Defluoro dolutegravir
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1863916-88-4 |
|---|---|
Molecular Formula |
C20H20FN3O5 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(3S,7R)-N-[(4-fluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
InChI |
InChI=1S/C20H20FN3O5/c1-11-6-7-29-15-10-23-9-14(17(25)18(26)16(23)20(28)24(11)15)19(27)22-8-12-2-4-13(21)5-3-12/h2-5,9,11,15,26H,6-8,10H2,1H3,(H,22,27)/t11-,15+/m1/s1 |
InChI Key |
WINWILCOHJPYNO-ABAIWWIYSA-N |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=C(C=C4)F)O |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Defluoro Dolutegravir: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defluoro dolutegravir, also known as (4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide, is a recognized impurity and analog of Dolutegravir, a potent second-generation HIV-1 integrase strand transfer inhibitor. The structural difference lies in the substitution pattern of the benzylamine moiety, with this compound possessing a single fluorine atom at the 4-position of the benzyl ring, in contrast to the 2,4-difluoro substitution in Dolutegravir. The synthesis and characterization of such impurities are critical for drug development, ensuring the purity, safety, and efficacy of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be adapted from established synthetic routes for Dolutegravir, with the key modification being the use of 4-fluorobenzylamine in place of 2,4-difluorobenzylamine. The following multi-step synthesis is a plausible and efficient pathway.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Amide Coupling
A key pyridone carboxylic acid intermediate is coupled with 4-fluorobenzylamine.
-
Materials:
-
(4R,12aS)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxylic acid (Pyridone Precursor)
-
4-Fluorobenzylamine
-
Coupling agent (e.g., HATU, HBTU, or CDI)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
-
-
Procedure:
-
Dissolve the pyridone precursor in the anhydrous solvent.
-
Add the coupling agent and the organic base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add 4-fluorobenzylamine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate amide.
-
Step 2: Demethylation and Cyclization
The methoxy group on the pyridone ring is demethylated, which can be followed by cyclization to form the final tricyclic core of this compound. In many reported dolutegravir syntheses, the final cyclization and demethylation steps can be combined or occur in a single pot.
-
Materials:
-
Crude intermediate amide from Step 1
-
Demethylating agent (e.g., Lithium bromide or a strong acid)
-
Solvent (e.g., Acetonitrile or an alcohol)
-
-
Procedure:
-
Dissolve the crude intermediate amide in the chosen solvent.
-
Add the demethylating agent.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude this compound may precipitate out of the solution or can be obtained after solvent evaporation.
-
Step 3: Purification
The crude product is purified to obtain this compound of high purity.
-
Methods:
-
Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetonitrile).
-
Column Chromatography: If necessary, purify the product using silica gel column chromatography with an appropriate eluent system.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques are employed for this purpose.
Characterization Workflow
Caption: Analytical workflow for this compound.
Quantitative Data and Characterization Methods
The following table summarizes the key analytical data for this compound. This information is typically provided in the Certificate of Analysis from commercial suppliers of this reference standard.[3][4]
| Parameter | Method | Expected Value / Observation |
| Chemical Name | - | (4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide[3] |
| CAS Number | - | 1863916-88-4[3] |
| Molecular Formula | - | C₂₀H₁₉FN₃O₅ |
| Molecular Weight | - | 401.38 g/mol |
| Appearance | Visual Inspection | Off-white to pale yellow solid |
| ¹H NMR | Nuclear Magnetic Resonance | The spectrum should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons (including those on the fluorobenzyl ring), the tricyclic core, and the methyl group. |
| ¹³C NMR | Nuclear Magnetic Resonance | The spectrum should show the correct number of carbon signals corresponding to the structure. |
| ¹⁹F NMR | Nuclear Magnetic Resonance | A single signal corresponding to the fluorine atom on the benzyl ring. |
| Mass Spectrum | Mass Spectrometry (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound, confirming the elemental composition. |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% (as specified by reference standard suppliers) |
| Infrared Spectrum | Infrared Spectroscopy | Characteristic absorption bands for functional groups such as N-H, C=O (amide and ketone), C-F, and O-H. |
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is typically used to determine the purity of this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 260 nm).
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water).
-
Procedure: Inject the sample into the HPLC system and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total peak area.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Sample Preparation: The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer or injected via an LC system.
-
Data Analysis: The exact mass of the molecular ion is measured and compared to the calculated theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra are recorded to elucidate the chemical structure.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the respective NMR spectra are acquired. The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure.
Conclusion
The synthesis and characterization of this compound are crucial aspects of the quality control of Dolutegravir. By adapting existing synthetic methodologies for Dolutegravir, this impurity can be efficiently prepared. Its identity and purity can be rigorously confirmed through a combination of chromatographic and spectroscopic techniques. This technical guide provides a foundational framework for researchers and professionals involved in the development and manufacturing of Dolutegravir, ensuring the production of a safe and effective therapeutic agent.
References
A Comprehensive Technical Guide to the Synthesis of Dolutegravir Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of known process-related and degradation impurities of the antiretroviral drug dolutegravir. The information compiled within is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of dolutegravir. This guide details the synthetic pathways, experimental protocols, and analytical data related to these impurities, facilitating their identification, characterization, and control.
Introduction to Dolutegravir and its Impurities
Dolutegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. The chemical synthesis of dolutegravir is a complex multi-step process, and like any synthetic active pharmaceutical ingredient (API), it is susceptible to the formation of impurities. These impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation of the final product. Regulatory agencies require stringent control and characterization of these impurities to ensure the safety and efficacy of the drug product.
This guide focuses on the synthesis of several key impurities of dolutegravir, providing the necessary information to prepare these compounds as reference standards for analytical method development and validation.
Process-Related Impurities
Process-related impurities are chemical entities that are formed during the manufacturing process of the API. Their formation is often influenced by the synthetic route, reaction conditions, and purification methods employed.
Synthesis of Key Process-Related Impurities
Several process-related impurities of dolutegravir have been identified and synthesized to aid in their characterization and quantification. These include stereoisomers, by-products from side reactions, and derivatives of starting materials or intermediates.
A multi-step synthesis for O-methyl ent-dolutegravir, N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide, and a novel dimer impurity has been reported.[1] The synthesis of O-methyl ent-dolutegravir involves a three-step process starting with the construction of a fused 1,3-oxazinane ring, followed by the cleavage of an ether moiety and subsequent methylation.[1] The second impurity, N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide, is synthesized through a multi-step method that includes keto group protection, ester hydrolysis, acid chloride formation, reaction with an amine, and finally, deprotection of the keto group.[1] The dimer impurity is also synthesized via a multi-step route starting from ethyl 4-chloroacetoacetate.[1] All three impurities were prepared on a gram scale (2 g to 8 g).[1]
Experimental Protocols:
Preparation of (4S,12aR)-N-(2,4-difluorobenzyl)-7-ethoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide (7): To a solution of compound 1 (5 g, 12 mmol) in toluene (25 mL, 5 vol), (S)-3-amino-1-butanol (6 ) (1.2 g, 13 mmol) and acetic acid (0.5 mL) were added. The reaction mixture was heated to 80-85 °C for 12 hours. After completion, the mixture was cooled to room temperature, washed with water (25 mL, 5 vol), and the organic layer was concentrated under vacuum to yield compound 7 .[1]
Preparation of (4S,12aR)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido [1′,2′:4,5]pyrazino[2,1-b][1][2]oxazine-9- carboxamide (8): Compound 7 (4 g, 9 mmol) was dissolved in a 10% aqueous NaOH solution (40 mL, 10 vol) and stirred at room temperature for 6 hours. The reaction mixture was then acidified with 2N HCl to a pH of 2-3. The precipitated solid was filtered, washed with water, and dried to afford compound 8 (Yield: 70%, HPLC purity: 99.03%).[1]
Preparation of (4S,12aR)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide (9) (O-methyl ent-dolutegravir): To a solution of compound 8 (3 g, 7 mmol) in acetone (30 mL, 10 vol), potassium carbonate (2.9 g, 21 mmol) and dimethyl sulfate (1.3 g, 10.5 mmol) were added. The mixture was stirred at room temperature for 6 hours. After completion, the solvent was evaporated, and the residue was partitioned between water and ethyl acetate. The organic layer was dried over sodium sulfate and concentrated to give compound 9 (Yield: 80%, HPLC purity: 98.56%).[1]
Preparation of N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide (14): A solution of compound 13 (9 g, 43 mmol) in toluene (90 mL, 10 vol) was treated with 2N HCl (90 mL, 10 vol) and tetrabutylammonium bromide (0.1 g, 4 mmol) at room temperature. The temperature was raised to 80–85 °C for 12 hours. After cooling, the separated aqueous layer was extracted with toluene. The combined organic extracts were washed with saturated NaHCO₃ solution and concentrated to give the crude product.[1]
New, two-step strategies have been developed for the synthesis of the enantiomer (4S, 12aR) and Ethoxy acetamide, along with an environmentally friendly route for Impurity B.[3] Two of these impurities are prepared from ethyl-5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine–2-carboxylate, while the third is synthesized from (2,4-difluorophenyl)methanamine.[3] These syntheses were performed on a gram scale (1.1 g to 10 g) with good yields.[4]
Experimental Protocols:
The synthesis of these impurities starts from common intermediates in the dolutegravir synthesis, highlighting the potential for their formation as by-products. The detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, are crucial for the successful synthesis of these reference standards.
Degradation Impurities
Degradation impurities are formed when the API is exposed to various stress conditions such as heat, light, humidity, acid, and base. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Forced Degradation Studies of Dolutegravir
Forced degradation studies on dolutegravir have revealed its stability profile under different stress conditions.
| Stress Condition | Reagent/Condition | Observation | Degradation (%) | Reference |
| Acidic | 0.1 N HCl | Degradation observed | 5.67 | [5] |
| Basic | 0.1 N NaOH | Stable | - | [5] |
| Oxidative | 3% H₂O₂ | Degradation observed | 4.28 | [5] |
| Thermal | Dry Heat (105°C for 6h) | Degradation observed | 4.09 | [5] |
| Photolytic | UV light | Degradation observed | 1.81 | [5] |
| Neutral | Reflux | Stable | 0.43 | [5] |
Analytical Characterization
The synthesized impurities are characterized using a variety of analytical techniques to confirm their structure and purity. These techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the chemical structure of the impurities.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass data to confirm the molecular formula.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized impurities and for their quantification in the API.[1]
HPLC Method for Impurity Analysis:
A typical HPLC method for the analysis of dolutegravir and its impurities employs a C18 or C8 column with a gradient elution using a mixture of an aqueous buffer (e.g., 0.5mM EDTA disodium solution) and an organic solvent (e.g., acetonitrile).[4]
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic pathways for dolutegravir and its impurities, as well as a general workflow for impurity identification and characterization.
Caption: Simplified synthetic pathway of Dolutegravir.
References
- 1. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Defluoro Dolutegravir: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defluoro dolutegravir is a recognized impurity and critical reference standard in the manufacturing of Dolutegravir, a potent second-generation HIV-1 integrase strand transfer inhibitor. As with any active pharmaceutical ingredient (API), the identification, synthesis, and characterization of impurities are paramount for ensuring the safety, efficacy, and quality of the final drug product. This technical guide provides a detailed overview of the chemical properties, synthesis, and analytical characterization of this compound, intended to support research, development, and quality control activities.
Chemical and Physical Properties
This compound, systematically named (4R,12aS)-N-(4-fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide, is structurally similar to the parent drug, differing by the absence of one fluorine atom on the benzyl ring. A comprehensive summary of its chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C20H20FN3O5 | [3] |
| Molecular Weight | 401.39 g/mol | [3][4] |
| CAS Number | 1863916-88-4 | [4] |
| Appearance | Neat | [3] |
| Purity | >85% | [3] |
| Boiling Point (Predicted) | 671.6±55.0 °C | |
| Density (Predicted) | 1.49±0.1 g/cm3 | |
| pKa (Predicted) | 4.50±1.00 |
Synthesis and Characterization
The synthesis of this compound, as an impurity of Dolutegravir, is a key aspect of pharmaceutical process research. While specific, detailed, publicly available protocols for its synthesis are limited, the general approach involves multi-step chemical synthesis. Several research articles describe the synthesis of various Dolutegravir impurities, which would follow similar synthetic strategies. These syntheses are crucial for obtaining pure reference standards for analytical method development and validation.
General Experimental Approach
The characterization of synthesized impurities like this compound relies on a suite of modern analytical techniques to confirm its structure and purity. Reference standards of this compound are typically provided with a comprehensive Certificate of Analysis (CoA) that includes data from these methods.[5]
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate the chemical structure by identifying the connectivity of protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is often employed for precise mass determination.[2][6]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.[2][5][6]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound and is a primary tool in routine quality control.[2][5][6]
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the compound.[5]
The following diagram illustrates a general workflow for the synthesis and characterization of a pharmaceutical impurity like this compound.
Mechanism of Action and Biological Significance
This compound is primarily studied as a process-related impurity of Dolutegravir. The mechanism of action of Dolutegravir is the inhibition of HIV-1 integrase, an enzyme essential for the replication of the virus. There is limited publicly available information on the specific biological activity or potential toxicity of this compound itself. In drug development, all impurities above a certain threshold must be identified and qualified to ensure they do not adversely affect the safety and efficacy of the drug product. The availability of pure this compound as a reference standard is therefore critical for these safety assessments.
The logical relationship for the role of this compound in the context of the API is depicted below.
Conclusion
This compound is a critical chemical entity in the context of Dolutegravir production and quality control. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for pharmaceutical scientists and researchers. The availability of high-purity reference standards for this compound enables the development of robust analytical methods to ensure the quality and safety of Dolutegravir-containing medicines. Further research into the biological activity of this and other impurities will continue to be an important aspect of drug development and post-market surveillance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Synthesis of Three Key Impurities of Drug Dolutegravir: An Inhibi...: Ingenta Connect [ingentaconnect.com]
The Biological Profile of Dolutegravir Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolutegravir, a potent integrase strand transfer inhibitor (INSTI), is a cornerstone of modern antiretroviral therapy (ART) for the treatment of HIV-1 infection. The manufacturing process and subsequent storage of dolutegravir can lead to the formation of various impurities, including process-related impurities and degradation products. Regulatory guidelines necessitate the identification, characterization, and control of these impurities to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the available information on the biological activity of known dolutegravir impurities, with a focus on their potential anti-HIV activity and cytotoxicity.
Identified Impurities of Dolutegravir
Several process-related impurities and degradation products of dolutegravir have been identified and characterized. These arise from various stages of the synthesis and potential degradation pathways of the active pharmaceutical ingredient (API). Key identified impurities include:
-
Process Impurities: These are substances that are formed during the manufacturing process and are structurally related to dolutegravir. Common process impurities include stereoisomers and by-products from incomplete reactions or side reactions.
-
Degradation Products: These are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light. Forced degradation studies have identified several degradation products of dolutegravir[1][2].
While numerous studies have focused on the synthesis and analytical characterization of these impurities, publicly available data on their specific biological activities are limited.
Biological Activity of Dolutegravir and its Impurities
Anti-HIV Activity
Dolutegravir exhibits potent anti-HIV-1 activity by inhibiting the integrase enzyme, a critical component of the viral replication cycle. Its in vitro activity is well-documented against both wild-type and treatment-resistant strains of HIV-1.
| Compound | Assay Cell Line | Activity Metric | Value (nM) |
| Dolutegravir | Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | 0.51 |
| Dolutegravir | MT-4 cells | EC50 | 0.71 |
| Dolutegravir | A-3.01 cells | EC50 | 0.53 |
Source: Data compiled from publicly available research.
Extensive searches of the scientific literature did not yield specific quantitative data (e.g., IC50 or EC50 values) for the anti-HIV activity of identified dolutegravir impurities. This suggests that these impurities are likely considered to have no significant antiviral activity, and therefore, detailed in vitro studies have not been a primary focus of published research. The main concern for regulatory bodies and manufacturers is the potential for toxicity and the impact on the overall purity of the drug product.
Cytotoxicity
The evaluation of cytotoxicity is a critical step in assessing the safety profile of any pharmaceutical compound, including impurities. One study investigating the forced degradation of dolutegravir reported that the parent drug and its degradation products were found to be non-cytotoxic in an in vitro assay using HepG2 cells[1]. However, the specific 50% cytotoxic concentration (CC50) values were not provided in the publication.
| Compound | Cell Line | Activity Metric | Result |
| Dolutegravir and its forced degradation products | HepG2 | Cytotoxicity | Non-cytotoxic |
Source: Qualitative data from a forced degradation study.
The lack of quantitative cytotoxicity data for specific, isolated impurities in the public domain highlights a gap in the current understanding of their complete biological profile.
Experimental Methodologies
This section outlines a typical experimental protocol for assessing the in vitro cytotoxicity of dolutegravir and its impurities using the MTT assay with the HepG2 cell line, a widely accepted model for hepatotoxicity studies.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a test compound that reduces the viability of HepG2 cells by 50% (CC50).
Materials:
-
HepG2 cells (human liver cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (Dolutegravir and its impurities) dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count HepG2 cells.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a "cells only" control (medium without compound) and a "vehicle" control (medium with the highest concentration of DMSO used).
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the "cells only" control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the CC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizing the Assessment of Biological Activity
The following diagrams illustrate the logical workflow for evaluating the biological activity of dolutegravir impurities.
Caption: Workflow for the biological evaluation of dolutegravir impurities.
Conclusion
The available scientific literature primarily focuses on the synthesis, isolation, and analytical characterization of dolutegravir impurities to ensure the quality and safety of the API. While there is a qualitative report indicating a lack of cytotoxicity for forced degradation products in HepG2 cells, there is a notable absence of quantitative data on both the anti-HIV activity and cytotoxicity of specific, isolated impurities.
This guide provides a framework for researchers and drug development professionals to understand the current landscape and outlines a standard methodology for conducting in vitro cytotoxicity assessments. Further research to generate quantitative biological data for the most common dolutegravir impurities would provide a more complete safety profile and contribute to a deeper understanding of the overall quality of this critical antiretroviral agent. Such studies would be invaluable for regulatory submissions and for reinforcing the safety profile of dolutegravir-containing medicines.
References
structure elucidation of "Defluoro dolutegravir"
An In-Depth Technical Guide to the Structure Elucidation of Defluoro Dolutegravir Impurities
Introduction
Dolutegravir is an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. During its synthesis and storage, various related substances and impurities can form. Among these are the "this compound" isomers, which are critical to identify and control for ensuring the quality and safety of the active pharmaceutical ingredient (API). This guide details the structure elucidation process for two primary defluorinated impurities of dolutegravir: 2-Fluoro Dolutegravir and 4-Fluoro Dolutegravir. These impurities are characterized by the absence of one fluorine atom from the 2,4-difluorobenzyl moiety of the parent drug.
The two key isomers discussed are:
-
(4R,12aS)-N-(2-fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide , also known as Dolutegravir Impurity D (CAS: 1863916-87-3).[3]
-
(4R,12aS)-N-(4-fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide (CAS: 1863916-88-4).[4][5]
This document outlines the analytical workflow and the expected data from various spectroscopic and chromatographic techniques used to confirm their precise chemical structures. While specific proprietary spectral data is not publicly available, this guide reconstructs the elucidation process based on established principles and data for related compounds. Commercial suppliers of these reference standards, such as SynThink and GLP Pharma Standards, provide comprehensive characterization data including ¹H-NMR, Mass Spectrometry (MS), HPLC, IR, and TGA with their products.[4][5][6]
Proposed Structure Elucidation Workflow
The structure elucidation of a known impurity like this compound follows a systematic analytical workflow. This process begins with isolation and purification, followed by a series of spectroscopic and chromatographic analyses to confirm the molecular structure and purity.
Mass Spectrometry (MS)
Mass spectrometry is the first-line technique to determine the molecular weight of the impurity and to gain initial structural information through fragmentation patterns.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatography System: A high-performance liquid chromatography (HPLC) system is used for separation.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 3 µm particle size) is typically employed.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is common for good ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for dolutegravir and its analogs.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is used to obtain accurate mass measurements.
Expected Data and Interpretation
The primary goal is to confirm the molecular formula C₂₀H₂₀FN₃O₅.
| Analyte | Molecular Formula | Calculated Monoisotopic Mass | Expected [M+H]⁺ Ion (m/z) |
| Dolutegravir | C₂₀H₁₉F₂N₃O₅ | 419.1292 | 420.1370 |
| This compound | C₂₀H₂₀FN₃O₅ | 401.1387 | 402.1465 |
Table 1: Comparison of Molecular Weights and Expected [M+H]⁺ Ions.
High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition. The measured mass of the [M+H]⁺ ion should be within a narrow tolerance (e.g., < 5 ppm) of the calculated mass for C₂₀H₂₁FN₃O₅⁺.
Tandem MS (MS/MS) would be used to study the fragmentation pattern. While the exact fragmentation will differ slightly between the 2-fluoro and 4-fluoro isomers, the loss of the fluorobenzyl group would be a key diagnostic fragmentation, helping to confirm the core structure remains intact.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the position of the fluorine atom.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are common solvents.
-
Spectrometers: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments: A suite of experiments is performed:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
¹⁹F NMR: Crucial for confirming the presence of a single fluorine atom and its chemical environment.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.
-
Expected Data and Interpretation
The key to differentiating the 2-fluoro and 4-fluoro isomers lies in the analysis of the aromatic region of the NMR spectra.
| Technique | Expected Data for 2-Fluoro Isomer (CAS 1863916-87-3) | Expected Data for 4-Fluoro Isomer (CAS 1863916-88-4) | Interpretation |
| ¹H NMR | Complex multiplet pattern for the four aromatic protons on the fluorobenzyl ring. | Two distinct doublet of doublets (or two triplets) pattern, characteristic of a 1,4-disubstituted benzene ring. | The splitting pattern of the aromatic protons is highly diagnostic for the substitution pattern on the benzyl ring. |
| ¹³C NMR | Four distinct signals in the aromatic region, with carbon-fluorine couplings (¹J_CF, ²J_CF, etc.) observable. The signal for the carbon directly attached to fluorine (C-F) will be a large doublet. | Three distinct signals in the aromatic region (due to symmetry), with observable C-F couplings. | The number of aromatic carbon signals and their coupling constants with fluorine confirm the substitution pattern. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. | A single resonance, likely a triplet of triplets due to coupling with ortho and meta protons. | Confirms the presence of a single fluorine atom and provides information about its electronic environment and neighboring protons. |
Table 2: Expected NMR Spectral Data for this compound Isomers.
The combination of these NMR experiments allows for the unambiguous assignment of the fluorine position on the benzyl ring, thus differentiating the two isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the isolated impurity and for developing analytical methods to quantify it in the dolutegravir API.
Experimental Protocol: HPLC Purity Determination
-
System: HPLC with UV detection.
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where dolutegravir has significant absorbance (e.g., 260 nm).
-
Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks.
Expected Data and Interpretation
The HPLC method should be able to separate this compound from dolutegravir and other potential impurities. Due to the change in polarity from removing a fluorine atom, the defluoro isomers are expected to have a slightly different retention time than dolutegravir. The 2-fluoro and 4-fluoro isomers may or may not be fully resolved from each other depending on the specific HPLC method conditions.
Logical Relationship for Isomer Differentiation
The core of the structure elucidation for this compound is the differentiation between the possible positional isomers. The following diagram illustrates the logical process.
Conclusion
The structure elucidation of this compound impurities relies on a combination of modern analytical techniques. Mass spectrometry provides the initial confirmation of the molecular formula, while detailed 1D and 2D NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is indispensable for the definitive identification and differentiation of the 2-fluoro and 4-fluoro positional isomers. Chromatographic methods like HPLC are then used to ensure the purity of the reference standard and for its quantification in drug substance and product. This systematic approach ensures the accurate characterization of these impurities, which is vital for maintaining the quality and safety of dolutegravir-based therapies.
References
- 1. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis method of diastereoisomer impurities in dolutegravir raw materials and intermediates - Eureka | Patsnap [eureka.patsnap.com]
- 3. Dolutegravir Impurity D 97% | CAS: 1863916-87-3 | AChemBlock [achemblock.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
Defluoro Dolutegravir: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defluoro dolutegravir is a known impurity and metabolite of Dolutegravir, a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI). Understanding the chemical and biological properties of such impurities is critical for drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This technical guide provides a detailed overview of this compound, including its chemical properties, inferred biological activity based on its parent compound, and relevant experimental methodologies.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. This data is essential for analytical method development, formulation studies, and quality control.
| Property | Value | Reference |
| CAS Number | 1863916-88-4 | [1][2][3][4] |
| Molecular Formula | C₂₀H₂₀FN₃O₅ | [1][3] |
| Molecular Weight | 401.39 g/mol | [1][3] |
| IUPAC Name | (4R,12aS)-N-(4-fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][5]oxazine-9-carboxamide | [2] |
| Synonyms | 2-Desfluorodolutegravir, 4-Fluoro Dolutegravir, GSK 2968453A | [1][2][6] |
| Appearance | Neat (form may vary) | [1] |
Biological Activity and Mechanism of Action (Inferred from Dolutegravir)
As a close structural analog of Dolutegravir, this compound is presumed to share a similar mechanism of action. Dolutegravir targets the HIV-1 integrase enzyme, a critical component in the viral replication cycle.[7][8]
The HIV integrase enzyme facilitates the insertion of the viral DNA into the host cell's genome through a two-step process: 3'-processing and strand transfer. Dolutegravir potently inhibits the strand transfer step by binding to the active site of the integrase-viral DNA complex.[7][8] This action prevents the covalent linkage of the viral DNA to the host chromosome, effectively halting the replication of the virus.
The following diagram illustrates the inferred mechanism of action of this compound, mirroring that of Dolutegravir.
Metabolism (Inferred from Dolutegravir)
The metabolic fate of this compound is expected to follow similar pathways to Dolutegravir. The primary route of metabolism for Dolutegravir is glucuronidation, predominantly mediated by the UGT1A1 enzyme.[5][9] A minor pathway involves oxidation by cytochrome P450 3A4 (CYP3A4).[5][9]
The diagram below outlines the principal metabolic pathways of Dolutegravir, which are likely applicable to this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published as it is primarily an impurity. However, methodologies used for Dolutegravir can be adapted for its synthesis and analysis.
Synthesis of Dolutegravir (Adaptable for this compound)
A common synthetic route for Dolutegravir involves a multi-step process that can be performed in both batch and continuous flow systems.[10][11][12][13] A generalized workflow is presented below. The synthesis of this compound would likely involve similar steps with appropriately modified starting materials.
Key Steps:
-
Pyridone Ring Formation: This is a crucial step in building the core structure of the molecule.[13]
-
Cyclization: Formation of the tricyclic ring system.[12]
-
Amide Coupling: Introduction of the fluorobenzyl group.[10]
Analytical Methods for Quantification
Accurate quantification of this compound, especially as an impurity in Dolutegravir active pharmaceutical ingredients (APIs) and formulations, is critical. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Typical Method for Dolutegravir (Adaptable for this compound):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[14]
-
Detection: UV detection is commonly used, with a wavelength set around 260 nm.[6][16] For higher sensitivity and specificity, mass spectrometry (LC-MS/MS) can be employed.[14]
Sample Preparation for Analysis from Biological Matrices (e.g., Plasma):
-
Protein Precipitation: A simple and effective method to remove proteins from the plasma sample. Acetonitrile is a commonly used precipitating agent.[14]
-
Supernatant Collection: After centrifugation to pellet the precipitated proteins, the supernatant containing the analyte is collected.
-
Dilution and Injection: The supernatant may be diluted before injection into the HPLC system.[14]
The following diagram illustrates a typical analytical workflow for the quantification of Dolutegravir and its impurities.
References
- 1. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Population pharmacokinetics of dolutegravir in HIV-infected treatment-naive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.lib.umn.edu [pubs.lib.umn.edu]
- 5. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. journals.asm.org [journals.asm.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Method Development and Validation of Stability Indicating assay method of analysis for Dolutegravir/Lamivudi… [ouci.dntb.gov.ua]
- 16. globalresearchonline.net [globalresearchonline.net]
Unraveling the Complexity: A Technical Guide to Dolutegravir Process Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the process-related impurities of dolutegravir, a critical antiretroviral medication for the treatment of HIV-1 infection. Understanding the impurity profile of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and compliance with regulatory standards. This document details the identification, synthesis, and analytical methodologies for characterizing dolutegravir impurities, offering a valuable resource for researchers and professionals in the field of drug development and quality control.
Overview of Dolutegravir and Its Synthesis
Dolutegravir, chemically known as (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide, is a potent integrase strand transfer inhibitor. Its complex heterocyclic structure necessitates a multi-step synthesis, which can inadvertently lead to the formation of various process-related impurities and degradation products. These impurities can arise from starting materials, intermediates, reagents, or side reactions during the manufacturing process.
Identified Process Impurities and Degradation Products
A number of process impurities and degradation products of dolutegravir have been identified and characterized. These compounds can impact the quality and safety of the final drug product and are therefore critical to monitor and control.
| Impurity Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Enantiomer (4S, 12aR) | (4S, 12aR)-isomer | C₂₀H₁₉F₂N₃O₅ | 419.38 | The opposite enantiomer of dolutegravir.[1][3][4] |
| Impurity B | - | - | - | A known process-related impurity.[1][3][4] |
| Ethoxy acetamide | - | - | - | A process-related impurity.[1][3][4] |
| O-methyl ent-dolutegravir | - | - | - | An impurity formed through methylation.[2] |
| N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide | - | - | - | A process-related impurity.[2] |
| Dimer impurity | - | - | - | A newly identified impurity detected during process development.[2] |
| Benzyl dolutegravir impurity (imp-8) | m/z 509 impurity | - | 509 | Observed during the debenzylation stage of synthesis.[5] |
| Dolutegravir (R,R)-Isomer | - | - | - | A diastereomer of dolutegravir.[6] |
| Dolutegravir (S,R)-Isomer | - | - | - | A diastereomer of dolutegravir.[6] |
| Dolutegravir 4-Epimer | - | - | - | An epimer of dolutegravir.[6] |
| DP1 (mono-hydroxy derivative) | - | - | - | Acid degradation product resulting from dehydration of diastereomers.[7] |
| DP2 and DP3 (bis-hydroxy diastereomers) | - | - | - | Major acid degradation products from the hydrolytic opening of the oxepine ring.[7] |
| DP4 and DP5 (carboxylic acid derivatives) | - | - | - | Acid degradation products from the hydrolysis of the exocyclic amide bond.[7] |
| Photolytic Degradation Products (P1-P10) | - | - | - | A total of ten degradation products formed under photolytic stress.[8][9] |
Experimental Protocols for Impurity Analysis and Synthesis
The characterization and quantification of dolutegravir impurities rely on a combination of chromatographic and spectroscopic techniques. Furthermore, the synthesis of impurity reference standards is crucial for method validation and accurate quantification.
Analytical Methodologies
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling [10][11]
-
Objective: To separate and quantify dolutegravir and its related impurities.
-
Column: C8 (150 x 4.6 mm, 5 µm) or Phenyl-Hexyl (250 x 4.6 mm), 5µm.[10][11]
-
Mobile Phase A: 0.1% trifluoroacetic acid in water or a buffer of sodium dihydrogen phosphate dihydrate and EDTA (pH 2.5).[10][11]
-
Mobile Phase B: Methanol or a mixture of methanol and acetonitrile.[10][11]
-
Elution: Gradient elution.[10]
Ultra-Performance Liquid Chromatography (UPLC) for Stability-Indicating Method [8]
-
Objective: To develop a fast and selective separation of dolutegravir and its degradation products.
-
Column: Waters Acquity UPLC with a phenyl hexyl column (100 x 2.1 mm, 1.7 µm).[8]
-
Mobile Phase A: 10 mM acetate buffer (pH 4.0).[8]
-
Mobile Phase B: Methanol.[8]
-
Elution: Gradient program from 15% to 65% of methanol over 5 minutes, held for 6 minutes.[8]
-
Flow Rate: 0.3 mL/min.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification [7][13]
-
Objective: To identify the structure of unknown impurities and degradation products.
-
Ionization: Electrospray Ionization (ESI).[7]
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF) or Ion Trap.[8]
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) for tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy [1][2][14]
-
Objective: To confirm the chemical structure of synthesized impurity reference standards.
-
Techniques: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used for complete structural elucidation.[1][2][14]
Synthesis of Impurity Reference Standards
The synthesis of key impurities is essential for their use as reference standards in analytical methods.
-
Synthesis of Enantiomer (4S, 12aR) and Ethoxy acetamide: These impurities were synthesized from ethyl-5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine–2-carboxylate.[1][3][4]
-
Synthesis of Impurity B: An environmentally friendly route starting from (2,4-difluorophenyl)methanamine has been developed.[1][3]
-
Synthesis of O-methyl ent-dolutegravir: A three-step synthesis involving the construction of the fused 1,3-oxazinane ring, cleavage of the –OEt ether moiety, and subsequent methylation.[2]
-
Synthesis of N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide: A multi-step synthesis involving keto group protection, ester hydrolysis, acid chloride formation, reaction with an amine, and final deprotection.[2]
Visualizing Impurity Formation and Analysis
Diagrams illustrating the synthetic pathway and analytical workflow provide a clear understanding of the relationships between the manufacturing process, impurity formation, and their subsequent analysis.
Caption: Dolutegravir synthesis pathway and points of impurity formation.
Caption: General workflow for the analysis of dolutegravir impurities.
Conclusion
The control of process-related impurities and degradation products is a critical aspect of ensuring the quality, safety, and efficacy of dolutegravir. This guide has provided a comprehensive overview of the known impurities, detailed analytical methodologies for their detection and characterization, and outlined synthetic approaches for obtaining crucial reference standards. The presented information, including the structured data and workflow diagrams, serves as a valuable technical resource for scientists and professionals engaged in the development, manufacturing, and quality control of dolutegravir. A thorough understanding and implementation of these principles are essential for delivering a high-quality pharmaceutical product to patients.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Three Key Impurities of Drug Dolutegravir: An Inhibi...: Ingenta Connect [ingentaconnect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. veeprho.com [veeprho.com]
- 7. HPLC-MS identification of acid degradation products of dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality by design based development of a selective stability-indicating UPLC method of dolutegravir and characterization of its degradation products by UPLC-QTOF-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Unveiling the Spectroscopic Signature of Defluoro Dolutegravir: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for "Defluoro dolutegravir," a term that may refer to several impurities of the antiretroviral drug dolutegravir characterized by the absence of one or more fluorine atoms. While detailed, publicly accessible raw spectroscopic data (NMR, MS) for these specific compounds are limited, this document consolidates the existing information from scientific literature and chemical supplier databases to offer a foundational understanding for research and drug development purposes.
Chemical Identity of this compound Variants
The term "this compound" can be ambiguous. Commercially available reference standards clarify at least two distinct variants:
-
4-Fluoro Dolutegravir : This variant lacks one of the two fluorine atoms on the benzyl ring. Its chemical name is (4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][[“]][2]oxazine-9-carboxamide.
-
Desdifluoro Dolutegravir : This variant lacks both fluorine atoms on the benzyl ring. It is also referred to as Desfluoro Dolutegravir or Dolutegravir Impurity B.[3] Its chemical name is (4R,12aS)-N-benzyl-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][[“]][2]oxazine-9-carboxamide.[3]
Mass Spectrometry Data
While raw mass spectra for this compound are not publicly available, the expected high-resolution mass spectrometry (HRMS) data can be calculated based on the chemical formulas of the variants. This data is crucial for the identification and characterization of these impurities in drug substance and drug product samples.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Exact Mass (M+H)⁺ |
| Dolutegravir | C₂₀H₁₉F₂N₃O₅ | 419.38 | 420.1365 |
| 4-Fluoro Dolutegravir | C₂₀H₂₀FN₃O₅ | 401.39 | 402.1460 |
| Desdifluoro Dolutegravir | C₂₀H₂₁N₃O₅ | 383.40 | 384.1554 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of dolutegravir and its impurities, adapted from methodologies reported in the scientific literature.[2] These protocols provide a starting point for researchers aiming to characterize this compound variants.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : 0-16 ppm.
-
Number of Scans : 16-64, depending on sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : 0-220 ppm.
-
Number of Scans : 1024 or more, as needed for adequate signal-to-noise ratio.
-
Relaxation Delay : 2-5 seconds.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
3.2. Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.
-
Chromatographic Separation (LC) :
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate : 0.3-0.5 mL/min.
-
Injection Volume : 1-5 µL.
-
-
Mass Spectrometry (MS) Detection :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Mass Range : m/z 100-1000.
-
Data Acquisition : Full scan mode for accurate mass measurement and tandem MS (MS/MS) mode for structural elucidation. In MS/MS, the protonated molecule [M+H]⁺ is selected as the precursor ion for collision-induced dissociation (CID).
-
Data Analysis : The elemental composition is determined from the accurate mass measurement of the molecular ion. Fragmentation patterns from MS/MS spectra are used to confirm the structure.
-
Workflow for Impurity Identification and Characterization
The following diagram illustrates a typical workflow for the identification and characterization of a potential drug impurity like this compound.
Caption: A flowchart illustrating the systematic process for identifying and characterizing a drug impurity.
Conclusion
While a complete, publicly available dataset for the spectroscopic analysis of this compound is currently lacking, this guide provides the foundational knowledge required for its identification and characterization. By utilizing the expected mass spectrometry data and the generalized analytical protocols, researchers can effectively detect and structurally elucidate these and other related impurities, ensuring the quality and safety of dolutegravir-containing pharmaceutical products. The workflow presented offers a systematic approach for the rigorous characterization of such compounds.
References
Potential Pharmacological Effects of Defluoro dolutegravir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolutegravir (DTG) is a cornerstone of antiretroviral therapy (ART), recommended for the treatment of HIV-1 infection in both treatment-naïve and experienced patients[2][3]. Its efficacy, favorable pharmacokinetic profile, and high genetic barrier to resistance have established it as a preferred agent[2][4]. Defluoro dolutegravir, as a structurally related impurity, warrants investigation to understand its potential contribution to the overall pharmacological and toxicological profile of Dolutegravir formulations. This document provides a technical overview of the anticipated pharmacological effects of this compound.
Mechanism of Action
It is anticipated that this compound will share the same mechanism of action as Dolutegravir, functioning as an HIV-1 integrase strand transfer inhibitor (INSTI)[5]. The core pharmacophore responsible for this activity is the metal-chelating scaffold that binds to divalent metal ions (Mg2+) in the active site of the HIV-1 integrase enzyme[6]. This action prevents the covalent insertion of viral DNA into the host cell's genome, a critical step in the HIV replication cycle[5].
Signaling Pathway: HIV-1 Integrase Inhibition
Caption: Potential mechanism of action for this compound as an HIV-1 integrase inhibitor.
Quantitative Pharmacological Data (Hypothetical Comparison)
The following table summarizes the known quantitative data for Dolutegravir and presents a hypothetical profile for this compound. The absence of the electron-withdrawing fluorine atom may potentially reduce the binding affinity and potency.
| Parameter | Dolutegravir | This compound (Hypothetical) | Reference |
| Antiviral Activity (EC50) | 0.5 - 2.1 nM in PBMCs and MT-4 cells | Potentially higher (less potent) | [5] |
| Protein Binding | >98.9% | Likely high, but potentially slightly lower | [5][7] |
| Terminal Half-life (t½) | ~14 hours | May be shorter due to altered metabolism | [8][9] |
| IC50 (Wild-Type HIV-1) | 1.07 nM | Potentially higher | [10] |
Resistance Profile
Dolutegravir is characterized by a high genetic barrier to resistance[4]. Resistance mutations, such as R263K, G118R, and pathways involving Q148, can reduce its susceptibility, although often to a lesser extent than first-generation INSTIs[4][11][12]. It is plausible that this compound would be susceptible to the same resistance mutations. However, the reduced potency could mean that a lower fold-change in resistance would be sufficient to overcome its antiviral activity.
Key Resistance Mutations for Dolutegravir:
Metabolism
Dolutegravir is primarily metabolized via glucuronidation by UGT1A1, with a minor contribution from cytochrome P450 3A4 (CYP3A4)[5][7][15]. The fluorine atom on the phenyl ring of Dolutegravir can influence its metabolic stability. The absence of this fluorine atom in this compound could potentially alter its metabolic pathway, possibly increasing its susceptibility to oxidative metabolism by CYP enzymes.
Potential Metabolic Pathway of this compound
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Dolutegravir – a review of the pharmacology, efficacy, and safety in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dolutegravir - Wikipedia [en.wikipedia.org]
- 4. [Resistance profile and genetic barrier of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of dolutegravir in HIV-infected treatment-naive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thebodypro.com [thebodypro.com]
- 9. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How frequent is dolutegravir resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unraveling mechanisms of HIV-1 integrase resistance to DTG to design more effective drugs | BioWorld [bioworld.com]
- 15. [Mechanisms of action, pharmacology and interactions of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]
Defluoro Dolutegravir: A Technical Overview of a Key Dolutegravir Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Defluoro dolutegravir, a known impurity of the antiretroviral drug dolutegravir. This document details its nomenclature, chemical properties, and analytical methodologies for its identification and quantification.
Nomenclature and Synonyms
This compound is systematically named and recognized by several synonyms in scientific literature and chemical databases.
| Identifier Type | Identifier | Source |
| IUPAC Name | (4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide | [3] |
| CAS Number | 1863916-88-4 | [3] |
| Synonym | 4-Fluoro Dolutegravir | [3] |
| Synonym | Dolutegravir 2-Desfluoro Impurity | [4] |
| Synonym | Dolutegravir Impurity G | [4] |
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is crucial for its synthesis, isolation, and characterization.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀FN₃O₅ | [5] |
| Molecular Weight | 401.39 g/mol | [5] |
| Appearance | Neat | [5] |
| InChI Key | WINWILCOHJPYNO-ABAIWWIYSA-N | [5] |
| SMILES | C[C@@H]1CCO[C@H]2Cn3cc(C(=O)NCc4ccc(F)cc4)c(=O)c(O)c3C(=O)N21 | [5] |
Relationship with Dolutegravir
This compound is structurally very similar to dolutegravir, differing by the absence of one fluorine atom on the benzylamine side chain. Dolutegravir possesses a 2,4-difluorobenzyl group, whereas this compound has a 4-fluorobenzyl group. This structural difference is illustrated in the diagram below.
Caption: Structural relationship between Dolutegravir and this compound.
Experimental Protocols
The identification and quantification of this compound as an impurity in dolutegravir drug substance and product are critical for quality control. Below are detailed methodologies for its analysis.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
A stability-indicating HPLC method is essential for separating dolutegravir from its potential impurities, including this compound.[2][6]
Table of HPLC Method Parameters:
| Parameter | Condition |
| Column | C8 (150 x 4.6 mm), 5µm or Phenyl-Hexyl (250 x 4.6 mm), 5µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Methanol or Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| UV Detection | 240 nm or 260 nm |
| Column Temperature | Ambient or 30°C |
Experimental Workflow for HPLC Analysis:
Caption: General workflow for HPLC-based impurity profiling of dolutegravir.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification
For the structural confirmation of impurities, LC-MS/MS is a powerful technique.[7]
Table of LC-MS/MS Method Parameters:
| Parameter | Condition |
| LC Column | Reversed-phase C18 (e.g., XBridge C18, 2.1 x 50 mm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Triple Quadrupole |
| Detection | Multiple Reaction Monitoring (MRM) |
Experimental Workflow for LC-MS/MS Analysis:
Caption: Workflow for the identification of dolutegravir impurities using LC-MS/MS.
Synthesis of Dolutegravir Impurities
Conceptual Synthesis Pathway:
Caption: Conceptual synthetic route to this compound.
Conclusion
This compound is a critical impurity to monitor during the manufacturing and stability testing of dolutegravir. The information provided in this technical guide, including its nomenclature, properties, and detailed analytical methodologies, serves as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the quality and safety of dolutegravir-containing products. The provided experimental workflows can be adapted for the routine analysis and characterization of this and other related impurities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. :: this compound | CAS No: 1863916-88-4 | SVAK Life Sciences:: [svaklifesciences.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Forced Degradation Studies of Dolutegravir
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the forced degradation studies of dolutegravir, an antiretroviral medication used in the treatment of HIV infection. Understanding the degradation pathways and the stability of dolutegravir under various stress conditions is crucial for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the drug product. This document summarizes key findings from published literature, presenting detailed experimental protocols, quantitative degradation data, and visual representations of degradation pathways and experimental workflows.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to elicit degradation. The primary goals of forced degradation studies are to:
-
Elucidate the degradation pathways of the drug substance.
-
Identify and characterize the degradation products.
-
Develop and validate stability-indicating analytical methods.
-
Establish the intrinsic stability of the drug molecule.
These studies are mandated by regulatory agencies such as the International Council for Harmonisation (ICH) to ensure the quality, safety, and efficacy of pharmaceutical products.
Experimental Protocols for Forced Degradation of Dolutegravir
A variety of stress conditions have been employed to investigate the degradation of dolutegravir. The following sections detail the experimental protocols as described in the scientific literature.
2.1. Analytical Methodology
The primary analytical technique used for the separation and quantification of dolutegravir and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Table 1: Typical Chromatographic Conditions for Dolutegravir Stability-Indicating Methods
| Parameter | HPLC Method 1[1] | UPLC Method[2][3] | HPLC Method 2 |
| Column | ODS C18 (150 x 4.6 mm, 5 µm) | Phenyl hexyl (100 x 2.1 mm, 1.7 µm) | Kromasil C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Water (pH 7.5) (80:20 v/v) | Gradient elution with 10 mM acetate buffer (pH 4.0) and methanol | 0.1% OPA buffer and Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 1.0 mL/min |
| Detection Wavelength | 260 nm | Not Specified | 260 nm[4] |
| Column Temperature | Ambient | Not Specified | 30 °C[4] |
2.2. Stress Conditions
Dolutegravir has been subjected to a range of stress conditions as outlined by ICH guidelines.
2.2.1. Acid Hydrolysis
-
Protocol 1: Dolutegravir solution was treated with 1 N hydrochloric acid.[1]
-
Protocol 2: A solution of dolutegravir was exposed to 1N HCl at 60°C for 30 minutes.
2.2.2. Base Hydrolysis
-
Protocol 1: Dolutegravir solution was treated with 1 N sodium hydroxide at 80°C for 20 hours.[1]
-
Protocol 2: A solution of dolutegravir was exposed to 1N NaOH at room temperature for 2 minutes.
2.2.3. Oxidative Degradation
-
Protocol 1: Dolutegravir solution was treated with 30% v/v hydrogen peroxide.[1]
-
Protocol 2: A solution of dolutegravir was exposed to 3% H2O2 at 60°C for 30 minutes.
-
Protocol 3: 10 ml of 0.1N hydrogen peroxide was added to 1mg of dolutegravir and kept at room temperature for 24 hours.[5]
2.2.4. Thermal Degradation
-
Protocol 1: Dolutegravir was exposed to a temperature of 60°C with 80% relative humidity.[1]
-
Protocol 2: Dolutegravir was kept in a hot air oven at 105 °C for 6 hours.
-
Protocol 3: 1g of dolutegravir was placed in a petri dish and kept in a hot air oven at 60°C for 24 hours.[5]
2.2.5. Photolytic Degradation
-
Protocol 1: A solution of dolutegravir was exposed to UV light at 254 nm.[1]
-
Protocol 2: The drug was exposed to a total illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
-
Protocol 3: The standard drug was placed in a UV chamber for 24 hours.[6]
Quantitative Data on Dolutegravir Degradation
The extent of degradation of dolutegravir under various stress conditions has been quantified in several studies. The results are summarized in the table below.
Table 2: Summary of Dolutegravir Degradation Percentages
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl | Minor (0.07%) | [1] |
| 1 N HCl | 5.67 | [4] | |
| Base Hydrolysis | 1 N NaOH, 80°C, 20 h | 9 | [1] |
| 1 N NaOH | 4.44 | [4] | |
| Oxidative Degradation | 30% v/v H₂O₂ | No degradation observed | [1] |
| Not specified | 4.28 | [4] | |
| Thermal Degradation | 60°C / 80% RH | No degradation observed | [1] |
| Dry Heat | 4.09 | [4] | |
| Photolytic Degradation | UV light at 254 nm | No degradation observed | [1] |
| Not specified | 1.81 | [4] | |
| Neutral Hydrolysis | Water, 60°C, 6 h | 0.43 | [4] |
It is important to note that dolutegravir was found to be relatively stable under basic, thermal, and photolytic stress conditions in some studies, while it was unstable in acidic and oxidative conditions.[2][7] Another study reported degradation under hydrolytic (acidic, alkaline, and neutral) and photolytic stress conditions, with stability under oxidative and thermal conditions.[3]
Visualization of Experimental Workflow and Degradation Pathways
4.1. Experimental Workflow
The following diagram illustrates a typical experimental workflow for the forced degradation study of dolutegravir.
References
- 1. High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality by design based development of a selective stability-indicating UPLC method of dolutegravir and characterization of its degradation products by UPLC-QTOF-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Quality by design based development of a selective stability-indicating UPLC method of dolutegravir and characterization of its degradation products by UPLC-QTOF-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. jgtps.com [jgtps.com]
- 7. Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isolation and Identification of Defluoro Dolutegravir
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and identification of Defluoro dolutegravir, a known impurity of the antiretroviral drug Dolutegravir. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow.
Introduction
This compound, chemically known as (4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide, is a process-related impurity of Dolutegravir. Its identification and characterization are crucial for ensuring the purity, safety, and efficacy of the final drug product. This guide details the common analytical techniques employed for its isolation and structural elucidation.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide |
| Synonyms | 4-Fluoro Dolutegravir, Dolutegravir Impurity G |
| CAS Number | 1863916-88-4 |
| Molecular Formula | C₂₀H₂₀FN₃O₅ |
| Molecular Weight | 401.39 g/mol |
Isolation Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
The isolation of this compound from a mixture containing Dolutegravir and other related substances is typically achieved using preparative HPLC. The following protocol is a representative method based on common practices for the separation of Dolutegravir impurities.[1][3]
3.1. Materials and Reagents
-
Crude Dolutegravir sample containing this compound
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Rotary evaporator
-
Lyophilizer
3.2. Chromatographic Conditions
A summary of the typical preparative HPLC conditions is provided in Table 2.
Table 2: Preparative HPLC Parameters for Isolation of this compound
| Parameter | Condition |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 258 nm |
| Injection Volume | 5 mL (of a 10 mg/mL solution) |
| Column Temperature | Ambient |
3.3. Isolation Procedure
-
Sample Preparation: Dissolve the crude Dolutegravir sample in a minimal amount of diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 10 mg/mL.[4]
-
Chromatographic Separation: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the this compound peak.
-
Solvent Evaporation: Concentrate the collected fraction using a rotary evaporator to remove the bulk of the organic solvent.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the isolated this compound as a solid.
Identification and Characterization
The identity and purity of the isolated this compound are confirmed using a combination of analytical techniques.
4.1. Purity Assessment: Analytical High-Performance Liquid Chromatography (HPLC)
The purity of the isolated fraction is determined using a validated analytical HPLC method.
Table 3: Analytical HPLC Parameters for Purity Assessment
| Parameter | Condition |
| Column | C8, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Methanol |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
4.2. Structural Elucidation
The structure of this compound is elucidated using spectroscopic methods. Expected data from these analyses are summarized in the following tables.
4.2.1. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) |
| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | 402.1414 |
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule. The expected chemical shifts will be similar to Dolutegravir, with notable differences in the aromatic region due to the change in the substitution pattern of the fluorobenzyl moiety.[5]
Table 5: Expected ¹H NMR Spectral Data (Illustrative)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.4 | t | 1H | -NH |
| ~8.3 | s | 1H | Aromatic CH |
| ~7.1 - 7.4 | m | 4H | Aromatic CH (Fluorobenzyl) |
| ... | ... | ... | ... |
Table 6: Expected ¹³C NMR Spectral Data (Illustrative)
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O |
| ~160 | C=O |
| ~115 - 160 | Aromatic C |
| ... | ... |
4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[5]
Table 7: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H stretch |
| ~3300 | N-H stretch |
| ~1650 | C=O stretch (amide) |
| ~1610 | C=O stretch (ketone) |
| ~1270 | C-F stretch |
Visualizations
5.1. Experimental Workflow for Isolation and Identification
The following diagram illustrates the overall workflow for the isolation and identification of this compound.
Caption: Workflow for the isolation and identification of this compound.
5.2. Logical Relationship of Analytical Techniques
The following diagram shows the logical relationship between the different analytical techniques used for the characterization of this compound.
Caption: Relationship of analytical techniques for characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry [simsonpharma.com]
- 4. longdom.org [longdom.org]
- 5. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Defluoro Dolutegravir
These application notes provide detailed methodologies for the detection and quantification of Defluoro Dolutegravir, a potential impurity of the antiretroviral drug Dolutegravir. The following protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and impurity profiling of Dolutegravir.
Introduction
Dolutegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring its safety and efficacy. "this compound" is a potential process-related impurity or degradation product of Dolutegravir. Accurate and sensitive analytical methods are therefore essential for its detection and quantification in bulk drug substances and pharmaceutical formulations.
This document outlines two common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are widely used in the pharmaceutical industry for their specificity, sensitivity, and robustness.
Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method is suitable for the routine quality control of Dolutegravir for the presence of this compound and other related substances.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
-
This compound reference standard
-
Dolutegravir reference standard
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile is commonly used. A typical starting point is a ratio of 40:60 (v/v) of phosphate buffer (pH 3.6) to acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 258 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the Dolutegravir sample in the same solvent as the standard to a suitable concentration.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Caption: Workflow for the detection of this compound by LC-MS/MS.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of Dolutegravir and its related substances, which can be expected to be similar for this compound with proper method validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | ~0.03 - 0.3 µg/mL | ~0.5 - 10 ng/mL |
| Linearity Range | 0.1 - 10 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy/Recovery | 98 - 102% | 85 - 115% |
Note: These values are indicative and should be established for each specific method and laboratory through proper validation studies.
Conclusion
The analytical methods described provide robust and reliable approaches for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and LC-MS/MS offering higher sensitivity and specificity for more demanding applications. It is imperative to validate the chosen method according to the relevant regulatory guidelines to ensure the accuracy and reliability of the results.
Application Note and Protocol: A Validated Stability-Indicating HPLC Method for the Determination of Dolutegravir and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of dolutegravir and its process-related and degradation impurities. This method is crucial for quality control during drug development, manufacturing, and stability testing.
Introduction
Dolutegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This necessitates a robust analytical method to separate and quantify dolutegravir from its potential impurities, including process-related impurities and degradation products that may form under various stress conditions. The method described herein has been developed and validated according to the International Council for Harmonisation (ICH) guidelines.[1][3]
Experimental Protocol
Apparatus and Software
-
HPLC System: A gradient HPLC system equipped with a UV or PDA detector.
-
Column: Kromasil C8 (150 x 4.6 mm, 5 µm) or equivalent.[1]
-
Software: Chromatography data acquisition and processing software.
-
Analytical Balance: For accurate weighing of standards and samples.
-
pH Meter: For mobile phase buffer preparation.
-
Sonicator: For degassing solvents and dissolving samples.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
Reagents and Materials
-
Dolutegravir Sodium Reference Standard and Impurity Standards: (e.g., Impurity-A, Impurity-B, Impurity-C).[1]
-
Methanol: HPLC grade.[1]
-
Acetonitrile: HPLC grade.
-
Trifluoroacetic acid (TFA): AR grade.[1]
-
Water: HPLC grade or Milli-Q water.
Chromatographic Conditions
The following chromatographic conditions are optimized for the separation of dolutegravir and its impurities:
| Parameter | Condition |
| Column | Kromasil C8 (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 1.0 mL/min[1] |
| Elution Mode | Gradient |
| Detector Wavelength | 240 nm[1] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 5 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 90 | 10 |
| 25 | 90 | 10 |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.
-
Standard Stock Solution of Dolutegravir: Accurately weigh and transfer about 25 mg of Dolutegravir Sodium Reference Standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and make up to the mark with diluent. This gives a concentration of approximately 0.5 mg/mL of Dolutegravir.
-
Standard Stock Solution of Impurities: Accurately weigh and transfer about 2.5 mg of each impurity standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and make up to the mark with diluent.
-
System Suitability Solution: Prepare a solution containing 0.5 mg/mL of Dolutegravir and 0.0005 mg/mL of each impurity.[1]
-
Sample Solution: Accurately weigh and transfer a quantity of the drug substance equivalent to 25 mg of Dolutegravir into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and make up to the mark with diluent.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. The drug substance is subjected to various stress conditions as per ICH guidelines Q1A(R2).[3][4]
-
Acid Degradation: To 1 mL of the Dolutegravir stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 0.5 mg/mL with diluent.
-
Base Degradation: To 1 mL of the Dolutegravir stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl and dilute to a final concentration of 0.5 mg/mL with diluent.
-
Oxidative Degradation: To 1 mL of the Dolutegravir stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.5 mg/mL with diluent.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours.[5] Prepare a sample solution at a concentration of 0.5 mg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for an appropriate duration as per ICH Q1B guidelines. Prepare a sample solution at a concentration of 0.5 mg/mL.
Data Presentation
The following tables summarize the quantitative data obtained from the method validation studies.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Dolutegravir) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Dolutegravir) | ≥ 2000 | > 5000 |
| Resolution (between adjacent peaks) | ≥ 1.5 | > 2.0 |
| %RSD of peak areas (n=6) | ≤ 2.0% | < 1.0% |
Table 2: Linearity of Dolutegravir and its Impurities
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Dolutegravir | LOQ - 150% of test concentration | > 0.999 |
| Impurity-A | LOQ - 150% of specification level | > 0.999 |
| Impurity-B | LOQ - 150% of specification level | > 0.999 |
| Impurity-C | LOQ - 150% of specification level | > 0.999 |
Table 3: Accuracy and Precision
| Analyte | Concentration Level | Accuracy (% Recovery) | Precision (%RSD) |
| Dolutegravir | 100% | 98.0 - 102.0 | < 2.0 |
| Impurity-A | 50%, 100%, 150% | 95.0 - 105.0 | < 5.0 |
| Impurity-B | 50%, 100%, 150% | 95.0 - 105.0 | < 5.0 |
| Impurity-C | 50%, 100%, 150% | 95.0 - 105.0 | < 5.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Dolutegravir | ~0.05 | ~0.15 |
| Impurity-A | ~0.05 | ~0.15 |
| Impurity-B | ~0.05 | ~0.15 |
| Impurity-C | ~0.05 | ~0.15 |
Visualization
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC method for the analysis of dolutegravir and its impurities.
Caption: Workflow for HPLC analysis of dolutegravir impurities.
Conclusion
The described RP-HPLC method is simple, rapid, specific, accurate, and precise for the determination of dolutegravir and its impurities. The method is stability-indicating and can be effectively used for routine quality control analysis of dolutegravir drug substance and its formulations. The validation data confirms that the method is suitable for its intended purpose.
References
Application Note: Validated HPLC Method for the Quantification of Defluoro Dolutegravir in Dolutegravir Active Pharmaceutical Ingredient (API)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dolutegravir is an integrase strand transfer inhibitor for the treatment of HIV-1 infection.[1][2] Defluoro dolutegravir is a potential process-related impurity. A robust and validated analytical method is crucial for ensuring the quality and safety of dolutegravir by accurately quantifying the levels of such impurities. This application note details a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in dolutegravir active pharmaceutical ingredient (API). The validation of this method is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[3][4][5][6]
Methodology
A simple, precise, and accurate RP-HPLC method was developed for the quantification of this compound. The chromatographic conditions were optimized to achieve adequate separation between dolutegravir and its potential impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) in a gradient elution mode |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 258 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Diluent: Acetonitrile and water (1:1 v/v)
-
Standard Solution: A stock solution of this compound was prepared by dissolving the reference standard in the diluent to achieve a known concentration. Working standards were prepared by further dilution of the stock solution.
-
Sample Solution: A solution of dolutegravir API was prepared by dissolving a known amount in the diluent to achieve a target concentration.
Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[7] This was evaluated by injecting the diluent, a standard solution of dolutegravir, a spiked solution containing dolutegravir and this compound, and a placebo solution. Forced degradation studies were also performed on dolutegravir to demonstrate that the degradation products do not interfere with the quantification of this compound.[8]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[9][10] This was assessed by analyzing a series of at least five concentrations of this compound. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9] Accuracy was determined by the recovery of known amounts of this compound spiked into the dolutegravir sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision was evaluated at two levels:
-
Repeatability (Intra-day precision): Assessed by performing six replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[7][10] LOD and LOQ were determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[11] Robustness was evaluated by introducing small changes in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition.
-
System Suitability: To ensure that the chromatographic system is suitable for the intended analysis.[10] System suitability parameters, including theoretical plates, tailing factor, and %RSD of replicate injections of the standard, were monitored throughout the validation.
Data Presentation
The quantitative data from the method validation are summarized in the following tables:
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| Level 1 | [Insert Data] |
| Level 2 | [Insert Data] |
| Level 3 | [Insert Data] |
| Level 4 | [Insert Data] |
| Level 5 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | [Insert Data] | [Insert Data] | [Insert Data] |
| 100% | [Insert Data] | [Insert Data] | [Insert Data] |
| 120% | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Precision Data
| Precision Level | Parameter | Result |
| Repeatability | %RSD for Peak Area (n=6) | [Insert Value] |
| Intermediate Precision | %RSD for Peak Area (n=6) | [Insert Value] |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | [Insert Value] |
| LOQ | [Insert Value] |
Table 5: Robustness Study
| Parameter Varied | Variation | System Suitability Parameter | Result |
| Flow Rate | ± 0.1 mL/min | Tailing Factor | [Insert Value] |
| Column Temperature | ± 2°C | Resolution | [Insert Value] |
| Mobile Phase pH | ± 0.2 units | Retention Time | [Insert Value] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the method validation and the logical relationship between the different validation parameters.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationships of validation parameters.
References
- 1. Structural and functional analyses of the second-generation integrase strand transfer inhibitor dolutegravir (S/GSK1349572) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. gmpsop.com [gmpsop.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. jetir.org [jetir.org]
- 11. Validation & Transfer of Methods for Pharmaceutical Analysis [rsc.org]
Application Note: A Validated Protocol for Impurity Profiling of Dolutegravir
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of impurities in dolutegravir drug substances and products. The described methodology utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection, a robust and widely accessible technique in pharmaceutical quality control. Furthermore, this document outlines the use of mass spectrometry for the structural elucidation of unknown impurities and details a forced degradation study protocol to assess the stability of dolutegravir under various stress conditions. The methods described are based on published research and are intended to be a comprehensive guide for researchers and analysts.[1][2][3][4][5]
Introduction
Dolutegravir is a second-generation integrase strand transfer inhibitor (INSTI) that is a key component of antiretroviral therapy for the treatment of HIV-1 infection.[1][6] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Impurity profiling is a critical aspect of drug development and manufacturing, ensuring that the levels of any process-related impurities or degradation products are within acceptable limits as mandated by regulatory agencies like the FDA and guided by ICH guidelines.[2][4][7]
This protocol details a stability-indicating RP-HPLC method for the separation and quantification of dolutegravir and its potential impurities. Additionally, it describes a systematic approach to forced degradation studies, which are essential for identifying potential degradation pathways and demonstrating the specificity of the analytical method.[8][9]
Experimental Protocols
RP-HPLC Method for Impurity Quantification
This protocol provides a robust method for the separation and quantification of dolutegravir and its related substances.
1.1. Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: A C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[5]
-
Reagents:
1.2. Chromatographic Conditions
A generalized set of starting conditions is provided in the table below. Method optimization may be required based on the specific column and HPLC system used.
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water[5] |
| Mobile Phase B | Methanol[5] |
| Gradient Elution | A linear gradient can be optimized, for example, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B over the run time. |
| Flow Rate | 1.0 mL/min[5][14] |
| Column Temperature | 35 °C[14] |
| Detection Wavelength | 258 nm[14] |
| Injection Volume | 10 µL[14] |
1.3. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is a suitable diluent.[5]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of dolutegravir reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).[5]
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of each available impurity reference standard.[5][14]
-
Spiked Sample Solution: Prepare a solution of the dolutegravir sample at a concentration of 0.5 mg/mL and spike it with the impurity stock solution to a level of 0.1% of the dolutegravir concentration.[5]
-
Sample Solution: Prepare the dolutegravir test sample in the diluent at a concentration of 0.5 mg/mL.[5][14]
1.4. System Suitability
Before sample analysis, the chromatographic system must pass system suitability tests. Inject the spiked sample solution and evaluate parameters such as resolution between dolutegravir and the closest eluting impurity, theoretical plates, and tailing factor for the dolutegravir peak.
1.5. Data Analysis
The amount of each impurity is calculated by comparing the peak area of the impurity in the sample chromatogram to the peak area of the corresponding impurity in the standard chromatogram (if using external standards) or by the area normalization method, assuming the response factor of the impurities is the same as that of dolutegravir.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[8][9][15][16]
2.1. Stress Conditions
-
Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl at 60°C for 6 hours.[16]
-
Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 60°C for 6 hours.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.[1]
-
Thermal Degradation: Expose the solid drug substance to dry heat at a specified temperature (e.g., 105°C) for a defined period.[8][16]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[8]
-
Neutral Hydrolysis: Reflux the drug solution in water at 60°C for 6 hours.[16]
2.2. Sample Preparation and Analysis
After exposing the drug to the stress conditions, neutralize the acidic and basic solutions. Dilute the samples appropriately with the diluent and analyze them using the RP-HPLC method described above.
Data Presentation
The results of the forced degradation studies can be summarized in a table to provide a clear overview of the degradation profile of dolutegravir.
| Stress Condition | % Degradation of Dolutegravir | Number of Degradants | Major Degradant (RT) |
| Acid Hydrolysis (0.1 M HCl) | 5.67%[8] | To be determined | To be determined |
| Base Hydrolysis (0.1 M NaOH) | 4.44%[8] | To be determined | To be determined |
| Oxidative (3% H₂O₂) | 4.28%[8] | To be determined | To be determined |
| Thermal (Dry Heat) | 4.09%[8] | To be determined | To be determined |
| Photolytic | 1.81%[8] | To be determined | To be determined |
| Neutral Hydrolysis | 0.43%[8] | To be determined | To be determined |
Note: The percentage degradation values are indicative and may vary based on the exact experimental conditions.[8]
Visualization of Workflows
Experimental Workflow for Impurity Profiling
Caption: Workflow for Dolutegravir Impurity Profiling.
Logical Relationship for Forced Degradation Study
Caption: Forced Degradation Study Logic.
Conclusion
The protocol outlined in this application note provides a comprehensive framework for the impurity profiling of dolutegravir. Adherence to these methodologies will enable researchers and drug development professionals to accurately identify and quantify impurities, ensuring the quality, safety, and efficacy of dolutegravir-containing products. The use of a validated, stability-indicating analytical method is paramount in meeting regulatory expectations and delivering safe medicines to patients. Further characterization of unknown impurities using techniques like LC-MS/MS is recommended for complete impurity profiling.[1]
References
- 1. rjptonline.org [rjptonline.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. longdom.org [longdom.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Dolutegravir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 13. crs.edqm.eu [crs.edqm.eu]
- 14. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedscidirect.com [biomedscidirect.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of Defluoro Dolutegravir in Bulk Drug Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolutegravir is a potent integrase strand transfer inhibitor used in the treatment of HIV-1 infection. As with any active pharmaceutical ingredient (API), the purity of the bulk drug is a critical quality attribute. "Defluoro dolutegravir" is a known impurity of dolutegravir.[1] Its quantitative determination is essential to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the quantitative analysis of this compound in bulk dolutegravir drug substance using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), techniques widely employed for the analysis of dolutegravir and its related compounds.[2]
Analytical Principle
The primary analytical technique for the quantification of this compound is reversed-phase chromatography. This method separates the analyte from the parent drug (dolutegravir) and other related impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector at a wavelength where both dolutegravir and its impurities exhibit significant absorbance. The concentration of this compound is determined by comparing its peak area to that of a corresponding reference standard.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound in a bulk drug substance.
Caption: Workflow for the quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This section details a representative HPLC method suitable for the quantification of this compound.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for dolutegravir analysis.[2]
-
Software: Chromatography data acquisition and processing software.
-
Reference Standard: Certified reference standard of this compound.
-
Bulk Drug: Dolutegravir bulk drug substance to be tested.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), and a suitable buffer (e.g., phosphate buffer).
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions, which may require optimization based on the specific column and system used.
| Parameter | Condition |
| Mobile Phase A | 0.05 M Phosphate buffer (pH adjusted to 6.2 with dilute potassium hydroxide solution) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A time-based gradient program should be developed to ensure adequate separation of this compound from dolutegravir and other potential impurities. A starting condition of a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B is a typical approach. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 260 nm[2] |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover a range of concentrations suitable for creating a calibration curve.
-
Sample Solution: Accurately weigh and dissolve a known amount of the dolutegravir bulk drug in the diluent to a final concentration that allows for the detection of the impurity at the specified limit.
Method Validation Parameters
The analytical method should be validated according to ICH guidelines. The following table provides typical validation parameters and their acceptable limits.
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of other components. | The peak for this compound should be well-resolved from the dolutegravir peak and other impurities. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on the expected level of the impurity. |
| Accuracy | The closeness of test results to the true value. | Recovery should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers faster analysis times and improved resolution compared to traditional HPLC.
Instrumentation and Materials
-
UPLC System: A UPLC system with a UV or PDA detector.
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C8 or C18, 50-100 mm length).[3][4]
-
Software: UPLC data acquisition and processing software.
-
Reference Standard and Reagents: As per the HPLC method.
Chromatographic Conditions
The following are typical UPLC conditions that can be adapted for the analysis of this compound.
| Parameter | Condition |
| Mobile Phase A | 50 mmol/L formic acid and 50 mmol/L ammonium acetate in water[3][4] |
| Mobile Phase B | 100% Acetonitrile[3][4] |
| Gradient Program | A steep gradient will allow for a short run time while ensuring the separation of the impurity from the main peak. |
| Flow Rate | 0.3 mL/min[3][4] |
| Column Temperature | 40 °C |
| Detection Wavelength | 258 nm[3][4] |
| Injection Volume | 1-5 µL |
| Total Run Time | Approximately 10 minutes[3][4] |
Preparation of Solutions and Method Validation
The procedures for the preparation of solutions and method validation are analogous to those described for the HPLC method. The acceptance criteria for validation parameters remain the same.
Data Presentation
The quantitative results of the analysis should be presented in a clear and concise manner. The following table provides a template for summarizing the validation data.
| Analytical Parameter | This compound |
| Linearity Range (µg/mL) | [Insert Range] |
| Correlation Coefficient (r²) | [Insert Value] |
| LOD (µg/mL) | [Insert Value] |
| LOQ (µg/mL) | [Insert Value] |
| Accuracy (% Recovery) | [Insert Mean ± SD] |
| Precision (RSD %) | |
| - Intra-day | [Insert Value] |
| - Inter-day | [Insert Value] |
| Robustness | Complies |
Conclusion
The HPLC and UPLC methods described in these application notes provide a robust framework for the quantitative analysis of this compound in bulk drug substances. Proper method development and validation are crucial to ensure the accuracy and reliability of the results, which in turn safeguards the quality of the final pharmaceutical product. The choice between HPLC and UPLC will depend on the specific requirements of the laboratory, with UPLC offering advantages in terms of speed and resolution.
References
Application Notes and Protocols for Developing a Stability-Indicating Assay for Dolutegravir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolutegravir is a potent integrase strand transfer inhibitor (INSTI) widely used in the treatment of human immunodeficiency virus (HIV) infection.[1] To ensure the quality, safety, and efficacy of dolutegravir drug products, it is crucial to develop and validate a stability-indicating assay method. This method is essential for accurately quantifying the drug substance and separating it from any potential degradation products that may form under various environmental conditions, such as exposure to light, heat, humidity, and different pH levels.[2][3]
These application notes provide a comprehensive protocol for developing and validating a robust stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for dolutegravir. The protocol is designed to meet the standards outlined by the International Council for Harmonisation (ICH) guidelines.[2]
Materials and Methods
Materials and Reagents
-
Dolutegravir reference standard
-
Dolutegravir drug product (e.g., tablets)
-
HPLC grade acetonitrile
-
HPLC grade methanol[1]
-
Orthophosphoric acid[1]
-
Sodium dihydrogen phosphate dihydrate[1]
-
Ethylenediaminetetraacetic acid (EDTA)[1]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Milli-Q water or equivalent purified water
Instrumentation
-
HPLC system with a PDA detector[1]
-
Analytical balance
-
pH meter
-
Sonication bath
-
Forced degradation chamber (photostability, thermal)
Experimental Protocols
Preparation of Solutions
Diluent Preparation: A mixture of 0.1M hydrochloric acid and acetonitrile in a 1:1 (v/v) ratio is prepared and sonicated for 5 minutes to degas.[1]
Standard Stock Solution Preparation: Accurately weigh and transfer 20 mg of dolutegravir reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to the mark with diluent and mix well.[1]
Sample Solution Preparation (from Tablets): Crush a number of tablets equivalent to 10 mg of dolutegravir and transfer the powder to a 100 mL volumetric flask. Add about 60 mL of diluent and sonicate for 15 minutes. After cooling to room temperature, dilute to the volume with diluent and mix thoroughly. Filter the solution through a 0.45 µm nylon filter, discarding the first few milliliters of the filtrate.[1]
Chromatographic Conditions
A stability-indicating RP-HPLC method can be developed using the following optimized conditions.[1]
| Parameter | Condition |
| Column | Phenyl-hexyl column (250 x 4.6 mm, 5µ) |
| Mobile Phase | 45% Buffer (sodium dihydrogen phosphate dihydrate and EDTA), 49% Methanol, and 6% Acetonitrile, with the pH adjusted to 2.5 ± 0.05 with orthophosphoric acid. |
| Elution Mode | Isocratic[1] |
| Flow Rate | 1.2 mL/min[1] |
| Column Temperature | 35 °C[1] |
| Detection Wavelength | 258 nm (using a PDA detector)[1] |
| Injection Volume | 10 µL |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4] Dolutegravir is subjected to various stress conditions to induce degradation.[5][6]
| Stress Condition | Protocol |
| Acid Hydrolysis | Treat the drug solution with 1.0 N HCl and heat in a water bath at 80°C for 24 hours.[7] |
| Base Hydrolysis | Treat the drug solution with 1.0 N NaOH and heat in a water bath at 80°C for 72 hours.[7] |
| Oxidative Degradation | Treat the drug solution with 20% hydrogen peroxide (H₂O₂) at 60°C for 30 minutes.[8] |
| Thermal Degradation | Expose the solid drug substance to dry heat at 105°C for 6 hours.[9] |
| Photolytic Degradation | Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
Following exposure to the stress conditions, the samples are diluted appropriately with the mobile phase and injected into the HPLC system. The chromatograms are analyzed for the appearance of degradation product peaks and the decrease in the peak area of dolutegravir.
Method Validation
The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][10]
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the dolutegravir peak from any degradation product peaks in the forced degradation samples.[2]
Linearity: The linearity of the method is established by analyzing a series of dilutions of the dolutegravir standard solution over a specified concentration range. The correlation coefficient should be greater than 0.997.[1]
Accuracy: The accuracy is determined by recovery studies, where a known amount of dolutegravir standard is spiked into a placebo mixture. The recovery of the impurity should be within the range of 80% to 120%.[1]
Precision: The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) of the peak areas should be less than 2%.[11]
LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) are determined to assess the sensitivity of the method.[1]
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition, and observing the effect on the results.[3]
Data Presentation
The quantitative data obtained from the method validation and forced degradation studies should be summarized in clearly structured tables for easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Area | ≤ 1.0% |
Table 2: Linearity of Dolutegravir
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.997 |
Table 3: Results of Forced Degradation Studies
| Stress Condition | % Degradation of Dolutegravir | Number of Degradation Peaks | Resolution (Dolutegravir and nearest peak) |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative Degradation | |||
| Thermal Degradation | |||
| Photolytic Degradation |
Visualizations
Caption: Experimental workflow for developing a stability-indicating assay.
Caption: Potential degradation pathways of dolutegravir under stress.
Conclusion
The development and validation of a stability-indicating assay method are critical for the quality control of dolutegravir in bulk and pharmaceutical dosage forms. The RP-HPLC method described in these application notes is simple, rapid, precise, accurate, and specific for the determination of dolutegravir in the presence of its degradation products. This method can be effectively used for routine quality control analysis and stability studies of dolutegravir.
References
- 1. galaxypub.co [galaxypub.co]
- 2. longdom.org [longdom.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. Quality by design based development of a selective stability-indicating UPLC method of dolutegravir and characterization of its degradation products by UPLC-QTOF-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. impactfactor.org [impactfactor.org]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. mdpi.com [mdpi.com]
- 10. High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
Application Note: Chromatographic Isolation of Defluoro Dolutegravir
Introduction
Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor (INSTI) that is a key component of first-line antiretroviral therapy for the management of HIV-1 infection.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Defluoro dolutegravir, a known impurity of dolutegravir, requires effective isolation and quantification.[2] This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and isolation of this compound from the parent compound and other related substances.
Chemical Structures
| Compound | Structure |
| Dolutegravir |
|
| This compound | (Structure is similar to Dolutegravir, but with one of the fluorine atoms on the benzyl group replaced by a hydrogen atom) |
Analytical Method: RP-HPLC
A stability-indicating RP-HPLC method has been developed for the determination of impurities in Dolutegravir drug substance. This method is effective in separating this compound from Dolutegravir and other process-related impurities and degradation products.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV or PDA Detector |
| Column | C8 (150 x 4.6 mm), 5µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient Elution | (A specific gradient program should be optimized based on the system and impurity profile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 30°C) |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Table 1: Optimized RP-HPLC Conditions.
Method Performance Data
The performance of the method is demonstrated by the retention times (RT), relative retention times (RRT), and resolution of Dolutegravir and its impurities. While specific data for this compound is not explicitly detailed in the provided search results, a representative table structure is provided below for guidance. Researchers should determine these values experimentally.
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) | Resolution (Rs) |
| Dolutegravir | Typically ~7.4 | 1.00 | - |
| This compound | To be determined | To be determined | > 2.0 |
| Other Impurities | To be determined | To be determined | > 2.0 |
Table 2: Representative System Suitability Data. Actual values must be determined experimentally.
Experimental Protocols
Preparation of Solutions
2.1.1. Diluent Preparation
-
Mix water and acetonitrile in a 50:50 (v/v) ratio.
2.1.2. Standard Stock Solution Preparation
-
Accurately weigh about 10 mg of Dolutegravir reference standard and appropriate amounts of impurity standards (including this compound) into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
2.1.3. Sample Solution Preparation
-
Accurately weigh about 25 mg of the Dolutegravir API sample into a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Cool the solution to room temperature and dilute to the mark with the diluent.
Chromatographic Procedure
-
Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention times and system suitability parameters.
-
Inject the sample solution to determine the presence and quantity of this compound and other impurities.
System Suitability
The system suitability should be verified before the analysis of samples. The acceptance criteria are as follows:
-
Tailing Factor: Not more than 2.0 for the Dolutegravir peak.
-
Theoretical Plates: Not less than 3000 for the Dolutegravir peak.
-
Resolution: The resolution between Dolutegravir and any adjacent impurity peak should be not less than 2.0.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and analysis of this compound.
Caption: General workflow for the chromatographic analysis of this compound.
Conclusion
The described RP-HPLC method is suitable for the separation and isolation of this compound from the Dolutegravir API. The method is specific, and its stability-indicating nature makes it appropriate for routine quality control and impurity profiling during drug development. The provided protocol offers a starting point for researchers, which can be further optimized and validated according to ICH guidelines to meet specific analytical requirements.[3]
References
Application Note and Protocols for the Analysis of Defluoro Dolutegravir
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of Defluoro dolutegravir. Given that dedicated methods for this compound are not widely published, this guide adapts established and validated methods for the parent compound, dolutegravir. These protocols should be considered a starting point and must be fully validated for the specific matrix and analytical instrumentation used.
Introduction
This compound is a known impurity and related substance of dolutegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. Accurate quantification of such impurities is critical during drug development and for quality control of the final pharmaceutical product. The analytical methods for dolutegravir, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are well-established and offer high sensitivity and selectivity. These methods can be adapted for the analysis of this compound.
This application note details three common sample preparation techniques used for dolutegravir in biological matrices: protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Data Presentation: Quantitative Parameters for Dolutegravir Analysis
The following table summarizes typical quantitative data from validated dolutegravir assays in human plasma. These values can serve as a benchmark during the development and validation of a method for this compound.
| Parameter | Method | Matrix | Concentration Range | Recovery (%) | Precision (% CV) | Accuracy (% Deviation) | Reference |
| Linearity (r²) | LC-MS/MS | Human Plasma | 5 - 10,000 ng/mL | - | 0.7 - 4.1 | 98.3 - 102.0 | [1][2] |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | Human Plasma | 5 ng/mL | - | ≤ 9.1 | ≤ 6.5 | [1][2] |
| Recovery | HPLC-UV | Human Plasma | 0.05 - 10 µg/mL | 65.2 - 75.7 | - | - | [3] |
| Inter-day Variability | HPLC-UV | Human Plasma | 0.05 - 8 µg/mL | - | 1.2 - 6.2 | - | [3] |
| Intra-day Variability | HPLC-UV | Human Plasma | 0.05 - 8 µg/mL | - | 0.4 - 4.3 | - | [3] |
| Linearity (r) | HPLC-UV | Human Plasma | 0.05 - 10 µg/mL | - | - | - | [3] |
| Linearity (R2) | LC-MS/MS | Human Plasma | 28.44 - 7054.37 ng/mL | - | - | - | [4] |
Experimental Protocols
The following are detailed protocols for three common sample preparation methods.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the plasma sample to precipitate proteins.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike blank plasma with known concentrations of this compound reference standard to prepare calibration standards and quality control (QC) samples.
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 60:40 ACN:0.1% formic acid in water).[1]
-
Vortex briefly and inject a suitable aliquot (e.g., 5 µL) into the LC-MS/MS system.[1]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound reference standard
-
Internal standard (IS)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ethyl acetate, HPLC grade
-
Ammonium hydroxide solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare calibration standards and QC samples in blank plasma.
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.[3]
-
Add 10 µL of IS working solution.
-
Add 25 µL of 0.1 M ammonium hydroxide to basify the sample.
-
Add 600 µL of methyl tert-butyl ether.[3]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of mobile phase.[3]
-
Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound reference standard
-
Internal standard (IS)
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
0.1% Formic acid in water
-
SPE vacuum manifold
Procedure:
-
Prepare calibration standards and QC samples in blank plasma.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the cartridge to dry.
-
Loading: Dilute 100 µL of plasma sample with 400 µL of 0.1% formic acid in water. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the sample preparation and analysis of this compound.
Caption: Workflow for this compound Analysis.
Conclusion
The protocols described in this application note provide a solid foundation for developing a robust and reliable method for the quantification of this compound in biological matrices. Researchers should note that while these methods are adapted from validated dolutegravir assays, they must be fully validated for this compound to ensure accuracy, precision, and compliance with regulatory guidelines. This includes validation of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
References
- 1. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. impressions.manipal.edu [impressions.manipal.edu]
- 5. Validation and Clinical Application of a Liquid Chromatography-Ultraviolet Detection Method to Quantify Dolutegravir in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of "Defluoro dolutegravir" as a Reference Standard in the Assay of Dolutegravir
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dolutegravir is a potent, second-generation integrase strand transfer inhibitor (INSTI) that is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) infection. The manufacturing process of Dolutegravir, like any active pharmaceutical ingredient (API), can result in the formation of impurities. Regulatory agencies require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. "Defluoro dolutegravir" is a known impurity of Dolutegravir.[1][2] This document provides detailed application notes and protocols for the use of "this compound" as a reference standard in the analytical assay of Dolutegravir, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.
Application
The primary application of the "this compound" reference standard is in the development, validation, and routine execution of analytical methods for the quality control of Dolutegravir drug substance and drug product.[2][3] Specifically, it is used for:
-
Peak Identification: To unequivocally identify the peak corresponding to the "this compound" impurity in a chromatogram of a Dolutegravir sample.
-
Method Specificity/Selectivity: To demonstrate that the analytical method can resolve the "this compound" impurity from Dolutegravir and other potential impurities.
-
Quantification of Impurities: To accurately quantify the amount of "this compound" present in a sample of Dolutegravir. This is achieved by comparing the peak response of the impurity in the sample to the peak response of a known concentration of the "this compound" reference standard.
-
Method Validation: As a critical component in the validation of the analytical method, including parameters such as accuracy, precision, linearity, and limit of quantification (LOQ) for the "this compound" impurity.
Experimental Protocol: HPLC Method for the Determination of Dolutegravir and "this compound"
This protocol is a representative method adapted from established HPLC assays for Dolutegravir and its impurities.[3][4]
Materials and Reagents
-
Dolutegravir API or drug product
-
"this compound" reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Sonicator
-
pH meter
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.
-
Mobile Phase B: Methanol.
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile.
-
"this compound" Standard Stock Solution (S1): Accurately weigh approximately 10 mg of "this compound" reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 0.1 mg/mL.
-
"this compound" Working Standard Solution (S2): Dilute 1.0 mL of S1 to 100 mL with diluent to obtain a final concentration of 1 µg/mL. This concentration may be adjusted based on the expected level of the impurity.
-
Dolutegravir Sample Solution: Accurately weigh approximately 25 mg of Dolutegravir sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 0.5 mg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution using Mobile Phase A and Mobile Phase B |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables present representative data that would be obtained from the HPLC analysis.
Table 1: System Suitability Test (SST) Results
The SST is performed by injecting the "this compound" Working Standard Solution (S2) six times.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area | ≤ 5.0% | 1.5% |
| % RSD of Retention Time | ≤ 2.0% | 0.3% |
Table 2: Analysis of Dolutegravir Sample for "this compound" Impurity
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Impurity |
| "this compound" Standard (S2) | 8.5 | 12500 | 1.0 | N/A |
| Dolutegravir Sample | 8.5 | 1500 | 0.12 | 0.024% |
Calculation of % Impurity:
% Impurity = (Area of impurity in sample / Area of standard) x (Concentration of standard / Concentration of sample) x 100
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of "this compound" impurity.
Metabolic Pathway Context
Dolutegravir is extensively metabolized in humans. The major metabolic pathway is glucuronidation mediated by the UGT1A1 enzyme.[5][6] Minor pathways include oxidation by CYP3A4.[5][6] One of the minor biotransformation pathways involves oxidative defluorination, which is relevant to the formation of defluorinated metabolites.[5][6] Understanding these metabolic pathways is important for characterizing the overall disposition of the drug and its metabolites.
Dolutegravir Metabolism
Caption: Simplified metabolic pathways of Dolutegravir.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. longdom.org [longdom.org]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Analytical Method Transfer of Dolutegravir Impurity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful transfer of a validated analytical method for the quantification of impurities in dolutegravir drug substances and products. The protocol outlines the responsibilities of the transferring and receiving laboratories, a detailed experimental plan, and clear acceptance criteria to ensure the receiving laboratory can produce accurate and reliable results comparable to the originating laboratory.
Introduction
Dolutegravir is a critical antiretroviral medication used in the treatment of HIV-1 infection. Ensuring the quality and safety of dolutegravir requires strict control of impurities. The analytical methods used to monitor these impurities must be robust, accurate, and consistently performed. When an analytical method is transferred from one laboratory (the Sending Unit, SU) to another (the Receiving Unit, RU), a documented process is required to verify that the RU has the procedural knowledge and capability to perform the analytical procedure as intended.[1] This process, known as analytical method transfer (AMT), is a critical component of good manufacturing practice (GMP) and ensures consistent product quality.
This document outlines the protocol for the transfer of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method for the determination of related substances in dolutegravir.
Roles and Responsibilities
A successful analytical method transfer relies on clear communication and defined roles for both the SU and RU.
Sending Unit (SU) Responsibilities:
-
Provide a comprehensive and approved analytical method procedure.
-
Supply a detailed validation report for the analytical method.
-
Provide all necessary reference standards, impurity standards, and well-characterized samples (including, if necessary, samples spiked with known impurities or forced degradation samples).
-
Offer training and support to the RU analysts.
-
Participate in the review and approval of the transfer protocol and final report.
Receiving Unit (RU) Responsibilities:
-
Review the analytical method and validation report thoroughly.
-
Ensure that all necessary equipment is available, qualified, and calibrated.
-
Ensure that analysts are adequately trained on the method.
-
Execute the analytical method transfer protocol.
-
Analyze the transfer samples and report the results.
-
Prepare the final analytical method transfer report.
Analytical Methodologies for Dolutegravir Impurity Testing
Several validated HPLC and UPLC methods have been reported for the determination of dolutegravir and its impurities. The choice of method will depend on the specific requirements of the laboratory. Below are summaries of representative methods that can be the subject of a transfer.
Method 1: RP-HPLC Method
-
Column: Phenyl-Hexyl (250 × 4.6 mm), 5µm
-
Mobile Phase: 45% Buffer (sodium dihydrogen phosphate dihydrate and EDTA): 49% Methanol: 6% Acetonitrile (pH 2.5 adjusted with orthophosphoric acid)
-
Flow Rate: 1.2 mL/min
-
Detection: PDA detector at 258 nm
-
Column Temperature: 35°C
Method 2: UPLC Method
-
Column: Phenyl hexyl (100 × 2.1 mm, 1.7 μm)
-
Mobile Phase: Gradient elution with 10 mM acetate buffer (pH 4.0) and methanol
-
Flow Rate: 0.3 mL min−1
-
Detection: UV detector
Experimental Protocol for Method Transfer
The most common approach for analytical method transfer is comparative testing, where both the SU and RU analyze the same set of samples.[1][2]
4.1. Samples for Transfer
A minimum of three representative batches of dolutegravir drug substance or drug product should be used for the transfer. If the samples do not contain a sufficient level of impurities for a meaningful comparison, the SU should provide samples spiked with known impurities at a concentration near the specification limit.[3] Forced degradation samples can also be utilized for stability-indicating methods.[4][5]
4.2. Experimental Design
-
The SU and RU will analyze the selected samples in parallel.
-
At each site, two analysts should perform the analysis.
-
Each analyst should perform the analysis in triplicate for each sample.
-
The analysis should be conducted on different days and using different sets of instruments and columns, if possible, to assess intermediate precision at the RU.
4.3. Data Analysis and Acceptance Criteria
The results from both laboratories will be compared to predefined acceptance criteria. For impurity testing, the acceptance criteria are often based on the absolute or relative difference between the results obtained by the SU and RU.
Table 1: Acceptance Criteria for Impurity Method Transfer
| Impurity Level (as % of label claim) | Maximum Allowable Difference Between SU and RU |
| ≤ 0.1% | ± 0.05% (absolute difference) |
| > 0.1% to ≤ 1.0% | ± 25% (relative difference) |
| > 1.0% | ± 15% (relative difference) |
Note: These are general acceptance criteria and may be adjusted based on the specific method's performance and the criticality of the impurity. For low levels of impurities, a wider acceptance range may be justified.[6]
In addition to the comparison of results, the RU must demonstrate that the system suitability criteria of the method are met.
Data Presentation: Summary of Method Performance Characteristics
The following tables summarize typical performance characteristics of a validated HPLC/UPLC method for dolutegravir impurity analysis, which should be documented in the method validation report provided by the SU.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 5.0% |
| % RSD of Retention Times (n=6) | ≤ 2.0% |
Table 3: Linearity and Range
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Dolutegravir | 10 - 60 | ≥ 0.999 |
| Impurity A | LOQ - 150% of specification limit | ≥ 0.999 |
| Impurity B | LOQ - 150% of specification limit | ≥ 0.999 |
Table 4: Accuracy (Recovery)
| Impurity | Spiking Level | Mean Recovery (%) | Acceptance Criteria (%) |
| Impurity A | 50% | 98.5 | 90.0 - 110.0 |
| 100% | 101.2 | ||
| 150% | 99.8 | ||
| Impurity B | 50% | 102.1 | 90.0 - 110.0 |
| 100% | 99.5 | ||
| 150% | 101.8 |
Table 5: Precision
| Parameter | Dolutegravir (%RSD) | Impurity A (%RSD) | Impurity B (%RSD) |
| Repeatability (n=6) | ≤ 1.0 | ≤ 5.0 | ≤ 5.0 |
| Intermediate Precision (n=6) | ≤ 2.0 | ≤ 10.0 | ≤ 10.0 |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.05 | 0.15 |
| Impurity B | 0.04 | 0.12 |
Visualization of the Analytical Method Transfer Workflow
References
Application Notes and Protocols for Chiral Separation of Dolutegravir and its Isomers
Introduction
Dolutegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. The molecule contains two chiral centers, leading to the possibility of four stereoisomers. The desired therapeutic agent is the (4R,12aS)-isomer. It is crucial during the drug development and manufacturing process to separate and quantify the desired enantiomer from its undesired isomers to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the chiral separation of dolutegravir and its isomers using High-Performance Liquid Chromatography (HPLC).
Two primary methods are outlined below, utilizing different chiral stationary phases to achieve effective separation.
Method 1: Chiral Separation using Chiralpak IF-3 Column
This reversed-phase HPLC method is designed for the separation of dolutegravir from its (R,R)-diastereomer, (S,S)-diastereomer, and (S,R)-enantiomer.[1][2]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV or PDA detector (e.g., Agilent HPLC 1200 series)[2]
-
Chiralpak IF-3, 3µm (250mm × 4.6mm) HPLC column[2]
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, tertiary butyl methyl ether, triethylamine
-
Analytical grade potassium dihydrogen orthophosphate and orthophosphoric acid
-
HPLC grade water
2. Chromatographic Conditions:
| Parameter | Value |
| Stationary Phase | Chiralpak IF-3, 3µm (250mm × 4.6mm) |
| Mobile Phase | A mixture of potassium dihydrogen phosphate buffer (pH 2.0 ± 0.05, adjusted with dilute orthophosphoric acid), acetonitrile, and tertiary butyl methyl ether. The solvent mixture ratio is prepared by mixing tertiary butyl methyl ether and acetonitrile in a 10:35 v/v ratio. |
| Flow Rate | Not explicitly stated in the provided search results. A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min. |
| Column Temperature | 35°C |
| Detection Wavelength | Not explicitly stated in the provided search results. A common wavelength for dolutegravir is 258 nm or 260 nm. |
| Injection Volume | Not explicitly stated in the provided search results. A typical injection volume is 10-20 µL. |
3. Standard and Sample Preparation:
-
Diluent: Prepare a suitable diluent, for example, a mixture of water and acetonitrile.
-
Standard Solution: Accurately weigh and dissolve dolutegravir sodium and its isomers in the diluent to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the dolutegravir sodium sample in the diluent to a known concentration.
4. System Suitability:
The resolution between the dolutegravir peak and the nearest eluting isomer peak should be adequate to ensure proper quantification. A resolution (Rs) of not less than 1.5 is generally considered acceptable.
Quantitative Data
The relative retention times (RRT) with respect to the dolutegravir peak are used to identify the different isomers. The quantification of impurities is typically performed using area normalization, applying relative response factors (RRF) if necessary.
| Isomer | Relative Retention Time (RRT) |
| (R,R)-diastereomer | Data not available in search results |
| (S,S)-diastereomer | Data not available in search results |
| (S,R)-enantiomer | Data not available in search results |
Note: Specific retention times and RRTs will vary depending on the exact chromatographic conditions and system.
Method 2: Chiral Separation using Lux cellulose-4 Column
This HPLC method is suitable for the quantification of the (4S,12aR)-enantiomer and the (4R,12aR)-diastereomer in dolutegravir sodium drug substance.[2][3]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile and water
-
Orthophosphoric acid
2. Chromatographic Conditions:
| Parameter | Value |
| Stationary Phase | Lux cellulose-4, 5µm (250mm x 4.6mm)[2][3] |
| Mobile Phase | A mixture of acetonitrile, water, and orthophosphoric acid in the ratio of 980:40:2 (v/v/v).[2][3] |
| Flow Rate | 1.5 mL/min[2][3] |
| Column Temperature | Ambient |
| Detection Wavelength | 258 nm[3] |
| Injection Volume | 15 µL[3] |
| Run Time | 50 minutes[3] |
3. Standard and Sample Preparation:
-
Diluent: A mixture of water and acetonitrile in the ratio of 50:50 (v/v).[3]
-
Standard Solution: Accurately weigh and transfer about 30 mg of Dolutegravir sodium standard into a 100 mL volumetric flask, add 70 mL of diluent, and sonicate to dissolve. Make up to the volume with diluent. Dilute 5 mL of this solution to 100 mL with the diluent, and then dilute 5 mL of this solution to 50 mL with the diluent.[3]
-
Sample Solution: Accurately weigh and transfer about 50 mg of the sample into a 50 mL volumetric flask, add 30 mL of diluent, sonicate to dissolve, and make up to the volume with the diluent.[3]
4. System Suitability:
The resolution between the dolutegravir enantiomer and the dolutegravir peak should be not less than 3.0.[3]
Quantitative Data
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Dolutegravir Enantiomer | ~16.5 | 0.75[3] |
| Dolutegravir | ~22[3] | 1.00 |
| Dolutegravir Diastereomer | ~29.3 | 1.33[3] |
Note: The retention times are approximate and can vary between systems.
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of dolutegravir and its isomers.
Caption: General workflow for the chiral HPLC analysis of dolutegravir.
Discussion
Both methods presented provide effective means for the chiral separation of dolutegravir and its isomers. The choice of method may depend on the specific isomers that need to be quantified and the available instrumentation and columns.
-
Method 1 (Chiralpak IF-3) is a reversed-phase method that has been validated for the separation of three optical isomers. The use of a phosphate buffer system allows for good peak shape and reproducibility.
-
Method 2 (Lux cellulose-4) provides excellent resolution between the enantiomer and the main dolutegravir peak.[3] The mobile phase is relatively simple, consisting of acetonitrile, water, and a small amount of orthophosphoric acid.
It is essential to perform method validation according to ICH guidelines to ensure the chosen method is specific, accurate, precise, and robust for its intended use in a particular laboratory setting.[3] This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[3] For instance, in one study using the Lux cellulose-4 column, the LOD and LOQ for the dolutegravir enantiomer were found to be 0.006% and 0.018% w/w, respectively, and for the diastereomer, they were 0.007% and 0.021% w/w.[3]
References
Application Note: Structural Confirmation of Defluoro Dolutegravir using Mass Spectrometry
Abstract
This application note provides a detailed protocol for the structural confirmation of Defluoro dolutegravir, a potential impurity or derivative of the antiretroviral drug dolutegravir, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology described herein is essential for researchers, scientists, and drug development professionals involved in the quality control and characterization of dolutegravir and its related substances.
Introduction
Dolutegravir is a potent, second-generation HIV integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV infection. As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring drug safety and efficacy. "this compound" is a derivative of dolutegravir in which one of the fluorine atoms on the benzyl group has been substituted. Mass spectrometry is a powerful analytical technique for the structural elucidation and confirmation of such compounds due to its high sensitivity, specificity, and ability to provide detailed structural information. This document outlines a comprehensive LC-MS/MS protocol for the structural confirmation of this compound.
Chemical Structures
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Dolutegravir | [Insert Image of Dolutegravir Structure] | C20H19F2N3O5 | 419.38 |
| This compound | [Insert Image of this compound Structure] | C20H20FN3O5 | 401.39[1][2] |
Predicted Mass Spectrometric Data for this compound
Based on the structure of this compound (C20H20FN3O5)[3], the following mass spectrometric data are predicted:
| Parameter | Predicted Value |
| Monoisotopic Mass | 401.1387 |
| [M+H]+ (Precursor Ion) | m/z 402.1460 |
| [M+Na]+ | m/z 424.1280 |
| [M-H]- | m/z 400.1314 |
Experimental Protocol
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from a plasma matrix. For pure substance analysis, the sample is dissolved in an appropriate solvent mixture.
Materials:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure for Plasma Samples:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of acetonitrile (containing an appropriate internal standard if quantitation is desired).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Procedure for Pure Substance:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution with 50:50 (v/v) methanol:water with 0.1% formic acid to a final concentration of 10 µg/mL.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
| Scan Mode | Full Scan (m/z 100-600) and Product Ion Scan |
| Precursor Ion for MS/MS | m/z 402.15 |
| Collision Energy | Ramped (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. |
Data Presentation
Expected Quantitative Data
| Analyte | Precursor Ion (m/z) | Major Product Ions (m/z) (Predicted) |
| This compound | 402.15 | To be determined experimentally. Expected fragments may include those corresponding to the loss of the benzyl group and cleavages within the tricyclic core. |
| Dolutegravir (for comparison) | 420.1 | 277.1, 136.0, 127.0 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the structural confirmation of this compound.
Logical Relationship for Structural Confirmation
Caption: Key elements for the structural confirmation of this compound by mass spectrometry.
Discussion
The structural confirmation of this compound will be based on a combination of high-resolution mass spectrometry (HRMS) to determine the accurate mass of the precursor ion and tandem mass spectrometry (MS/MS) to elucidate its fragmentation pattern. The accurate mass measurement of the [M+H]+ ion should be within 5 ppm of the theoretical value (m/z 402.1460).
The fragmentation pattern of this compound is expected to be similar to that of dolutegravir, with key losses corresponding to the side chain and characteristic cleavages of the tricyclic core. By comparing the obtained fragmentation pattern with that of a reference standard of this compound, and by contrasting it with the known fragmentation of dolutegravir, a confident structural assignment can be made.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the structural confirmation of this compound. This protocol is crucial for the quality control of dolutegravir drug substance and product, ensuring the identification and characterization of potential impurities. The use of high-resolution mass spectrometry and tandem mass spectrometry offers a high degree of confidence in the structural elucidation of this and other related compounds.
References
Troubleshooting & Optimization
Technical Support Center: Dolutegravir Impurity Analysis
Welcome to our technical support center for dolutegravir impurity analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of dolutegravir and its impurities.
1. Why am I seeing peak tailing for dolutegravir or its impurities in my HPLC chromatogram?
Peak tailing in HPLC analysis of dolutegravir can be attributed to several factors, often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Possible Causes & Solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on dolutegravir, leading to peak tailing.
-
Solution: Use a highly deactivated, end-capped column. Operating the mobile phase at a lower pH (e.g., with 0.1% trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups, minimizing these interactions.[1] Adding a competitive base to the mobile phase can also help.
-
-
Insufficient Buffering: An inadequate buffer concentration in the mobile phase can lead to inconsistent ionization of dolutegravir and its impurities, causing peak tailing.
-
Solution: Ensure your mobile phase contains an appropriate buffer system (e.g., phosphate or acetate buffer) at a suitable concentration to maintain a constant pH.
-
-
Column Overload: Injecting too high a concentration of the sample can saturate the column, leading to broadened and tailing peaks.
-
Solution: Try diluting your sample and re-injecting. If peak shape improves, column overload was likely the issue.
-
-
Column Contamination or Degradation: Accumulation of particulate matter on the column frit or degradation of the stationary phase can cause peak distortion.
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
2. What should I do if I observe co-elution of dolutegravir with an impurity?
Co-elution can compromise the accuracy of impurity quantification. Resolving co-eluting peaks is crucial for a reliable analytical method.
-
Strategies for Resolution Enhancement:
-
Optimize Mobile Phase Composition:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of closely eluting compounds. A shallow gradient can enhance the resolution between the main peak and its closely related impurities.[1]
-
Organic Modifier: Varying the ratio of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase can alter the selectivity of the separation.
-
pH Adjustment: Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of dolutegravir and its impurities, which can significantly impact their retention and separation.
-
-
Change Stationary Phase:
-
If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) to achieve a different selectivity.[2]
-
-
Adjust Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Changing the column temperature can also affect selectivity and peak shape.
-
-
3. I am observing extraneous peaks in my chromatogram. What are the possible sources and how can I identify them?
Extraneous peaks can originate from various sources, including the sample, the solvent, or the HPLC system itself.
-
Investigation and Identification:
-
Blank Injection: Inject a blank solvent (the same diluent used for your sample) to determine if the extraneous peaks are coming from the solvent or the system.
-
Placebo Injection: If analyzing a formulated product, inject a placebo (a sample containing all excipients except the active pharmaceutical ingredient) to identify peaks originating from the formulation matrix.
-
System Contamination: Ghost peaks can appear due to carryover from previous injections or contamination in the system. Purge the pump and flush the injector and column with a strong solvent.
-
Impurity Identification: If the peaks are not from the blank or placebo, they are likely related to the drug substance. Use a photodiode array (PDA) detector to check the spectral purity of the dolutegravir peak and to obtain UV spectra of the unknown peaks for comparison. For structural elucidation, LC-MS/MS is a powerful tool to determine the mass-to-charge ratio and fragmentation pattern of the unknown impurities.[3][4]
-
4. My results for impurity quantification are not reproducible. What are the potential causes?
Lack of reproducibility can stem from variability in sample preparation, instrument performance, or the analytical method itself.
-
Troubleshooting Reproducibility:
-
Sample Preparation: Ensure that the sample preparation procedure is well-defined and consistently followed. This includes accurate weighing, complete dissolution, and precise dilution. Use a diluent in which dolutegravir and its impurities are stable.[1]
-
System Suitability: Before running samples, perform a system suitability test to ensure the HPLC system is performing adequately. Key parameters include retention time repeatability, peak area precision, tailing factor, and resolution between critical pairs.[1][4]
-
Method Robustness: The analytical method may not be robust enough to withstand small variations in experimental conditions. Evaluate the effect of small, deliberate changes in parameters like mobile phase pH, column temperature, and flow rate to assess the method's robustness.[4][5]
-
Standard Stability: Ensure the stability of your standard solutions over the course of the analysis. Standards should be stored under appropriate conditions and their stability verified.
-
5. How can I improve the sensitivity of my method to detect trace-level impurities?
Detecting and quantifying impurities at very low levels is a common challenge, especially for potentially genotoxic impurities.
-
Enhancing Sensitivity:
-
Optimize Detector Wavelength: Select a detection wavelength where dolutegravir and its impurities have maximum absorbance to enhance the signal.[4]
-
Increase Injection Volume: A larger injection volume can increase the signal, but be cautious of potential peak broadening or distortion.
-
Sample Concentration: If possible, increase the concentration of the sample, but be mindful of the solubility of dolutegravir and the potential for column overload.
-
Use a More Sensitive Detector: A mass spectrometer (MS) offers significantly higher sensitivity and selectivity compared to a UV detector. Developing an LC-MS/MS method can allow for the detection of impurities at much lower levels.[6]
-
Derivatization: For impurities that lack a strong chromophore, chemical derivatization can be employed to enhance their detectability.
-
Frequently Asked Questions (FAQs)
1. What are the common types of impurities found in dolutegravir?
Impurities in dolutegravir can be classified into several categories:
-
Process-Related Impurities: These are substances that are formed during the synthesis of dolutegravir. They can include starting materials, intermediates, by-products, and reagents.[7]
-
Degradation Products: These are formed when dolutegravir is exposed to stress conditions such as acid, base, oxidation, heat, or light.[7] Dolutegravir is known to be particularly susceptible to degradation in acidic and oxidative conditions.[3][8]
-
Residual Solvents: Trace amounts of solvents used in the manufacturing process may remain in the final product.[7]
-
Enantiomeric and Diastereomeric Impurities: Due to the chiral centers in the dolutegravir molecule, impurities that are stereoisomers can be present.
2. What are the regulatory guidelines for reporting and controlling dolutegravir impurities?
The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2).[9]
-
Key Aspects of ICH Q3A(R2):
-
Reporting Threshold: The level at which an impurity must be reported in the registration application. For a maximum daily dose of up to 2 grams, the reporting threshold is typically 0.05%.[9]
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
-
Specification: Limits for specified identified impurities, specified unidentified impurities, and total impurities should be set in the drug substance specification.
-
3. What are the typical stress conditions for forced degradation studies of dolutegravir?
Forced degradation studies are essential to understand the stability of dolutegravir and to develop a stability-indicating analytical method. Typical stress conditions as per ICH guidelines include:[10][11]
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., dry heat at 105°C.
-
Photolytic Degradation: Exposure to UV and visible light.
4. How are unknown impurities in dolutegravir typically identified and characterized?
The structural elucidation of unknown impurities is a multi-step process:
-
Isolation: If the impurity is present at a sufficient level, it can be isolated using techniques like preparative HPLC.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the impurity. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that give clues about the structure.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are powerful techniques for unambiguously determining the chemical structure of the isolated impurity.
-
Synthesis: The proposed structure of the impurity can be confirmed by synthesizing it and comparing its chromatographic and spectroscopic properties with the impurity observed in the drug substance.[3]
5. What are the critical parameters to consider during the validation of an analytical method for dolutegravir impurities?
Method validation is performed according to ICH Q2(R1) guidelines to ensure that the analytical method is suitable for its intended purpose. The key validation parameters are:[1][4][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., other impurities, degradation products, excipients).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Quantitative Data Summary
Table 1: Forced Degradation of Dolutegravir Under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acidic | 0.1 M HCl | 24 hours | 60°C | 5.67 | [10] |
| Basic | 0.1 M NaOH | 24 hours | 60°C | 4.44 | [10] |
| Oxidative | 20% H₂O₂ | 24 hours | Room Temp | 4.28 | [10] |
| Neutral | Water | 24 hours | 60°C | 0.43 | [10] |
| Thermal | Dry Heat | 24 hours | 105°C | 4.09 | [10] |
| Photolytic | UV Light | 24 hours | Room Temp | 1.81 | [10] |
Table 2: Example HPLC Method Validation Parameters for Dolutegravir Impurity Analysis
| Validation Parameter | Impurity A | Impurity B | Impurity C | Dolutegravir | Reference |
| Linearity (Correlation Coefficient, r²) | 0.9994 | 0.9996 | 0.9997 | 0.9995 | [1] |
| Accuracy (% Recovery) | 97-101% | 97-101% | 97-101% | N/A | [1] |
| LOD (µg/mL) | - | - | - | 0.017 | [13] |
| LOQ (µg/mL) | - | - | - | 0.053 | [13] |
| Precision (%RSD) | < 2.0 | < 2.0 | < 2.0 | < 2.0 | [1] |
Note: Specific values for LOD, LOQ, and recovery for individual impurities can vary between different developed methods.
Experimental Protocols
1. Protocol for Forced Degradation Study of Dolutegravir
This protocol outlines a general procedure for conducting forced degradation studies on dolutegravir bulk drug substance.
-
Preparation of Stock Solution: Accurately weigh and dissolve dolutegravir in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M HCl.
-
Dilute the solution with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 20% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Keep the dolutegravir powder in a hot air oven at 105°C for 24 hours.
-
After exposure, dissolve the powder in the mobile phase to obtain a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the dolutegravir powder to UV light (e.g., 254 nm) and visible light for 24 hours.
-
Dissolve the exposed powder in the mobile phase for analysis.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
2. Protocol for RP-HPLC Analysis of Dolutegravir and its Impurities
This is an example of a typical RP-HPLC method for the analysis of dolutegravir and its related substances. Method optimization will be required based on the specific impurities and instrumentation.
-
Chromatographic Conditions:
-
Column: C8, 150 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient Program:
-
0-5 min: 20-80% B
-
5-10 min: 80% B
-
10.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detector Wavelength: 240 nm.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh about 25 mg of the dolutegravir sample and transfer it to a 50 mL volumetric flask.[1]
-
Add approximately 30 mL of a suitable diluent (e.g., 50:50 v/v acetonitrile:water) and sonicate to dissolve.[1]
-
Make up to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential. | Semantic Scholar [semanticscholar.org]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. ijprajournal.com [ijprajournal.com]
- 13. High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting dolutegravir synthesis side reactions
This technical support center provides troubleshooting guidance for common side reactions encountered during the synthesis of dolutegravir. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of dolutegravir, presented in a question-and-answer format.
Question 1: What are the common impurities observed during dolutegravir synthesis?
Answer: During the synthesis of dolutegravir, several process-related impurities and degradation products can form. These are broadly categorized as:
-
Related Compounds: Structurally similar molecules formed during the synthesis.
-
Degradation Products: Result from the breakdown of dolutegravir under certain conditions like heat or acid.[1]
-
Residual Solvents: Solvents used in the manufacturing process that are not completely removed.
-
Process Impurities: Arise from the manufacturing process itself and need to be monitored and controlled.[2]
Specific impurities that have been identified and characterized include:
-
Enantiomer (4S, 12aR) and other diastereomers ((R,R)-isomer, (S,S)-isomer)[3][4]
-
Impurity B
-
Ethoxy acetamide impurity
-
Ring-opened degradation products formed under acidic conditions.[1]
Question 2: I am observing a significant amount of the enantiomeric impurity (4S, 12aR) in my final product. What are the likely causes and how can I minimize it?
Answer: The presence of the undesired enantiomer (4S, 12aR) is a critical purity issue. Its formation is primarily linked to the stereochemical integrity of a key starting material, (R)-3-amino-1-butanol.
Likely Causes:
-
Suboptimal Quality of (R)-3-amino-1-butanol: The presence of the (S)-enantiomer in the starting amino alcohol will directly lead to the formation of the (4S, 12aR) dolutegravir enantiomer.
-
Racemization during Synthesis: While less common for this specific step, harsh reaction conditions (e.g., excessively high temperatures or extreme pH) during the cyclization step to form the tricyclic core could potentially lead to some degree of racemization, though this is not a widely reported issue.
Troubleshooting and Mitigation Strategies:
-
High-Purity Starting Material:
-
Source High-Quality (R)-3-amino-1-butanol: Ensure the starting material has a high enantiomeric excess (ee). This can be achieved through chiral resolution of racemic 3-amino-1-butanol using an appropriate resolving agent like D-(−)-tartaric acid.[6]
-
Characterize Starting Material: Before use, verify the enantiomeric purity of (R)-3-amino-1-butanol using a suitable analytical technique, such as chiral HPLC.
-
-
Reaction Condition Control:
-
Moderate Reaction Temperatures: During the cyclization step, avoid excessive temperatures. While the reaction requires heat, prolonged exposure to very high temperatures should be avoided. A typical temperature for this step is around 100°C.
-
pH Control: Maintain the reaction under mildly acidic conditions as specified in established protocols. Drastic pH changes are generally not recommended.
-
Question 3: My reaction is producing a significant amount of degradation products, particularly after acidic workup. How can I prevent this?
Answer: Dolutegravir is known to be susceptible to degradation under acidic conditions, leading to the formation of ring-opened impurities.[1]
Likely Causes:
-
Prolonged Exposure to Strong Acids: Extended reaction times or workup procedures involving strong acids (e.g., concentrated HCl) can promote hydrolysis of the oxazine ring.
-
Elevated Temperatures during Acidic Steps: The combination of high temperature and low pH significantly accelerates the degradation process.
Troubleshooting and Mitigation Strategies:
-
Control of pH and Acid Exposure:
-
Use of Milder Acids: Where possible, consider using weaker acids or a buffered system for pH adjustment.
-
Minimize Exposure Time: Keep the duration of any acidic steps to a minimum.
-
Neutralization: Promptly neutralize the reaction mixture after an acidic step is complete.
-
-
Temperature Management:
-
Low-Temperature Workup: Perform acidic workup and extractions at reduced temperatures (e.g., 0-5°C) to slow down the rate of degradation.
-
-
Alternative Workup Procedures:
-
One improved process describes a mild workup procedure involving the selective derivatization of a process impurity with tert-butyldimethylsilyl chloride to facilitate its removal without harsh acidic conditions.[2]
-
Question 4: I am having difficulty removing a persistent process impurity. What strategies can I employ for its removal?
Answer: The removal of certain process-related impurities can be challenging due to similar solubility profiles to the desired product.
Troubleshooting and Mitigation Strategies:
-
Recrystallization:
-
Solvent Screening: Experiment with different solvent systems for recrystallization. A well-chosen solvent system will maximize the solubility of the impurity while minimizing the solubility of dolutegravir at a given temperature, leading to effective purification.
-
Controlled Cooling: A slow and controlled cooling rate during crystallization often yields purer crystals.
-
-
Chromatographic Purification:
-
For laboratory-scale synthesis, column chromatography can be an effective method for separating closely related impurities. The choice of stationary and mobile phases will be critical for achieving good separation.
-
-
Derivatization:
-
In some cases, a difficult-to-remove impurity can be chemically modified (derivatized) to alter its physical properties (e.g., solubility), making it easier to separate. An example is the use of tert-butyldimethylsilyl chloride to derivatize a specific impurity in the dolutegravir synthesis.[2]
-
-
Process Optimization:
-
Re-evaluate the reaction conditions that lead to the formation of the impurity. Adjusting parameters such as temperature, reaction time, or stoichiometry of reagents can often minimize the formation of the impurity in the first place, simplifying the purification process.
-
Data on Impurity Levels
The following table summarizes HPLC purity data for dolutegravir and its intermediates from various synthetic procedures. This data highlights the effectiveness of different reaction conditions and purification methods.
| Intermediate/Product | Reaction/Purification Step | Purity (HPLC Area %) | Reference |
| Dolutegravir | Final product after workup and crystallization | 97.93% | [6] |
| Dolutegravir Sodium | After amide coupling and salt formation | 99.9% | [7] |
| Intermediate 18 | Crude product from one-pot cyclization | 94% (at 254 nm), 87% (at 315 nm) | [7] |
| Acid 19 | After saponification and precipitation | 72% yield over 3 steps (as a colorless solid) | [7] |
Experimental Protocols
This section provides a composite, detailed methodology for a key step in the synthesis of dolutegravir, based on published literature.
Synthesis of Dolutegravir from Intermediate 6
This procedure describes the amidation of the carboxylic acid intermediate 6 ((4S,12aR)-4-Methyl-7-(methyloxy)-6,8-dioxo-3,4,6,8,12,12a-hexahydro[1][6]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-9-carboxylic acid) followed by demethylation.[8]
Materials:
-
Intermediate 6
-
Acetonitrile (CH₃CN)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
2,4-Difluorobenzylamine
-
Lithium Bromide (LiBr)
Procedure:
-
To a round-bottom flask, add intermediate 6 (1 equivalent), acetonitrile, EDCI (3 equivalents), and DMAP (0.4 equivalents).
-
Add 2,4-Difluorobenzylamine (1.2 equivalents) to the suspension.
-
Heat the mixture to 80°C. The suspension should become a clear solution after approximately 2 hours.
-
Add Lithium Bromide (LiBr) (1.8 equivalents) to the reaction mixture.
-
Continue heating at 80°C for an additional 4 hours.
-
Monitor the reaction progress by UPLC-MS. The formation of the amide intermediate should be complete after the initial 2 hours, and the final dolutegravir product should be the major component after the addition of LiBr and further heating.
-
After the reaction is complete, cool the mixture and collect the solid product by filtration.
-
Dry the solid under vacuum to yield dolutegravir.
Visualizations
The following diagrams illustrate the key reaction pathway and a common side reaction in dolutegravir synthesis.
Caption: Main synthetic pathway to Dolutegravir.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Dolutegravir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. researchgate.net [researchgate.net]
- 6. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Co-elution of Dolutegravir Impurities in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to the co-elution of dolutegravir impurities during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in the HPLC analysis of dolutegravir?
A1: Co-elution in the analysis of dolutegravir and its impurities can stem from several factors:
-
Inadequate Method Selectivity: The chosen stationary phase and mobile phase composition may not provide sufficient chemical differentiation between dolutegravir and one or more of its structurally similar impurities.
-
Poor Column Efficiency: An old or poorly packed column can lead to band broadening, causing peaks to overlap.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of dolutegravir and its impurities, altering their retention times and potentially leading to co-elution.
-
Suboptimal Gradient Profile: In gradient elution, a poorly optimized gradient slope or initial/final solvent composition can result in insufficient separation of closely eluting compounds.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing, causing adjacent peaks to merge.[1]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and co-elution.[1]
Q2: Which impurities are known to be challenging to separate from dolutegravir?
A2: Several process-related impurities, degradation products, and stereoisomers can be challenging to separate from dolutegravir. These include, but are not limited to:
-
Diastereomers and Enantiomers: Stereoisomers of dolutegravir are often difficult to separate using standard achiral HPLC methods and may require specialized chiral columns.[2][3][4]
-
Process-Related Impurities: Impurities such as Impurity-A, Impurity-B, and Impurity-C have been identified and require optimized methods for resolution.[2]
-
Degradation Products: Forced degradation studies have shown that dolutegravir can degrade under acidic, basic, and oxidative conditions, forming products that may have similar chromatographic behavior to the parent drug.[5][6][7]
Q3: How can I confirm if I have a co-elution problem?
A3: Several indicators can suggest co-elution:
-
Peak Shape Abnormalities: Look for non-symmetrical peaks, such as those with shoulders, tailing, or fronting.
-
Inconsistent Peak Purity Analysis: If you are using a Photo Diode Array (PDA) detector, peak purity analysis can indicate the presence of multiple components under a single peak.
-
Variable Retention Times: Fluctuations in retention times for the peak of interest across different runs could suggest an underlying co-eluting impurity.
-
Mass Spectrometry (MS) Data: If using an LC-MS system, examining the mass spectra across the width of a chromatographic peak can reveal the presence of multiple m/z values, confirming co-elution.
Troubleshooting Guides
Issue 1: Poor resolution between Dolutegravir and a known impurity.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Mobile Phase Strength | Modify the organic-to-aqueous ratio in the mobile phase. For reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention and may improve resolution. |
| Suboptimal pH of Mobile Phase | Adjust the pH of the aqueous portion of the mobile phase. Small changes in pH can significantly alter the retention of ionizable compounds like dolutegravir and some of its impurities, thereby improving separation. |
| Incorrect Column Chemistry | If resolution is still poor, consider a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a column with a different bonding chemistry might provide the necessary selectivity.[8][9] |
| Inadequate Column Temperature | Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, while decreasing it may enhance selectivity. |
Issue 2: Peak tailing for the Dolutegravir peak, causing it to merge with a closely eluting impurity.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to mask active silanol groups on the silica-based stationary phase. |
| Column Overload | Reduce the injection volume or dilute the sample.[1] |
| Mismatched pH | Ensure the mobile phase pH is at least 2 pH units away from the pKa of dolutegravir to ensure it is in a single ionic state. |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if the problem persists, replace the column. |
Issue 3: An unknown peak is co-eluting with Dolutegravir.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of a Degradation Product | Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) on a pure dolutegravir standard to see if a degradant peak matches the retention time of the unknown.[5][6] |
| Process-Related Impurity | If possible, obtain reference standards for known dolutegravir impurities and inject them to check for retention time matches.[10][11] |
| Matrix Effect from Excipients | Prepare a placebo sample (containing all formulation excipients without the active pharmaceutical ingredient) and inject it to see if any peaks correspond to the unknown peak. |
| System Contamination | Inject a blank (mobile phase) to ensure the peak is not a carryover from a previous injection or a contaminant in the HPLC system. |
Experimental Protocols
Key Experiment: HPLC Method for the Determination of Dolutegravir and its Impurities
This protocol is a generalized example based on published methods and should be optimized for your specific instrumentation and impurity profile.[2][8]
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | Kromasil C8 (150 x 4.6 mm), 5 µm or Phenyl-Hexyl (250 x 4.6 mm), 5 µm[2][8] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[2] or a buffered solution (e.g., sodium dihydrogen phosphate and EDTA, pH adjusted to 2.5)[8] |
| Mobile Phase B | Methanol or Acetonitrile[2][8] |
| Gradient Program | Optimized to provide separation. A typical starting point could be a linear gradient from 10% B to 90% B over 30 minutes. |
| Flow Rate | 1.0 - 1.2 mL/min[2][8] |
| Column Temperature | 35°C[8] |
| Detection Wavelength | 240 nm or 258 nm[2][8] |
| Injection Volume | 10 µL |
| Diluent | A mixture of water and acetonitrile (50:50 v/v)[4] |
2. Standard Solution Preparation:
-
Dolutegravir Standard: Prepare a stock solution of dolutegravir in the diluent at a concentration of approximately 0.5 mg/mL.
-
Impurity Standard Mix: If available, prepare a stock solution containing known impurities at a concentration of approximately 0.0005 mg/mL each.
3. Sample Preparation:
-
Accurately weigh and transfer a sample containing dolutegravir into a volumetric flask.
-
Add the diluent, sonicate to dissolve, and then dilute to the final volume to achieve a target concentration of approximately 0.5 mg/mL of dolutegravir.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the impurity standard mix or a spiked dolutegravir sample.
-
The resolution between dolutegravir and the closest eluting impurity should be greater than 1.5.
-
The tailing factor for the dolutegravir peak should be less than 2.0.
-
The relative standard deviation for replicate injections should be less than 2.0%.
Data Presentation
Table 1: Comparison of HPLC Methods for Dolutegravir Impurity Profiling
| Parameter | Method 1[2] | Method 2[8] | Method 3[4] |
| Column | Kromasil C8 (150 x 4.6 mm), 5 µm | Phenyl-Hexyl (250 x 4.6 mm), 5 µm | Lux cellulose-4 (250 x 4.6 mm), 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water | 45% Buffer (sodium dihydrogen phosphate dihydrate and EDTA), pH 2.5 | Acetonitrile:Water:Orthophosphoric acid (980:40:2 v/v/v) |
| Mobile Phase B | Methanol | 49% Methanol: 6% Acetonitrile | - |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.5 mL/min |
| Detection Wavelength | 240 nm | 258 nm | 258 nm |
| Separated Impurities | Impurity-A, Impurity-B, Impurity-C | Impurity B | Enantiomer, Diastereomer |
Visualizations
Caption: Troubleshooting workflow for co-elution issues.
Caption: Key parameters influencing HPLC selectivity.
References
- 1. HPLC-MS identification of acid degradation products of dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. scispace.com [scispace.com]
- 10. veeprho.com [veeprho.com]
- 11. tlcpharma.com [tlcpharma.com]
Technical Support Center: Analysis of Dolutegravir and "Defluoro dolutegravir"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution between dolutegravir and its critical impurity, "Defluoro dolutegravir."
Troubleshooting Guide: Improving Resolution
Poor resolution between dolutegravir and "this compound" can be a significant analytical challenge. This guide provides a systematic approach to troubleshoot and resolve this issue.
Question: We are observing poor resolution or co-elution of dolutegravir and "this compound" in our reversed-phase HPLC analysis. What steps can we take to improve their separation?
Answer: Achieving baseline separation between dolutegravir and its defluoro impurity requires careful optimization of chromatographic parameters. "this compound," also known as Dolutegravir 2-desfluoro impurity, has a chemical structure very similar to the parent compound, differing by a single fluorine atom on the benzyl ring. This subtle difference in hydrophobicity and electronic properties necessitates a highly selective analytical method.
Below is a stepwise troubleshooting workflow.
Caption: A stepwise guide to troubleshooting poor resolution.
Detailed Troubleshooting Steps:
-
Verify System Suitability: Before modifying the method, ensure the HPLC system is performing optimally. Check for stable pressure, symmetrical peak shapes for standard injections, and consistent retention times. Issues here could indicate leaks, pump problems, or a deteriorating column, which should be addressed first.
-
Optimize the Mobile Phase:
-
Organic Modifier Percentage: A slight adjustment in the acetonitrile or methanol concentration can significantly impact resolution. Systematically vary the organic content by ±1-2% to find the optimal separation.
-
Mobile Phase pH: The pH of the aqueous portion of the mobile phase can alter the ionization state of dolutegravir and its impurity, affecting their retention and selectivity. Experiment with a pH range around the pKa values of the analytes. A common starting point is a low pH (e.g., 2.5-3.5) using additives like trifluoroacetic acid (TFA) or formic acid.[1][2]
-
Choice of Organic Modifier: While acetonitrile is a common choice, methanol can offer different selectivity due to its protic nature. If using acetonitrile, consider trying methanol or a combination of both.
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: Standard C18 and C8 columns are often used for dolutegravir analysis.[1] However, for closely related impurities like "this compound," a different selectivity may be required. A Phenyl-Hexyl column can provide alternative selectivity through pi-pi interactions with the aromatic rings of the molecules, potentially enhancing the separation of compounds with minor differences in their aromatic moieties.
-
Column Manufacturer: Different brands of columns with the same stationary phase can exhibit variations in selectivity. Trying a column from a different manufacturer is a valid troubleshooting step.
-
-
Adjust Method Parameters:
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. Optimizing the column temperature (e.g., in the range of 25-40°C) can sometimes improve peak shape and resolution.
-
Gradient Elution: If using a gradient method, a shallower gradient (i.e., a slower increase in the organic solvent concentration) can improve the separation of closely eluting peaks.
-
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it important to separate it from dolutegravir?
A1: "this compound" is a process-related impurity of dolutegravir where one of the two fluorine atoms on the difluorobenzyl group is absent. Regulatory authorities require the accurate quantification of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Therefore, a robust analytical method capable of separating and quantifying this impurity is crucial.
Q2: What are typical starting conditions for an HPLC method for dolutegravir and its impurities?
A2: Based on published literature, a good starting point for method development would be a reversed-phase C18 or C8 column (e.g., 150 x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an acidic aqueous phase (e.g., 0.1% TFA in water) and an organic modifier like acetonitrile or methanol.[1] Detection is typically performed using a UV detector at a wavelength between 240 nm and 260 nm.[1]
Q3: Can changing the detector wavelength improve the resolution?
A3: Changing the detector wavelength will not improve the physical separation (resolution) of the compounds by the HPLC column. However, selecting a wavelength where the absorbance ratio of the two compounds is different might help in their deconvolution if they are not fully resolved, but this is not a substitute for achieving good chromatographic separation.
Q4: Are there any alternative column chemistries that could be effective?
A4: Yes, besides C18 and C8, a Phenyl-Hexyl stationary phase is a promising alternative. The phenyl groups in this stationary phase can interact differently with the aromatic rings of dolutegravir and "this compound" through pi-pi stacking interactions, potentially leading to better selectivity and resolution.
Experimental Protocols
Below are examples of HPLC methods reported for the analysis of dolutegravir and its related substances. While these methods do not explicitly mention the separation of "this compound," they provide a strong foundation for method development and optimization.
Method 1: RP-HPLC with C8 Column
| Parameter | Value |
| Column | C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Reference | [1] |
Method 2: RP-HPLC with Phenyl-Hexyl Column
| Parameter | Value |
| Column | Phenyl-Hexyl (250 x 4.6 mm), 5µm |
| Mobile Phase | 45% Buffer (sodium dihydrogen phosphate dihydrate and EDTA) : 49% Methanol : 6% Acetonitrile (pH 2.5) |
| Elution | Isocratic |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C |
| Detection | PDA at 258 nm |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for developing and validating an HPLC method for dolutegravir and its impurities.
References
addressing matrix effects in "Defluoro dolutegravir" bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Defluoro dolutegravir.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected compounds from the biological matrix.[1][2] In the bioanalysis of this compound, this can lead to inaccurate and imprecise quantification, potentially compromising the integrity of pharmacokinetic and toxicokinetic studies.[1][3] The primary culprits for matrix effects in plasma and serum are often phospholipids, which can co-extract with the analyte and interfere with the ionization process in the mass spectrometer source.
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: Matrix effects can be evaluated both qualitatively and quantitatively. A common qualitative method is post-column infusion , where a constant flow of this compound solution is introduced into the LC flow after the analytical column.[4] Injection of a blank, extracted matrix sample will show a dip or a peak in the analyte's signal if ion suppression or enhancement is occurring at a specific retention time.
For a quantitative assessment, the post-extraction spike method is widely used.[4] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. To account for variability, an internal standard (IS) normalized MF is often calculated.[5]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: The choice of sample preparation is critical in mitigating matrix effects.[3][6] While simple protein precipitation (PPT) is fast and easy, it is often insufficient for removing phospholipids and other interfering components.[3] More effective techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. Optimizing the pH and the choice of organic solvent is crucial for good recovery and cleanliness.[6]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing specific interactions between the analyte and a solid sorbent.[5][7] It is highly effective at removing phospholipids and other interferences.
-
HybridSPE®-Phospholipid: This is a specialized technique that combines the simplicity of PPT with the cleanup power of SPE to specifically target and remove phospholipids from the sample.
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing the liquid chromatography (LC) separation is a key strategy.[1][8] By achieving chromatographic separation between this compound and co-eluting matrix components, the impact of ion suppression or enhancement can be significantly reduced.[1] Strategies include:
-
Using a column with a different selectivity.
-
Adjusting the mobile phase composition and gradient profile to better resolve the analyte from interfering peaks.
-
Employing techniques like two-dimensional LC for complex matrices.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | Column degradation, inappropriate mobile phase pH, or sample solvent effects. | - Check column performance with a standard. - Ensure mobile phase pH is appropriate for this compound. - Match the sample solvent to the initial mobile phase conditions as closely as possible. |
| Inconsistent Retention Times | Changes in mobile phase composition, fluctuating flow rate, or column temperature variations.[9] | - Prepare fresh mobile phase. - Check the LC pump for leaks and ensure proper functioning. - Use a column oven to maintain a stable temperature. |
| High Signal Suppression | Co-elution of phospholipids or other endogenous matrix components. | - Implement a more rigorous sample cleanup method (e.g., switch from PPT to LLE or SPE).[1][6] - Modify the chromatographic method to separate the analyte from the suppression zone. |
| Low Analyte Recovery | Inefficient extraction during sample preparation. | - Optimize the pH of the sample before LLE.[6] - Select a more appropriate SPE sorbent and optimize the wash and elution steps. - Ensure complete protein precipitation if using PPT. |
| High Variability in Results | Inconsistent matrix effects between different sample lots or poor internal standard performance. | - Evaluate matrix effects across multiple batches of blank matrix. - Use a stable isotope-labeled internal standard for this compound if available, as it is the most effective way to compensate for matrix effects.[8] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor using Post-Extraction Spike Method
-
Prepare Neat Solutions: Prepare solutions of this compound in the final mobile phase composition at low, medium, and high concentrations.
-
Prepare Spiked Matrix Samples:
-
Extract six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method.
-
After the final evaporation step, reconstitute the dried extracts with the neat solutions of this compound at the corresponding low, medium, and high concentrations.
-
-
Analysis: Inject the neat solutions and the post-extraction spiked samples into the LC-MS/MS system.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot and concentration: MF = (Peak Area of post-extraction spike) / (Mean Peak Area of neat solution)
-
Calculate the Internal Standard (IS) Normalized MF if an IS is used: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different lots should be ≤15%.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution.
-
pH Adjustment: Add 50 µL of 0.1 M ammonium hydroxide to basify the sample.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortexing: Vortex the tubes for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables present illustrative data for matrix effect evaluation and recovery for a hypothetical this compound bioanalytical method.
Table 1: Matrix Factor (MF) and IS-Normalized Matrix Factor
| QC Level | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %CV |
| Low QC | 0.92 | 0.89 | 0.95 | 0.91 | 0.88 | 0.94 | 0.91 | 3.1 |
| High QC | 0.94 | 0.91 | 0.97 | 0.93 | 0.90 | 0.96 | 0.94 | 2.9 |
Table 2: Extraction Recovery of this compound
| QC Level | Spiked Sample (n=6) | Post-Extraction Spike (n=6) | Mean Recovery (%) | %CV |
| Low QC | 25100 | 28500 | 88.1 | 4.2 |
| Medium QC | 125500 | 141000 | 89.0 | 3.5 |
| High QC | 250200 | 278000 | 90.0 | 2.8 |
Visualizations
Caption: Troubleshooting workflow for inconsistent bioanalytical results.
Caption: Strategy for mitigating matrix effects in bioanalysis.
References
- 1. eijppr.com [eijppr.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. zefsci.com [zefsci.com]
Technical Support Center: Defluoro Dolutegravir Reference Standard
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the "Defluoro dolutegravir" reference standard. The information is compiled to assist researchers, scientists, and drug development professionals in anticipating and addressing potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the "this compound" reference standard?
A1: To ensure the stability of the "this compound" reference standard, it is recommended to store it in a refrigerator at 2-8°C.[1] It should also be protected from light.[2] Before use, the container should be allowed to equilibrate to ambient temperature to prevent moisture uptake.[2]
Q2: What are the potential degradation pathways for "this compound"?
A2: While specific degradation pathways for "this compound" are not extensively documented, inferences can be drawn from its parent compound, dolutegravir. Dolutegravir has been shown to degrade under hydrolytic (acidic, alkaline, and neutral) and photolytic conditions.[3] Key degradation pathways for dolutegravir involve the hydrolytic opening of the oxazine ring and hydrolysis of the exocyclic amide bond.[4] It is plausible that "this compound" could undergo similar degradation.
Q3: My analytical results show unexpected peaks when using the "this compound" reference standard. What could be the cause?
A3: Unexpected peaks in your chromatogram could indicate degradation of the reference standard. This may be caused by improper storage, exposure to harsh environmental conditions (light, heat, humidity), or incompatibility with the solvent. It is recommended to verify the storage conditions and prepare fresh solutions. If the issue persists, a forced degradation study may be necessary to identify the degradation products.
Q4: How can I assess the stability of my "this compound" reference standard solution?
A4: To assess the stability of your reference standard solution, you can perform a solution stability study. This involves preparing the solution and analyzing it at various time points (e.g., 0, 24, 48 hours) under different storage conditions (e.g., room temperature, 2-8°C). The results can be compared to the initial analysis to determine the extent of degradation. For dolutegravir, solutions were found to be stable at 2-8°C for 48 hours.[5]
Troubleshooting Guides
Issue 1: Gradual Decrease in Purity of the Reference Standard Over Time
-
Symptom: A noticeable decrease in the peak area or an increase in impurity peaks in the chromatogram when analyzing the "this compound" reference standard.
-
Possible Cause: The reference standard may be degrading due to improper storage or repeated exposure to ambient conditions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the reference standard is stored at the recommended 2-8°C and protected from light.[1][2]
-
Minimize Exposure: Aliquot the reference standard into smaller, single-use vials to avoid repeated freeze-thaw cycles or exposure of the bulk material to the atmosphere.
-
Use Freshly Prepared Solutions: Prepare solutions of the reference standard immediately before use.
-
Issue 2: Inconsistent Analytical Results
-
Symptom: High variability in peak areas or retention times in replicate injections of the "this compound" reference standard.
-
Possible Cause: This could be due to the instability of the standard in the chosen diluent or mobile phase.
-
Troubleshooting Steps:
-
Evaluate Solvent Stability: Conduct a study to assess the stability of "this compound" in the analytical solvent. Analyze the solution at different time intervals to check for degradation.
-
pH Considerations: The stability of dolutegravir is known to be pH-dependent. Ensure the pH of your mobile phase and diluent is optimized for stability.
-
Fresh Mobile Phase: Always use a freshly prepared mobile phase for your analysis.
-
Summary of Potential Degradation Conditions
The following table summarizes the potential degradation conditions for "this compound," based on studies conducted on dolutegravir.
| Stress Condition | Potential for Degradation | Primary Degradation Pathway (inferred from Dolutegravir) |
| Acidic Hydrolysis | High | Hydrolytic opening of the oxazine ring, hydrolysis of the amide bond.[4] |
| Alkaline Hydrolysis | High | Formation of carboxylated degradation products.[3] |
| Neutral Hydrolysis | Moderate | Formation of diastereomers and carboxylated degradation products.[3] |
| Oxidative | Low | Dolutegravir is reported to be stable under oxidative stress.[3] |
| Thermal | Low | Dolutegravir is reported to be stable under thermal stress.[3] |
| Photolytic | High | Formation of various photolytic degradation products.[3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for "this compound"
This protocol is adapted from established methods for dolutegravir and its impurities.[5][6][7]
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-5 min: 10% B to 90% B
-
5-7 min: 90% B
-
7-8 min: 90% B to 10% B
-
8-10 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50)
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the "this compound" reference standard in a 0.1 M HCl solution and heat at 80°C for 2 hours.
-
Alkaline Hydrolysis: Dissolve the reference standard in a 0.1 M NaOH solution and heat at 80°C for 2 hours.
-
Neutral Hydrolysis: Dissolve the reference standard in water and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve the reference standard in a 3% hydrogen peroxide solution and keep at room temperature for 2 hours.
-
Thermal Degradation: Expose the solid reference standard to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the reference standard to UV light (254 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic solutions and dilute all samples with the diluent to a suitable concentration. Analyze using the stability-indicating HPLC method.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. crs.edqm.eu [crs.edqm.eu]
- 3. Quality by design based development of a selective stability-indicating UPLC method of dolutegravir and characterization of its degradation products by UPLC-QTOF-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. HPLC-MS identification of acid degradation products of dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. rjptonline.org [rjptonline.org]
- 7. galaxypub.co [galaxypub.co]
minimizing on-column degradation of dolutegravir impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of dolutegravir impurities during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of on-column degradation of dolutegravir and its impurities?
A1: On-column degradation of dolutegravir and its impurities can be attributed to several factors, primarily related to the mobile phase composition and column characteristics. Forced degradation studies have shown that dolutegravir is susceptible to degradation under acidic, oxidative, and photolytic conditions.[1][2][3][4] Therefore, the most common causes of on-column degradation are:
-
Mobile Phase pH: Acidic mobile phases, often used to improve peak shape, can facilitate the hydrolysis of dolutegravir and its impurities.[2][5][6]
-
Oxidative Stress: Dissolved oxygen in the mobile phase or the presence of metallic impurities in the HPLC system can lead to oxidative degradation.[1][7]
-
Column Activity: Active sites on the silica-based stationary phase, particularly residual silanol groups, can catalytically degrade sensitive analytes.
-
Temperature: Elevated column temperatures, while beneficial for efficiency, can accelerate degradation reactions.
-
Light Exposure: Although less common for on-column effects, exposure of the sample or mobile phase to light before and during analysis can lead to the formation of photodegradation products.[3][4]
Q2: Which HPLC columns are recommended for the analysis of dolutegravir and its impurities?
A2: Several studies have successfully employed C8 and C18 columns for the separation of dolutegravir and its related substances.[1] Phenyl-Hexyl columns have also been shown to provide good resolution between known and unknown degradation products.[8] The choice of column will depend on the specific impurities being analyzed and the desired selectivity.
Q3: What are the typical mobile phases used for dolutegravir impurity analysis?
A3: Common mobile phases consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. To minimize on-column degradation, it is advisable to use a mobile phase with a pH that balances analyte stability and chromatographic performance. Buffers such as phosphate or acetate are frequently used.[9] Some methods also utilize additives like trifluoroacetic acid (TFA) to improve peak shape, but its acidity should be considered in the context of analyte stability.[1]
Q4: How can I confirm if on-column degradation is occurring?
A4: Several indicators may suggest on-column degradation:
-
Appearance of new, unexpected peaks: These may be degradation products formed during the analysis.
-
Poor peak shape (tailing or fronting): This can be caused by interactions with active sites on the column or the presence of degradants.
-
Loss of peak area for the main component or impurities: This indicates that the analytes are degrading during the chromatographic run.
-
Inconsistent results: Variability in peak areas or the appearance of degradants across different runs can be a sign of on-column instability.
To confirm, you can try injecting the sample under different conditions (e.g., lower temperature, different mobile phase pH) and observe any changes in the chromatogram.
Troubleshooting Guides
Issue 1: Appearance of New or Unexpected Peaks in the Chromatogram
Possible Causes:
-
On-column degradation due to acidic mobile phase: Dolutegravir is known to degrade under acidic conditions, leading to the formation of hydrolysis products.[2][5][6]
-
Oxidative degradation: Dissolved oxygen in the mobile phase or metal contamination in the system can cause oxidation of the analytes.[1][7]
-
Sample diluent incompatibility: The pH or composition of the sample diluent may be causing degradation of the analytes before or during injection.
Troubleshooting Steps:
-
Evaluate Mobile Phase pH:
-
Increase the pH of the mobile phase in small increments (e.g., 0.2 pH units) and observe the effect on the unexpected peaks. Be mindful of the column's recommended pH range.
-
Consider using a buffer with a pH closer to neutral if the analytes' stability allows for it.
-
-
Minimize Oxidation:
-
Degas the mobile phase thoroughly using an online degasser or by sparging with an inert gas like helium.
-
Use freshly prepared mobile phase.
-
If metal-catalyzed oxidation is suspected, consider using a column with low metal content or passivating the HPLC system with a chelating agent.
-
-
Check Sample Diluent:
-
Ensure the sample diluent is compatible with the mobile phase and does not promote degradation. Ideally, the diluent should be similar in composition to the initial mobile phase.
-
Prepare samples immediately before analysis to minimize degradation in the vial.
-
Issue 2: Loss of Peak Area for Dolutegravir or its Impurities
Possible Causes:
-
Adsorption onto the stationary phase: Active silanol groups on the column can irreversibly adsorb certain analytes.
-
On-column degradation: As discussed previously, acidic or oxidative conditions can lead to the degradation of the target compounds, resulting in a decrease in their peak areas.
Troubleshooting Steps:
-
Column Conditioning and Passivation:
-
Thoroughly condition the new column with the mobile phase.
-
If using a silica-based column, consider using a mobile phase additive that can mask active silanol groups (e.g., a small amount of a competitive base like triethylamine, if compatible with the method).
-
An alternative is to use an end-capped column or a column with a different stationary phase chemistry.
-
-
Optimize Mobile Phase:
-
As with the appearance of new peaks, adjust the mobile phase pH to a less harsh level.
-
Ensure the mobile phase is properly degassed to prevent oxidative loss.
-
-
Lower Column Temperature:
-
Reduce the column temperature in 5°C increments to see if this improves the recovery of the analytes.
-
Issue 3: Poor Peak Shape (Tailing or Fronting) for Impurity Peaks
Possible Causes:
-
Secondary interactions with the stationary phase: Polar impurities may interact with residual silanol groups on the column, leading to peak tailing.
-
Column overload: Injecting too much sample can lead to peak fronting.
-
Co-elution with a degradation product: An on-column degradation product may be co-eluting with the impurity of interest, distorting its peak shape.
Troubleshooting Steps:
-
Address Secondary Interactions:
-
Modify the mobile phase by adjusting the pH or adding a competitive agent (see Issue 2, Step 1).
-
Try a different column with a more inert stationary phase.
-
-
Check for Overload:
-
Dilute the sample and inject a smaller volume to see if the peak shape improves.
-
-
Investigate Co-elution:
-
If on-column degradation is suspected, apply the troubleshooting steps from Issue 1 to minimize the formation of the degradant.
-
Modify the chromatographic conditions (e.g., gradient slope, mobile phase composition) to try and resolve the impurity from the potential degradant.
-
Data Presentation
Table 1: Summary of Reported HPLC Conditions for Dolutegravir Impurity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C8 (150 x 4.6 mm, 5 µm)[1] | Phenyl-Hexyl (250 x 4.6 mm), 5µ[8] | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[1] | 45% Buffer (sodium dihydrogen phosphate dihydrate and EDTA)[8] | Phosphate Buffer pH 3[9] |
| Mobile Phase B | Methanol[1] | 49% Methanol: 6% Acetonitrile[8] | Acetonitrile[9] |
| Elution Mode | Gradient[1] | Isocratic[8] | Isocratic |
| Flow Rate | 1.0 mL/min[1] | 1.2 mL/min[8] | 1.0 mL/min[9] |
| Column Temp. | Ambient | 35°C[8] | Not Specified |
| Detection | 240 nm[1] | 258 nm[8] | 258 nm[9] |
Experimental Protocols
Protocol 1: General HPLC Method for the Analysis of Dolutegravir and its Impurities
This protocol is a generalized starting point based on commonly reported methods. Optimization will be required for specific applications.
-
Chromatographic System: A gradient-capable HPLC system with a UV detector.
-
Column: A C18 or C8 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Prepare a solution of 0.05 M phosphate buffer, adjust the pH to 6.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 258 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) to a suitable concentration.
Mandatory Visualizations
Caption: Experimental workflow for dolutegravir impurity analysis.
Caption: Troubleshooting logic for unexpected peaks.
References
- 1. longdom.org [longdom.org]
- 2. HPLC-MS identification of acid degradation products of dolutegravir | CoLab [colab.ws]
- 3. Quality by design based development of a selective stability-indicating UPLC method of dolutegravir and characterization of its degradation products by UPLC-QTOF-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-MS identification of acid degradation products of dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jgtps.com [jgtps.com]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. ijprajournal.com [ijprajournal.com]
Troubleshooting Peak Tailing in Defluoro Dolutegravir Chromatography: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the chromatographic analysis of "Defluoro dolutegravir."
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] In the analysis of this compound, an impurity of the HIV-1 integrase inhibitor Dolutegravir, peak tailing can lead to inaccurate quantification and reduced resolution between closely eluting peaks, potentially masking other impurities.[3][4]
Q2: What are the common chemical causes of peak tailing for a compound like this compound?
A2: Given the structure of this compound, which contains basic functional groups (amines), a primary cause of peak tailing in reversed-phase HPLC is the interaction between these basic groups and acidic residual silanol groups on the silica-based stationary phase.[3][5] These secondary interactions can cause some molecules to be retained longer than others, resulting in a tailed peak.[3] The issue is often more pronounced when the mobile phase pH is above 3, as this can lead to the deprotonation of silanol groups, increasing their interaction with protonated basic analytes.[1][6]
Q3: Can the mobile phase composition contribute to peak tailing of this compound?
A3: Yes, the mobile phase composition is a critical factor. An inappropriate mobile phase pH can exacerbate peak tailing. For basic compounds like this compound, a lower pH (typically below 3) can suppress the ionization of silanol groups, minimizing secondary interactions.[3][7] Additionally, the type and concentration of the organic modifier and any buffer salts can influence peak shape. Insufficient buffer capacity can lead to pH shifts on the column, contributing to tailing.[2][8]
Q4: How does the choice of HPLC column affect peak tailing for this compound?
A4: The choice of HPLC column is crucial. Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups and are generally preferred to minimize tailing for basic compounds.[5] End-capped columns, where the residual silanol groups are chemically derivatized, also offer improved peak shape. For compounds prone to tailing, columns with novel bonding technologies designed to shield the silica surface can be beneficial.[3]
Q5: Can issues with my HPLC system cause peak tailing for all compounds, including this compound?
A5: Yes, system-level issues can cause peak tailing for all analytes. These "extra-column" effects can arise from dead volumes in tubing, fittings, or the detector flow cell.[9] Improperly seated fittings or the use of tubing with an unnecessarily large internal diameter can contribute to peak broadening and tailing.[6][10] A partially blocked frit or a void at the head of the column can also lead to distorted peak shapes.[7][10]
Troubleshooting Guide
Problem: I am observing significant peak tailing for this compound.
Below is a step-by-step guide to troubleshoot and resolve this issue.
Step 1: Evaluate and Optimize the Mobile Phase
-
pH Adjustment: If your mobile phase pH is above 3, consider lowering it. For basic compounds, a mobile phase pH of around 2.5-3.0 is often effective at protonating silanol groups and minimizing secondary interactions.[3][5]
-
Buffer Strength: Ensure your buffer concentration is sufficient, typically in the range of 10-25 mM, to maintain a consistent pH throughout the analysis.[2][8]
-
Additive Introduction: Consider adding a basic competitor, such as triethylamine (TEA), to the mobile phase. TEA can preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.
Step 2: Assess the HPLC Column
-
Column Type: Verify that you are using a modern, high-purity, end-capped C18 or similar reversed-phase column. If tailing persists, consider a column with alternative chemistry, such as a phenyl-hexyl or an embedded polar group column.[11]
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds that may be causing active sites. If the column is old or has been used with diverse sample types, it may be irreversibly contaminated and require replacement.[9]
-
Column Void: A sudden increase in peak tailing accompanied by a drop in backpressure could indicate a void at the column inlet. Reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.[7]
Step 3: Check the HPLC System for Extra-Column Volume
-
Connections: Ensure all tubing connections between the injector, column, and detector are properly made with no gaps.[6]
-
Tubing: Use tubing with the smallest practical internal diameter and keep the length to a minimum, especially between the column and the detector.
-
Guard Column: If using a guard column, ensure it is not blocked or expired, as this can contribute to peak distortion. Try removing the guard column to see if the peak shape improves.[7]
Step 4: Review Sample Preparation and Injection Parameters
-
Sample Solvent: The sample solvent should ideally be the same as or weaker than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[9]
-
Column Overload: Inject a diluted sample to see if the peak shape improves. If it does, you may be overloading the column. Reduce the injection volume or the sample concentration.[2][7][9]
Data Presentation
Table 1: Recommended Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Value | Rationale |
| Column | High-purity, end-capped C18 or C8, 150 x 4.6 mm, 5 µm | Minimizes silanol interactions.[5] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Low pH to suppress silanol ionization.[12] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase. |
| Gradient | Start with a low percentage of B and ramp up as needed | To ensure good retention and separation. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Can improve peak shape and reduce viscosity. |
| Detection Wavelength | 240-260 nm | Based on methods for the parent compound, dolutegravir.[12][13] |
| Injection Volume | 5-10 µL | To avoid column overload.[7] |
| Sample Diluent | Mobile Phase A or a similar weak solvent | To prevent peak distortion due to solvent effects.[9] |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound, with a focus on achieving symmetrical peaks.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water, mix well, and degas.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Acquire data for a sufficient duration to allow for the elution of the this compound peak and any other components of interest.
-
-
Data Analysis:
-
Integrate the chromatogram and calculate the peak asymmetry or tailing factor. A value close to 1.0 indicates a symmetrical peak.[14]
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Chemical interactions leading to peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. hplc.eu [hplc.eu]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. longdom.org [longdom.org]
- 13. ijprajournal.com [ijprajournal.com]
- 14. waters.com [waters.com]
Technical Support Center: Method Robustness for Dolutegravir Impurity Analysis
Welcome to the Technical Support Center for analytical method robustness testing of dolutegravir and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reliability and consistency of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of robustness testing for dolutegravir impurity analysis methods?
A1: Robustness testing is a critical component of method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This ensures the method's reliability during routine use and its transferability between different laboratories, instruments, and analysts. For dolutegravir, this is crucial for accurately quantifying impurities and ensuring drug safety and quality.
Q2: Which parameters are typically varied during the robustness testing of an HPLC method for dolutegravir impurities?
A2: Common parameters that are intentionally varied during robustness testing include the mobile phase composition (e.g., percentage of organic solvent), the pH of the mobile phase buffer, column temperature, flow rate, and detection wavelength.[1] The specific parameters and their variation ranges should be defined based on the method's characteristics.
Q3: What are the acceptance criteria for a robustness study?
A3: The acceptance criteria for a robustness study are based on the system suitability parameters of the analytical method. Key criteria often include the resolution between dolutegravir and its impurities, the tailing factor of the peaks, and the relative standard deviation (%RSD) of the peak areas from replicate injections. These parameters should remain within the predefined limits of the validated method.
Q4: What should I do if my method fails the robustness test for a specific parameter?
A4: If the method fails to meet the acceptance criteria when a parameter is varied, it indicates that the method is sensitive to that particular change. The first step is to investigate the extent of the failure and understand the underlying cause. It may be necessary to tighten the control over the sensitive parameter in the standard operating procedure (SOP) or to re-develop the method to be more resilient to such variations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the robustness testing of dolutegravir impurity analysis methods.
Issue 1: Significant change in peak resolution with minor mobile phase composition changes.
-
Question: We observed a significant decrease in the resolution between dolutegravir and a known impurity when the percentage of acetonitrile in the mobile phase was varied by ±2%. What could be the cause and how can we address it?
-
Answer: A significant change in resolution with a small variation in mobile phase composition suggests that the elution of one or more components is highly sensitive to the solvent strength.
-
Troubleshooting Steps:
-
Confirm the Observation: Re-prepare the mobile phase and re-run the experiment to ensure the initial observation was not due to an error in preparation.
-
Examine the Chromatogram: Look for changes in retention times of all peaks. A disproportional shift in the retention time of one peak relative to others can lead to a loss of resolution.
-
Method Modification: If the issue persists, consider modifying the method to improve its robustness. This could involve:
-
Optimizing the gradient slope to provide better separation around the critical peak pair.
-
Evaluating a different organic modifier (e.g., methanol) or a combination of organic modifiers.[2]
-
Investigating a different stationary phase (e.g., a column with a different chemistry or particle size) that may offer a different selectivity.[2]
-
-
-
Issue 2: Peak tailing increases when the mobile phase pH is altered.
-
Question: During our robustness study, we noticed that the tailing factor for the dolutegravir peak increased beyond the acceptance limit of 1.5 when the mobile phase pH was varied by ±0.2 units. Why is this happening?
-
Answer: Increased peak tailing with a change in pH often indicates that the analyte is interacting with active sites on the stationary phase, and its ionization state is being affected by the pH change.
-
Troubleshooting Steps:
-
Verify pH Measurement: Ensure the pH meter is properly calibrated and that the pH of the mobile phase was accurately measured.
-
Consider Analyte pKa: Review the pKa of dolutegravir. The operating pH of the mobile phase should ideally be at least 2 pH units away from the pKa to ensure a consistent ionization state.
-
Adjust Mobile Phase:
-
If the operating pH is close to the pKa, adjust the mobile phase pH to a more suitable value.
-
Consider adding a competing base (e.g., triethylamine) to the mobile phase to mask silanol interactions on the column, although this may require re-validation.
-
-
Evaluate Column: The column itself may have active sites. Trying a different brand of the same stationary phase or a column with end-capping can sometimes resolve the issue.
-
-
Experimental Protocols
Protocol for Robustness Testing of an HPLC Method for Dolutegravir Impurity Analysis
This protocol outlines a general procedure for conducting a robustness study. The specific parameters and ranges should be adapted based on the validated analytical method.
-
Objective: To assess the reliability of the analytical method for the quantification of dolutegravir impurities when subjected to small, deliberate variations in method parameters.
-
Materials:
-
Dolutegravir reference standard and impurity reference standards.
-
HPLC grade solvents and reagents as specified in the analytical method.
-
Validated HPLC system with a UV or PDA detector.
-
HPLC column as specified in the analytical method (e.g., C8 or C18).
-
-
Procedure:
-
Prepare a system suitability solution containing dolutegravir and all known impurities at appropriate concentrations.
-
Inject the system suitability solution under the nominal (original) method conditions and verify that all system suitability parameters (e.g., resolution, tailing factor, %RSD) meet the acceptance criteria.
-
For each parameter to be tested, prepare the mobile phase and set up the HPLC system with the modified parameter. The other parameters should be kept at their nominal values.
-
Inject the system suitability solution in replicate (e.g., n=6) for each varied condition.
-
Record the chromatographic data, including retention times, peak areas, peak heights, resolution, and tailing factors.
-
-
Data Analysis:
-
Calculate the mean, standard deviation, and %RSD for the peak areas of dolutegravir and its impurities for each condition.
-
Calculate the resolution and tailing factor for each critical peak pair.
-
Compare the results obtained under the varied conditions with the results from the nominal conditions and the predefined acceptance criteria.
-
Data Presentation
Table 1: Example of Robustness Study Parameters and Acceptance Criteria for Dolutegravir Impurity Analysis by HPLC
| Parameter | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | Resolution > 2.0, Tailing Factor < 1.5, %RSD of peak areas < 2.0% |
| Column Temperature | ± 5 °C | Resolution > 2.0, Tailing Factor < 1.5, %RSD of peak areas < 2.0% |
| Mobile Phase pH | ± 0.2 units | Resolution > 2.0, Tailing Factor < 1.5, %RSD of peak areas < 2.0% |
| Organic Phase Composition | ± 2% absolute | Resolution > 2.0, Tailing Factor < 1.5, %RSD of peak areas < 2.0% |
| Wavelength | ± 2 nm | Peak response should be within ±10% of the nominal response |
Visualizations
Caption: Workflow for conducting a robustness study.
Caption: Troubleshooting logic for robustness test failures.
References
- 1. The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
Technical Support Center: Chromatography of Defluoro Dolutegravir
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of mobile phase pH on the retention of Defluoro dolutegravir in reversed-phase high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic behavior important?
A1: this compound is a known impurity of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor.[1] As a process-related impurity or potential degradant, it is crucial to have robust analytical methods to separate it from the active pharmaceutical ingredient (API), Dolutegravir, to ensure the quality, safety, and efficacy of the drug product.
Q2: How does the chemical structure of this compound influence its retention in reversed-phase HPLC?
A2: this compound, similar to its parent compound Dolutegravir, is an ionizable molecule. The structure contains nitrogen atoms within its heterocyclic rings and an enolic acid group, making it susceptible to changes in ionization state depending on the pH of the mobile phase. In reversed-phase HPLC, the retention of a compound is primarily driven by its hydrophobicity. The ionized form of a molecule is more polar (less hydrophobic) than its neutral form and will, therefore, exhibit less retention on a non-polar stationary phase like C18.
Q3: What is the pKa of this compound and why is it important for method development?
A3: While the specific pKa of this compound is not readily published, the pKa of the structurally similar parent compound, Dolutegravir, is reported to be approximately 8.2.[2][3] This value is critical for predicting how the retention time of this compound will change with mobile phase pH. The pKa represents the pH at which the compound is 50% ionized and 50% non-ionized.
Q4: How does mobile phase pH generally affect the retention of this compound?
A4: The retention of this compound in reversed-phase HPLC is significantly influenced by the mobile phase pH due to its ionizable nature.[4][5][6]
-
At a pH well below the pKa (e.g., pH < 6) , the molecule will be protonated and exist in its ionized (cationic) form. This increased polarity leads to weaker interaction with the non-polar stationary phase and thus, shorter retention times .
-
As the pH of the mobile phase approaches the pKa (~8.2) , a mixture of ionized and non-ionized forms will exist. In this range, small changes in pH can lead to significant and potentially inconsistent shifts in retention time.[4]
-
At a pH well above the pKa (e.g., pH > 10) , the molecule will be in its non-ionized (neutral) form. This form is more hydrophobic, leading to stronger interaction with the stationary phase and thus, longer retention times .[4]
Troubleshooting Guide
Issue 1: Poor retention of this compound (elutes too early).
-
Cause: The mobile phase pH is likely too low, causing the analyte to be in its highly polar, ionized form.
-
Solution:
-
Increase the pH of the aqueous portion of your mobile phase. A higher pH will suppress the ionization of the basic functional groups, making the molecule more hydrophobic and increasing its retention.
-
Ensure your mobile phase is well-buffered to maintain a consistent pH.
-
Consider reducing the organic content of your mobile phase if increasing the pH is not feasible or desirable.
-
Issue 2: Variable or drifting retention times for this compound.
-
Cause: The pH of your mobile phase may be set too close to the pKa of this compound (~8.2). In this range, minor fluctuations in pH can cause significant changes in the ionization state and, consequently, retention time.[4]
-
Solution:
-
Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa. For consistent retention, it is advisable to work at a pH below 6 or above 10.
-
Ensure adequate buffering capacity of your mobile phase. A buffer concentration of 20-50 mM is typically recommended.
-
Issue 3: Poor peak shape (tailing or fronting) for this compound.
-
Cause:
-
Tailing: This can occur due to secondary interactions between the ionized analyte and residual silanols on the silica-based stationary phase, especially at mid-range pH.
-
Fronting: This can be an indication of column overload, but can also be influenced by the mobile phase conditions.
-
-
Solution:
-
To minimize tailing, work at a lower pH (e.g., pH 2-4). At this pH, the silanols are protonated and less likely to interact with the cationic analyte.[7]
-
Alternatively, using a high pH (e.g., pH > 9) can also suppress silanol interactions. However, ensure your column is stable at high pH.
-
Use a column with end-capping or a hybrid particle technology to reduce the number of accessible silanols.
-
If fronting is observed, try injecting a lower concentration of the sample to rule out mass overload.
-
Data Presentation
The following table summarizes the expected impact of mobile phase pH on the retention time of this compound, assuming a pKa of approximately 8.2 and a standard reversed-phase (C18) column.
| Mobile Phase pH | Expected Ionization State of this compound | Expected Relative Retention Time | Potential Issues |
| 2.0 - 4.0 | Fully Ionized (Cationic) | Short | Good peak shape, but may have low retention. |
| 4.0 - 7.0 | Predominantly Ionized (Cationic) | Short to Medium | Potential for peak tailing due to silanol interactions. |
| 7.0 - 9.0 | Mixed (Ionized and Non-ionized) | Medium to Long | Inconsistent retention times, potential for split peaks. |
| 9.0 - 11.0 | Predominantly Non-ionized (Neutral) | Long | Good retention, but requires a pH-stable column. |
Experimental Protocols
General HPLC Method for Analyzing this compound
This is a representative starting method. Optimization will be required.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Phosphate buffer (adjust pH as needed)
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 258 nm
-
Injection Volume: 10 µL
Protocol for Preparing a Buffered Mobile Phase (e.g., pH 3.0)
-
Weigh an appropriate amount of potassium dihydrogen phosphate to prepare a 20 mM solution in HPLC-grade water (e.g., 2.72 g in 1 L).
-
Stir to dissolve completely.
-
While monitoring with a calibrated pH meter, slowly add dilute phosphoric acid to adjust the pH to 3.0.
-
Filter the buffer through a 0.45 µm filter before use.
-
This aqueous buffer (Mobile Phase A) is then mixed with the organic solvent (Mobile Phase B) by the HPLC system.
Visualizations
Caption: Relationship between mobile phase pH, ionization state, and retention of this compound.
Caption: Troubleshooting workflow for inconsistent retention of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. tga.gov.au [tga.gov.au]
- 3. Dolutegravir | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
Technical Support Center: Optimal Column Selection for Dolutegravir Impurity Analysis
Welcome to the technical support center for the chromatographic analysis of dolutegravir and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal column and method for their specific analytical needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases used for the separation of dolutegravir and its process-related or degradation impurities?
A1: The most frequently employed stationary phases for the analysis of dolutegravir and its related substances are reversed-phase columns. C18 and C8 columns are common choices, offering a good balance of hydrophobicity for retaining dolutegravir and its structurally similar impurities.[1][2] For specific applications, Phenyl-Hexyl columns have also been shown to provide alternative selectivity.[3][4]
Q2: I am not getting adequate separation between dolutegravir and a known impurity. What column parameters can I adjust?
A2: If you are experiencing co-elution or poor resolution, consider the following adjustments:
-
Change the Stationary Phase: If a C18 column is not providing the desired selectivity, switching to a C8 or a Phenyl-Hexyl column can alter the retention mechanism and improve separation.[1][3][4] Phenyl-Hexyl columns, in particular, can offer unique selectivity for aromatic compounds due to π-π interactions.
-
Modify the Mobile Phase: Adjusting the organic modifier (e.g., switching between acetonitrile and methanol), the pH of the aqueous phase, or the buffer concentration can significantly impact selectivity.[1][3]
-
Adjust the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.
-
Decrease the Particle Size: Employing a column with a smaller particle size (e.g., switching from a 5 µm to a sub-2 µm particle for UPLC) can lead to higher efficiency and better resolution.
Q3: Are there specialized columns for separating the optical isomers (enantiomers and diastereomers) of dolutegravir?
A3: Yes, for the separation of dolutegravir's optical isomers, chiral stationary phases are necessary. Normal phase chiral chromatography has been attempted, but reversed-phase chiral methods have been successfully developed. Specifically, a Chiralpak IF column has been reported to effectively separate the (R,R)-diastereomer, (S,S)-diastereomer, and (S,R)-enantiomer of dolutegravir.
Q4: Can I use the same column for analyzing dolutegravir in both bulk drug substance and formulated tablets?
A4: Generally, yes. The same column chemistry can be used for both bulk substance and formulated products. However, it is crucial to ensure that the method is specific and that there is no interference from excipients present in the tablet formulation.[3] A thorough validation for specificity should be performed when adapting a method from bulk to a finished dosage form.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor resolution between dolutegravir and an impurity. | Insufficient selectivity of the stationary phase. | Switch to a different stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl or C8).[1][3][4] |
| Inappropriate mobile phase composition. | Optimize the mobile phase by changing the organic solvent (methanol vs. acetonitrile), adjusting the pH, or using an ion-pair reagent.[2] | |
| Peak tailing for dolutegravir or its impurities. | Secondary interactions with residual silanols on the silica support. | Use a base-deactivated column or add a competing base like triethylamine to the mobile phase in low concentrations. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inconsistent retention times. | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature.[1][4] |
| Inadequately equilibrated column. | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before injection. | |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and ensure proper mixing if using a multi-component mobile phase. |
Comparative Data on Column Performance
The following tables summarize chromatographic conditions from various studies to provide a comparative overview of different column selections for dolutegravir impurity analysis.
Table 1: Columns for Process-Related and Degradation Impurities
| Column Chemistry | Dimensions | Particle Size | Mobile Phase | Detection | Reference |
| Kromasil C8 | 150 x 4.6 mm | 5 µm | A: 0.1% TFA in WaterB: Methanol (Gradient) | 240 nm | [1] |
| Phenyl-Hexyl | 250 x 4.6 mm | 5 µm | 45% Buffer (Sodium dihydrogen phosphate dihydrate and EDTA, pH 2.5) : 49% Methanol : 6% Acetonitrile (Isocratic) | 258 nm | [3][4] |
| XBridge C18 | 50 x 2.1 mm | 3.5 µm | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Isocratic) | MS/MS | [5] |
| Agilent Zorbax XDB C18 | 250 x 4.6 mm | 5 µm | A: 0.1% Formic Acid, 2mM Ammonium Formate in WaterB: Acetonitrile (Isocratic) | MS/MS | [6] |
Table 2: Column for Chiral Separation of Optical Isomers
| Column Chemistry | Dimensions | Particle Size | Mobile Phase | Detection | Reference |
| Chiralpak IF-3 | Not Specified | 3 µm | A: Phosphate BufferB: Acetonitrile, Methanol, and tert-Butyl Methyl Ether | Not Specified |
Detailed Experimental Protocols
Method 1: Separation of Process-Related Impurities using a C8 Column [1]
-
Column: Kromasil C8, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient Program:
Time (min) %B 0 30 5 40 10 60 15 80 18 30 | 20 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: UV at 240 nm
Method 2: Separation of Degradation Impurity B using a Phenyl-Hexyl Column [3][4]
-
Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 45% Buffer (Sodium dihydrogen phosphate dihydrate and EDTA, pH 2.5 adjusted with orthophosphoric acid) : 49% Methanol : 6% Acetonitrile
-
Flow Rate: 1.2 mL/min (Isocratic)
-
Column Temperature: 35°C
-
Injection Volume: Not Specified
-
Detection: PDA at 258 nm
Logical Workflow for Column Selection
The following diagram illustrates a logical workflow for selecting an appropriate column for the analysis of dolutegravir and its impurities.
References
- 1. longdom.org [longdom.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
Technical Support Center: Control of Genotoxic Impurities in Dolutegravir
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, controlling, and troubleshooting genotoxic impurities (GTIs) in the synthesis of dolutegravir.
Frequently Asked Questions (FAQs)
Q1: What are the primary genotoxic impurities of concern in the synthesis of dolutegravir?
A1: Based on the known synthetic routes of dolutegravir, several potential and actual genotoxic impurities have been identified. These often arise from starting materials, reagents, or side reactions during the manufacturing process. Key impurities include, but are not limited to, those listed in the table below.[1]
Q2: What are the regulatory limits for genotoxic impurities in active pharmaceutical ingredients (APIs) like dolutegravir?
A2: The control of genotoxic impurities is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), the European Medicines Agency (EMA), and the U.S. Food and Drug Administration (FDA). The overarching principle is the Threshold of Toxicological Concern (TTC), which for most genotoxic impurities is set at 1.5 µ g/day intake. This is considered to pose a negligible lifetime cancer risk. The permissible concentration of a GTI in the final API is calculated based on the maximum daily dose of the drug.
Q3: What are the main strategies to control genotoxic impurities in the dolutegravir manufacturing process?
A3: A risk-based approach is employed to control GTIs, which includes:
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Process Understanding and Optimization: A thorough understanding of the dolutegravir synthesis pathway is crucial to identify steps where GTIs may be formed.[2] Process parameters such as temperature, reaction time, and the stoichiometry of reagents can be optimized to minimize the formation of these impurities.
-
Purge Factor Assessment: A key strategy is to evaluate the "purge factor" for each potential GTI at each step of the synthesis. The purge factor is a measure of the process's ability to remove an impurity. A high purge factor can provide a scientific justification for not including a specific impurity test in the final release specifications.
-
Use of High-Purity Starting Materials and Reagents: Sourcing high-quality raw materials with low levels of potentially genotoxic contaminants is a fundamental control measure.
-
Dedicated Analytical Monitoring: Implementing sensitive and specific analytical methods to monitor GTIs at critical control points throughout the manufacturing process and in the final API.
Troubleshooting Guides
HPLC-UV Analysis of Dolutegravir and its Related Substances
Issue: Peak Tailing or Asymmetry for Dolutegravir or Impurity Peaks
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols | Lower the mobile phase pH to suppress silanol ionization. Use a highly end-capped column. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Bed Deformation | Reverse flush the column (if recommended by the manufacturer). If the problem persists, replace the column. |
| Mismatch between Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Extra-column Volume | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |
Issue: Poor Resolution Between Dolutegravir and an Impurity
| Potential Cause | Troubleshooting Steps |
| Inadequate Mobile Phase Composition | Optimize the organic modifier percentage in the mobile phase. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). |
| Incorrect pH of the Mobile Phase | Adjust the mobile phase pH to alter the ionization state and retention of the analytes. |
| Column Degradation | Replace the column with a new one of the same type. |
| Sub-optimal Column Temperature | Vary the column temperature to improve separation. |
GC-MS Analysis of Volatile Genotoxic Impurities
Issue: High Baseline Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Carrier Gas | Ensure the use of high-purity carrier gas and install or replace gas purifiers. |
| Column Bleed | Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature. |
| Septum Bleed | Use high-quality, low-bleed septa and replace them regularly. |
| Contamination in the Injector | Clean or replace the injector liner and septum. |
Issue: Poor Peak Shape (Fronting or Tailing)
| Potential Cause | Troubleshooting Steps |
| Improper Injection Technique | Use an autosampler for consistent and rapid injections. |
| Active Sites in the Liner or Column | Use a deactivated liner and a high-quality, inert GC column. |
| Column Overload | Dilute the sample or use a split injection. |
| Inlet Temperature Too Low or Too High | Optimize the inlet temperature to ensure complete and rapid vaporization without thermal degradation. |
Data Presentation
Table 1: Potential Genotoxic Impurities in Dolutegravir Synthesis and their Limits
| Impurity Name | Structure | Potential Source in Synthesis | TTC-based Limit (ppm) for a 50 mg daily dose |
| Impurity A | [Structure of Impurity A] | Starting material for the pyridone ring formation. | 30 |
| Impurity B | [Structure of Impurity B] | By-product from the coupling reaction. | 30 |
| Impurity C | [Structure of Impurity C] | Degradation of a key intermediate. | 30 |
| Alkylating Agent X | [Structure of Alkylating Agent X] | Reagent used in the synthesis. | 30 |
Note: The structures and specific names of impurities are often proprietary. The limits are calculated based on a 1.5 µ g/day TTC and a 50 mg maximum daily dose of dolutegravir.
Table 2: Typical Performance of an Analytical Method for GTI Quantification
| Parameter | GC-MS Method | HPLC-UV Method |
| Limit of Detection (LOD) | 0.1 - 0.5 ppm | 0.5 - 1.0 ppm |
| Limit of Quantification (LOQ) | 0.3 - 1.5 ppm | 1.5 - 3.0 ppm |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
Experimental Protocols
Protocol 1: GC-MS Method for the Determination of Volatile Genotoxic Impurities
1. Objective: To quantify potential volatile genotoxic impurities in dolutegravir drug substance.
2. Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Headspace Autosampler
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
3. Reagents and Materials:
-
Dolutegravir sample
-
Reference standards for the target genotoxic impurities
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Helium (carrier gas), high purity
4. Sample Preparation:
-
Accurately weigh about 100 mg of the dolutegravir sample into a 20 mL headspace vial.
-
Add 2.0 mL of DMSO to the vial.
-
Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.
-
Vortex the vial for 1 minute to dissolve the sample.
5. GC-MS Conditions:
-
Inlet Temperature: 220 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each impurity.
6. System Suitability:
-
Inject a standard solution containing the known impurities at the reporting limit.
-
The signal-to-noise ratio for each impurity peak should be ≥ 10.
Protocol 2: HPLC-UV Method for the Determination of Non-Volatile Related Substances
1. Objective: To separate and quantify non-volatile impurities, including potential genotoxic impurities, in dolutegravir.
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)
3. Reagents and Materials:
-
Dolutegravir sample
-
Reference standards for known impurities
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, analytical grade
-
Water, HPLC grade
4. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
5. Sample Preparation:
-
Accurately weigh about 25 mg of the dolutegravir sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 258 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
7. System Suitability:
-
Inject a resolution solution containing dolutegravir and a critical pair of impurities.
-
The resolution between the critical pair should be ≥ 2.0.
-
The tailing factor for the dolutegravir peak should be ≤ 1.5.
Visualizations
Caption: Workflow for the assessment and control of genotoxic impurities.
Caption: Decision tree for selecting an analytical method for GTI analysis.
References
Validation & Comparative
Comparative Analysis of Dolutegravir and Defluoro Dolutegravir: A Review of Antiviral Activity
A comprehensive comparison of the antiviral potency of dolutegravir and its defluorinated analogue, defluoro dolutegravir, reveals a significant data gap for the latter. While extensive research corroborates the high efficacy of dolutegravir as an HIV-1 integrase strand transfer inhibitor, information on the biological activity of this compound, a known impurity, is not publicly available. This guide synthesizes the existing experimental data for dolutegravir and outlines the context for the absence of comparative data for its defluorinated counterpart.
Dolutegravir: Potent Inhibition of HIV-1 Integrase
Dolutegravir is a well-established antiretroviral agent that effectively suppresses HIV-1 replication by targeting the viral integrase enzyme.[1] This enzyme is crucial for the integration of the viral DNA into the host cell's genome, a critical step in the viral lifecycle.[1] Dolutegravir specifically inhibits the strand transfer step of this process.[1]
Quantitative Antiviral Activity of Dolutegravir
The antiviral potency of dolutegravir has been quantified in various in vitro assays, demonstrating its efficacy at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from key studies are summarized below.
| Parameter | Value (nM) | Cell Type/Assay Condition | Reference |
| IC50 | 2.7 | Cell-free strand transfer assay | [2] |
| IC50 | 0.5 | Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
| IC50 | 0.7 - 2 | MT-4 cells | [1] |
| IC50 (mean) | 0.2 (range 0.02-2.14) | 24 HIV-1 clinical isolates (clades A-G and group O) | [1] |
| IC50 (mean) | 0.18 (range 0.09-0.61) | 3 HIV-2 clinical isolates | [1] |
| EC50 | 0.2 - 1.4 | Nine clinical isolates from integrase inhibitor-naive HIV-2-infected patients | [2] |
| EC50 | 1.3 - 2.1 | Five different NNRTI- or NRTI-resistant HIV-1 viruses | [2] |
| EC50 | 0.36 - 0.37 | Two protease inhibitor-resistant HIV-1 viruses | [2] |
This compound: An Uncharacterized Impurity
In contrast to the wealth of data on dolutegravir, there is a notable absence of publicly available information regarding the antiviral activity of this compound. This compound is primarily documented as an impurity found in preparations of dolutegravir. The lack of biological data suggests that this compound is likely considered to have insignificant antiviral activity or has not been pursued as a viable drug candidate, and therefore has not been a subject of detailed biological investigation.
Mechanism of Action: Inhibition of HIV-1 Integrase
Dolutegravir's mechanism of action involves binding to the active site of the HIV-1 integrase enzyme. This binding chelates essential divalent metal ions, thereby blocking the strand transfer reaction that integrates the viral DNA into the host genome.
Experimental Protocols
The determination of dolutegravir's antiviral activity involves standardized in vitro assays. Below are generalized methodologies for the key experiments cited.
Cell-Free Integrase Strand Transfer Assay (IC50 Determination)
-
Enzyme and Substrate Preparation: Recombinant HIV-1 integrase and a model DNA substrate mimicking the viral DNA terminus are purified.
-
Reaction Mixture: The integrase and DNA substrate are incubated in a reaction buffer containing divalent cations (e.g., Mg2+ or Mn2+), which are essential for enzyme activity.
-
Inhibitor Addition: Serial dilutions of dolutegravir are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for the strand transfer reaction to occur.
-
Analysis: The products of the strand transfer reaction are separated by gel electrophoresis and quantified.
-
IC50 Calculation: The concentration of dolutegravir that inhibits the strand transfer reaction by 50% is determined by plotting the percentage of inhibition against the drug concentration.
Cell-Based Antiviral Assays (EC50 Determination)
-
Cell Culture: Susceptible host cells, such as peripheral blood mononuclear cells (PBMCs) or MT-4 cells, are cultured.
-
Drug Treatment: The cells are pre-incubated with serial dilutions of dolutegravir.
-
Viral Infection: The treated cells are then infected with a known amount of HIV-1.
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
EC50 Calculation: The concentration of dolutegravir that reduces viral replication by 50% compared to untreated control cells is calculated.
Conclusion
Dolutegravir is a potent inhibitor of HIV-1 integrase with well-characterized antiviral activity in the low nanomolar range. In contrast, this compound is identified as an impurity of dolutegravir, and there is no publicly available data on its biological activity. The absence of such data strongly suggests that it is not considered a viable antiretroviral agent. Therefore, a direct comparison of the antiviral activity of dolutegravir and this compound is not possible based on the current scientific literature. Future research could potentially explore the activity of this and other dolutegravir-related impurities to fully understand their pharmacological profiles.
References
A Comparative Analysis of Pharmacopeial Standards for Dolutegravir Impurities
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to navigating the pharmacopeial requirements for dolutegravir impurities as defined by the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and the International Pharmacopoeia (Ph. Int.).
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final medicinal product. For dolutegravir, a widely used antiretroviral drug, various pharmacopeias provide detailed standards for the identification and quantification of process- and degradation-related impurities. This guide offers a comparative overview of these standards, presenting quantitative data in a clear, tabular format, detailing experimental protocols, and providing a visual representation of the general analytical workflow.
Comparison of Dolutegravir Impurity Limits
| Impurity Name/Type | International Pharmacopoeia (Ph. Int.) Limit |
| Impurity A (dolutegravir enantiomer) | Not more than 0.15% |
| Impurity B | Not more than 0.15% |
| Impurity G | Not more than 0.15% |
| Any other specified impurity | Not more than 0.10% |
| Any unspecified impurity | Not more than 0.10% |
| Total impurities | Not more than 0.5% |
Experimental Protocols
The analytical procedures for the determination of dolutegravir impurities are predominantly based on High-Performance Liquid Chromatography (HPLC). While specific method parameters may vary slightly between pharmacopeias, the general approach is consistent. The following is a representative HPLC method based on information from the International Pharmacopoeia and related scientific literature.[1][2]
Chromatographic Conditions:
-
Column: A common stationary phase is a C18 or a pentafluorophenyl (PFP) column. For instance, an ACE 5 C18-PFP column (250 mm x 4.6 mm; 5 µm) has been cited for the analysis of related substances.[2]
-
Mobile Phase: A gradient elution is typically employed. A representative mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 258 nm is commonly used.[2]
-
Injection Volume: Typically in the range of 10 to 20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
System Suitability:
Before sample analysis, the chromatographic system must meet certain performance criteria. These typically include:
-
Resolution: The resolution between the main peak (dolutegravir) and the peaks of the specified impurities should be adequate to ensure accurate quantification.
-
Tailing Factor: The tailing factor for the dolutegravir peak should be within the acceptable range (typically not more than 2.0).
-
Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than a specified percentage (e.g., 2.0%).
Preparation of Solutions:
-
Standard Solution: A solution of known concentration of dolutegravir reference standard is prepared in a suitable diluent.
-
Test Solution: A solution of the dolutegravir sample to be analyzed is prepared in the same diluent at a specified concentration.
-
Resolution Solution: A solution containing dolutegravir and known impurities is prepared to verify the system's ability to separate the components of interest.
Calculation:
The percentage of each impurity is calculated by comparing the peak area of the impurity in the chromatogram of the test solution to the peak area of the dolutegravir peak in the chromatogram of the standard solution, taking into account the respective concentrations and relative response factors if applicable.
Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the identification and quantification of dolutegravir impurities in accordance with pharmacopeial standards.
Caption: General workflow for dolutegravir impurity analysis.
This guide provides a foundational understanding of the pharmacopeial standards for dolutegravir impurities. For complete and definitive information, it is essential to consult the latest editions of the relevant pharmacopeias. The control of impurities is a dynamic field, and staying abreast of the current regulatory expectations is paramount for ensuring the quality and safety of pharmaceutical products.
References
A Comparative Guide to the Analytical Validation of Defluoro Dolutegravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Defluoro dolutegravir, a potential impurity or metabolite of the antiretroviral drug dolutegravir. The information presented herein is intended to assist researchers and pharmaceutical scientists in selecting and implementing robust analytical methods for the accurate quantification and characterization of this compound. This guide is based on established analytical techniques for dolutegravir and its related substances, providing a framework for the validation of methods for its defluorinated analogue.
Comparison of Analytical Methods
The two primary analytical techniques employed for the analysis of dolutegravir and its impurities are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different analytical objectives.
RP-HPLC is a widely used, robust, and cost-effective technique for routine quality control and stability testing.[1][2] It provides excellent separation of the main compound from its impurities. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies where low concentrations of the analyte need to be detected in complex matrices such as plasma.[3][4][5]
The following tables summarize the key performance parameters of representative validated RP-HPLC and LC-MS/MS methods for the analysis of dolutegravir and its related compounds. These parameters can be considered as benchmarks when validating a method for this compound.
Table 1: Comparison of RP-HPLC Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C8 (150 x 4.6 mm), 5µm[1] | Phenyl-Hexyl (250 × 4.6 mm), 5µ[6] | Princeton C18[7] |
| Mobile Phase | A: 0.1% TFA in water, B: Methanol (Gradient)[1] | 45% Buffer (NaH2PO4 dihydrate & EDTA): 49% Methanol: 6% Acetonitrile (Isocratic)[6] | Methanol: Water (0.1% OPA) (80:20 v/v)[7] |
| Flow Rate | 1.0 mL/min[1] | 1.2 mL/min[6] | 1.0 mL/min[7] |
| Detection | UV at 240 nm[1] | PDA at 258 nm[6] | UV at 254 nm[7] |
| Linearity Range | LOQ to 150% of spec. limit[1] | - | 10-60 µg/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.998[1] | ≥ 0.997[8] | 0.9998[7] |
| LOD | - | - | 0.4380 µg/mL[7] |
| LOQ | - | - | 1.3274 µg/mL[7] |
| Accuracy (% Recovery) | 97 to 101%[1] | 80 to 120%[8] | - |
Table 2: Comparison of LC-MS/MS Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | XBridge C18 (2.1 x 50 mm)[3][4] | - | - |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid[3][4] | - | - |
| Flow Rate | - | - | - |
| Detection | ESI Positive Ionization Tandem Mass Spectrometry[3][4] | - | - |
| Linearity Range | 5 to 10,000 ng/mL[3][4] | 20 to 5000 ng/mL (EMT), 2 to 500 ng/mL (TAF), 30 to 7500 ng/mL (DTG)[5] | 0.4-10 µg/mL[9] |
| Correlation Coefficient (r²) | 0.9996[3][4] | - | 0.9804[9] |
| Precision (% CV) | ≤ 9.1%[3][4] | ≤ 4.5% at LOQ[5] | 3.4-14.7%[9] |
| Accuracy (% Deviation) | ≤ 6.5%[3][4] | - | 102.4-114.8%[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized experimental protocols for RP-HPLC and LC-MS/MS analysis based on the reviewed literature.
RP-HPLC Method Protocol
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable diluent to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range of the analyte.
-
Prepare the sample solution by dissolving the drug substance or product containing this compound in the diluent to a known concentration.
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 column is commonly used.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., with trifluoroacetic acid or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The elution can be isocratic or gradient.[1][6]
-
Column Temperature: Maintain a constant column temperature, for example, at 35°C.[8]
-
Injection Volume: Inject a fixed volume of the standard and sample solutions (e.g., 20 µL).[8]
-
-
Detection:
-
Data Analysis:
-
Integrate the peak areas of the analyte in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
LC-MS/MS Method Protocol
-
Standard and Sample Preparation:
-
Prepare stock and working solutions of this compound and an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
For bioanalytical applications, spike blank plasma with the working solutions to create calibration standards and quality control (QC) samples.[3]
-
Extract the analyte and internal standard from the plasma matrix using protein precipitation or liquid-liquid extraction.[3]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Data Analysis:
-
Calculate the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Visualizations
Visual representations of the mechanism of action and experimental workflows can aid in understanding the underlying principles and processes.
Dolutegravir's Mechanism of Action
Dolutegravir is an integrase strand transfer inhibitor (INSTI). It targets the HIV integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the integrase, dolutegravir blocks the strand transfer step, preventing the integration of the viral DNA into the host cell's genome.[11][12][13] This action effectively halts the viral replication cycle.[12]
Caption: Dolutegravir inhibits HIV replication by blocking the integrase enzyme.
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, applicable to both HPLC and LC-MS/MS techniques. The process begins with method development and optimization, followed by a series of validation experiments to demonstrate that the method is suitable for its intended purpose.
Caption: A generalized workflow for analytical method validation.
References
- 1. longdom.org [longdom.org]
- 2. veeprho.com [veeprho.com]
- 3. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. sciencescholar.us [sciencescholar.us]
- 8. galaxypub.co [galaxypub.co]
- 9. Validation and Clinical Application of a Liquid Chromatography-Ultraviolet Detection Method to Quantify Dolutegravir in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
- 13. hivclinic.ca [hivclinic.ca]
Characterization of Defluoro Dolutegravir Reference Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Defluoro dolutegravir" reference standards, focusing on key analytical characterization data. As the term "this compound" can be ambiguous, this guide will focus on two specific, commercially available impurities: 4-Desfluoro-6-fluoro dolutegravir and 2-Fluoro dolutegravir . These are compared against the active pharmaceutical ingredient (API), Dolutegravir .
The objective of this guide is to assist researchers in the selection and application of appropriate reference standards for the accurate identification and quantification of impurities in dolutegravir-related drug substances and products.
Comparative Analysis of Physicochemical Properties
The fundamental physicochemical properties of Dolutegravir and its defluorinated analogues are summarized below. These parameters are critical for the development of analytical methods and for understanding the potential impact of these impurities.
| Property | Dolutegravir | 4-Desfluoro-6-fluoro dolutegravir | 2-Fluoro Dolutegravir |
| Synonyms | GSK1349572, Tivicay | Dolutegravir Impurity 6, 2,6-Difluoro dolutegravir | 4-Defluoro Dolutegravir |
| Molecular Formula | C₂₀H₁₉F₂N₃O₅[1][2] | C₂₀H₁₉F₂N₃O₅[3][4] | C₂₀H₂₀FN₃O₅[5][6] |
| Molecular Weight | 419.38 g/mol [1][2] | 419.4 g/mol [3][4] | 401.39 g/mol [7] |
| Exact Mass | 419.1293 Da[1] | 419.12927704 Da[3] | Not readily available |
| Appearance | White to off-white crystalline powder | Solid (presumed) | Solid (presumed) |
Experimental Characterization Protocols
The characterization of dolutegravir and its impurities typically involves a combination of chromatographic and spectroscopic techniques to confirm identity, purity, and structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of dolutegravir and its related substances.[8][9][10][11] A typical stability-indicating HPLC method would involve:
-
Column: A reversed-phase column, such as a C8 or C18, is commonly used for separation.[8][11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is often employed to achieve optimal separation of impurities.[8][11]
-
Detection: UV detection at a wavelength of approximately 260 nm is suitable for the analysis of dolutegravir and its impurities.[11][12]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compounds and to aid in their structural elucidation.[13] Electrospray ionization (ESI) is a common ionization technique for this class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of dolutegravir and its impurities.[13] While specific spectral data for the defluoro impurities are not publicly available, the analysis would focus on the shifts in the aromatic region of the spectrum corresponding to the difluorobenzyl moiety to confirm the position of the fluorine atom(s).
Experimental Workflow for Reference Standard Characterization
The following diagram illustrates a typical workflow for the characterization and qualification of a new batch of a "this compound" reference standard.
Caption: A typical workflow for the comprehensive characterization of a reference standard.
Comparative Overview of Dolutegravir and Defluoro Analogs
The following diagram provides a high-level comparison of the key characteristics of Dolutegravir and its defluorinated impurities.
Caption: Comparison of Dolutegravir with its defluorinated impurities.
References
- 1. Dolutegravir | TRC-D528800-10MG | LGC Standards [lgcstandards.com]
- 2. Dolutegravir | 1051375-16-6 | Reference standards | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]
- 3. 4-Desfluoro-6-fluoro dolutegravir | C20H19F2N3O5 | CID 155491312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Desfluoro-6-fluoro dolutegravir | 2244161-72-4 | UPD16172 [biosynth.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. 4-Desfluoro-6-fluoro Dolutegravir | CAS No- 2244161-72-4 | Simson Pharma Limited [simsonpharma.com]
- 8. longdom.org [longdom.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the integrase strand transfer inhibitor (INSTI) dolutegravir and its key related compounds: raltegravir, elvitegravir, bictegravir, and cabotegravir. This analysis is supported by experimental data to inform research and development efforts in the field of antiretroviral therapy.
Abstract
Dolutegravir, a second-generation integrase strand transfer inhibitor, has become a cornerstone of HIV-1 treatment due to its high efficacy, favorable resistance profile, and convenient dosing. This guide offers a detailed comparative analysis of dolutegravir and other significant INSTIs, focusing on their mechanism of action, in vitro antiviral activity, resistance profiles, and pharmacokinetic properties. The information presented herein is intended to provide a comprehensive resource for the scientific community engaged in the discovery and development of novel anti-HIV agents.
Mechanism of Action: Inhibition of HIV-1 Integrase
Dolutegravir and its related compounds are classified as integrase strand transfer inhibitors (INSTIs). They target the HIV-1 integrase enzyme, which is crucial for the replication of the virus.[1] The primary mechanism of action involves binding to the active site of the integrase enzyme, thereby blocking the strand transfer step of retroviral DNA integration into the host cell's genome.[1] This inhibition of the integration process effectively halts the viral replication cycle.
Comparative In Vitro Antiviral Activity
The in vitro potency of INSTIs is a critical determinant of their clinical efficacy. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for dolutegravir and its related compounds against wild-type HIV-1.
| Compound | IC50 (nM) | EC50 (nM) in PBMCs | Reference |
| Dolutegravir | 2.7 | 0.51 | [2] |
| Bictegravir | 7.5 ± 0.3 | 1.5 - 2.4 | [1][3] |
| Cabotegravir | - | 0.56 ± 0.26 | [4] |
| Raltegravir | - | - | |
| Elvitegravir | - | - |
Note: IC50 values represent the concentration of the drug required to inhibit the activity of the isolated enzyme by 50%. EC50 values represent the concentration required to inhibit viral replication in cell culture by 50%. Data for raltegravir and elvitegravir are presented in the context of comparative studies in the subsequent sections.
Resistance Profiles: A Key Differentiator
A significant advantage of second-generation INSTIs like dolutegravir and bictegravir is their higher barrier to the development of drug resistance compared to first-generation agents.[5]
Dolutegravir has shown a high genetic barrier to resistance. In treatment-naive patients, the emergence of resistance to dolutegravir is rare.[5] While some resistance-associated mutations (RAMs) have been identified, they often lead to reduced viral fitness.[5]
Bictegravir also demonstrates a high barrier to resistance, comparable to dolutegravir.[1] In vitro studies have shown that the selection of resistant variants occurs at a slower rate compared to elvitegravir.[1]
Cabotegravir , particularly in its long-acting injectable formulation, has shown a risk of resistance development upon virologic failure, with mutations that can confer cross-resistance to other INSTIs.[6]
Raltegravir and Elvitegravir , as first-generation INSTIs, have a lower genetic barrier to resistance, and cross-resistance between these two agents is common.[5]
Pharmacokinetic Properties
The pharmacokinetic profiles of these compounds influence their dosing frequency and potential for drug-drug interactions.
| Compound | Half-life (hours) | Metabolism | Key Drug Interactions |
| Dolutegravir | ~14 | Primarily UGT1A1, minor CYP3A4 | Cation-containing antacids or supplements, certain anticonvulsants |
| Bictegravir | ~17 | UGT1A1 and CYP3A4 | Rifampin, St. John's wort |
| Cabotegravir (oral) | ~40 | UGT1A1 and UGT1A9 | Rifampin, certain anticonvulsants |
| Cabotegravir (long-acting) | 21-50 days | UGT1A1 and UGT1A9 | Similar to oral formulation |
| Raltegravir | ~9 | UGT1A1 | Rifampin, proton pump inhibitors |
| Elvitegravir | ~9 (boosted) | CYP3A4 | Requires a pharmacokinetic booster (cobicistat or ritonavir), numerous CYP3A4-mediated interactions |
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This assay is designed to measure the inhibition of the strand transfer step of HIV-1 integrase activity in vitro.
Protocol:
-
Plate Coating: A 96-well microtiter plate is coated with streptavidin.
-
Donor DNA Binding: Biotinylated donor substrate DNA (DS DNA) is added to the wells and incubated to allow binding to the streptavidin-coated plate. The plate is then washed to remove unbound DNA.[1]
-
Integrase and Inhibitor Incubation: HIV-1 integrase enzyme and the test compound (potential inhibitor) are added to the wells. The plate is incubated to allow the enzyme to bind to the donor DNA. A wash step is performed to remove unbound enzyme and inhibitor.[1]
-
Strand Transfer Reaction: Digoxigenin-labeled target substrate DNA (TS DNA) is added to the wells, and the plate is incubated to allow the strand transfer reaction to occur.[1]
-
Detection: The plate is washed to remove unintegrated target DNA. An anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) is added, followed by a wash step. A colorimetric substrate (e.g., TMB) is then added, and the absorbance is measured at 450 nm. The degree of color development is inversely proportional to the inhibitory activity of the test compound.[1]
In Vitro Selection of Drug-Resistant HIV-1 Variants
This method is used to assess the genetic barrier to resistance of an antiretroviral drug by culturing the virus in the presence of escalating drug concentrations.
Protocol:
-
Virus Culture: HIV-1 is cultured in a suitable cell line (e.g., MT-2 or peripheral blood mononuclear cells) in the presence of a sub-inhibitory concentration of the test drug.[7]
-
Monitoring Viral Replication: Viral replication is monitored by measuring p24 antigen levels in the culture supernatant.[7]
-
Dose Escalation: Once viral replication is consistently detected, the culture is passaged, and the concentration of the drug is incrementally increased.[8]
-
Genotypic Analysis: When a significant reduction in drug susceptibility is observed, the viral RNA is extracted, and the relevant gene (in this case, the integrase gene) is sequenced to identify mutations associated with resistance.[8]
Pharmacokinetic Analysis in Clinical Trials
This protocol outlines the general steps for determining the pharmacokinetic profile of an antiretroviral drug in human subjects.
Protocol:
-
Dosing and Sampling: Study participants receive the drug according to the trial protocol. Blood samples are collected at predetermined time points before and after drug administration.[9]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.[10]
-
Bioanalytical Method: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2), using non-compartmental analysis.[9]
Conclusion
Dolutegravir and its related second-generation INSTIs, bictegravir and cabotegravir, represent significant advancements in antiretroviral therapy. Their high potency, favorable resistance profiles, and simplified dosing regimens have greatly improved treatment outcomes for people living with HIV. While first-generation INSTIs, raltegravir and elvitegravir, remain valuable therapeutic options, the superior characteristics of the newer agents position them as preferred choices in many clinical scenarios. Continued research and development in this class of drugs hold the promise of even more durable and convenient treatment strategies for HIV-1 infection.
References
- 1. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.hivguidelines.org [cdn.hivguidelines.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Cabotegravir, the Long-Acting Integrase Strand Transfer Inhibitor, Potently Inhibits Human T-Cell Lymphotropic Virus Type 1 Transmission in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Resistance following failure of injectable cabotegravir/rilpivirine may limit future treatment options | aidsmap [aidsmap.com]
- 7. researchgate.net [researchgate.net]
- 8. ctkbiotech.com [ctkbiotech.com]
- 9. Clinical Management of HIV Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Resistance Mutations (DRMs) for Long-Acting Injectable Cabotegravir and Rilpivirine (CAB/RPV LAI) in the HIV-1 Subtype A6 Epidemic in Poland [mdpi.com]
- 11. Genotypic correlates of resistance to the HIV-1 strand transfer integrase inhibitor cabotegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of HPLC and UPLC Methods for Dolutegravir Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of the antiretroviral drug dolutegravir. The information presented is based on a review of published analytical methods and aims to assist researchers in selecting the most appropriate technique for their specific needs, whether for routine quality control, clinical trial sample analysis, or pharmacokinetic studies.
Executive Summary
Both HPLC and UPLC are powerful chromatographic techniques for the determination of dolutegravir in various matrices, including bulk drug, pharmaceutical dosage forms, and biological fluids. The primary distinction lies in the particle size of the stationary phase, with UPLC employing sub-2 µm particles, leading to significant improvements in speed, resolution, and sensitivity compared to conventional HPLC, which typically uses particles in the 3-5 µm range. While HPLC methods are robust and widely accessible, UPLC offers substantial advantages in terms of reduced analysis time and solvent consumption, making it a more cost-effective and environmentally friendly option for high-throughput analysis.
Data Presentation: Performance Comparison
The following tables summarize the key performance parameters of representative HPLC and UPLC methods for dolutegravir analysis, compiled from various validated studies.
Table 1: HPLC Method Performance for Dolutegravir Analysis
| Parameter | Reported Values |
| Linearity Range | 5-35 µg/mL[1], 10-60 µg/mL[2][3], 0.2-8 µg/mL (in plasma)[4] |
| Accuracy | 97-101%[5], 102.4-114.8% (in dried blood spots)[6] |
| Precision (%RSD) | <2.0%[7], 3.4-14.7% (in dried blood spots)[6] |
| Retention Time | 3.0 ± 0.1 min[1], 4.383 min[2][3], 6.0 ± 1.0 min[7], 7.2 min[6], ~11.0 min |
| Limit of Detection (LOD) | 0.4380 µg/mL[2][3], 0.017 µg/ml |
| Limit of Quantitation (LOQ) | 1.3274 µg/mL[2][3], 0.053 µg/ml, 0.2 µg/mL (in plasma)[4] |
Table 2: UPLC Method Performance for Dolutegravir Analysis
| Parameter | Reported Values |
| Linearity Range | 0.25-10 µg/mL (UPLC-UV)[8], 9.7-9700 ng/mL (UPLC-MS/MS)[9], 20-1000 ng/mL (UPLC-MS/MS)[10] |
| Accuracy | Within ±15%[9] |
| Precision (%RSD) | Within ±15%[9] |
| Retention Time | 1.71 min[10], 4.558 min[8] |
| Limit of Detection (LOD) | Not explicitly stated in reviewed UPLC-UV studies. |
| Limit of Quantitation (LOQ) | 9.7 ng/mL (UPLC-MS/MS)[9] |
Experimental Protocols
Below are detailed methodologies for representative HPLC and UPLC methods for dolutegegravir analysis.
HPLC Method Protocol (UV Detection)
This protocol is a composite based on several published methods for the analysis of dolutegravir in bulk and pharmaceutical dosage forms.[1][3][7]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer, water with pH adjustment) is employed. A common composition is a ratio of Acetonitrile:Water (pH adjusted with ortho-phosphoric acid) of 80:20 v/v.[3]
-
Detection Wavelength: Dolutegravir is commonly detected at approximately 260 nm.[1]
-
Injection Volume: 20 µL is a standard injection volume.[1]
-
Temperature: Analysis is generally performed at ambient temperature.[3]
UPLC Method Protocol (UV and MS/MS Detection)
This protocol summarizes typical conditions for UPLC analysis of dolutegravir, which can be coupled with either UV or mass spectrometry detectors.[8][9][10]
-
Instrumentation: A UPLC system, which operates at higher pressures than HPLC, coupled to a UV or tandem mass spectrometry (MS/MS) detector.
-
Column: A UPLC column with sub-2 µm particles (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution is often used. For UPLC-UV, a mobile phase consisting of formic acid and ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B) has been reported.[8] For UPLC-MS/MS, a common mobile phase is a mixture of 0.1% formic acid in water and acetonitrile.[10]
-
Flow Rate: Flow rates are typically lower than HPLC, for instance, 0.3 mL/min[8] or 0.5 mL/min.[10]
-
Detection:
-
Injection Volume: Smaller injection volumes are used, often around 2-5 µL.
-
Temperature: Column temperature is often controlled, for example, at 40°C.
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for HPLC and UPLC analysis of dolutegravir.
Caption: Experimental workflow for HPLC analysis of dolutegravir.
Caption: Experimental workflow for UPLC analysis of dolutegravir.
Objective Comparison
The choice between HPLC and UPLC for dolutegravir analysis depends on the specific requirements of the laboratory and the analytical task.
-
Speed and Throughput: UPLC offers a significant advantage in terms of speed.[11] The use of smaller particles and higher pressures allows for much shorter run times, often reducing analysis time from over 10 minutes with HPLC to under 3 minutes with UPLC.[10][11] This makes UPLC the superior choice for high-throughput screening and the analysis of large numbers of samples, as is common in clinical trials and quality control environments.
-
Resolution and Sensitivity: UPLC provides better resolution and sharper peaks due to the increased efficiency of the smaller particle size columns. This can be particularly advantageous when separating dolutegravir from potential impurities or co-administered drugs. When coupled with a mass spectrometer, UPLC-MS/MS methods achieve very low limits of quantitation, making them ideal for bioanalytical applications where sample volumes are small and drug concentrations are low.[9][10]
-
Cost and Accessibility: HPLC systems are more widely available and generally have a lower initial capital cost. The columns and consumables for HPLC are also typically less expensive than their UPLC counterparts. For laboratories with limited budgets or lower sample throughput, a validated HPLC method can be a very effective and economical solution.
-
Method Robustness and Transferability: HPLC methods are often considered more robust and easier to transfer between laboratories due to their wider use and less demanding operating conditions. UPLC methods, with their higher operating pressures and smaller column frits, can be more susceptible to clogging from particulate matter in samples and solvents.
Conclusion
References
- 1. High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. ijprajournal.com [ijprajournal.com]
- 5. longdom.org [longdom.org]
- 6. Validation and Clinical Application of a Liquid Chromatography-Ultraviolet Detection Method to Quantify Dolutegravir in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. rjptonline.org [rjptonline.org]
inter-laboratory comparison of "Defluoro dolutegravir" analysis
An Inter-laboratory Comparison of Defluoro Dolutegravir Analysis: A Comparative Guide
This guide provides a comparative overview of the analytical performance for the quantification of this compound, a known impurity of the antiretroviral drug Dolutegravir. The data presented herein is a synthesis of expected outcomes from a hypothetical inter-laboratory study designed to assess the robustness and reproducibility of a common analytical method. This document is intended for researchers, scientists, and drug development professionals to understand the typical variability and performance characteristics of analytical methods for this compound.
Data Presentation
The following tables summarize the quantitative data from a simulated inter-laboratory comparison involving five laboratories. Each laboratory was provided with a standardized sample of Dolutegravir containing a known concentration of this compound and was asked to perform analysis based on a provided High-Performance Liquid Chromatography (HPLC) protocol.
Table 1: Reported Purity of this compound in a Standardized Sample
| Laboratory | Reported Purity (%) | Deviation from True Value (%) |
| Lab 1 | 98.7 | -0.3 |
| Lab 2 | 99.2 | +0.2 |
| Lab 3 | 98.5 | -0.5 |
| Lab 4 | 99.5 | +0.5 |
| Lab 5 | 98.9 | -0.1 |
| Mean | 98.96 | |
| Std. Dev. | 0.38 |
True Value = 99.0%
Table 2: Spike Recovery of this compound
| Laboratory | Sample Concentration (µg/mL) | Spike Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Lab 1 | 10.2 | 5.0 | 15.0 | 98.0 |
| Lab 2 | 10.1 | 5.0 | 15.3 | 102.0 |
| Lab 3 | 10.3 | 5.0 | 14.8 | 95.0 |
| Lab 4 | 10.1 | 5.0 | 15.4 | 103.0 |
| Lab 5 | 10.2 | 5.0 | 15.1 | 99.0 |
| Mean | 99.4 | |||
| Std. Dev. | 3.2 |
Table 3: Precision of this compound Measurement (n=6)
| Laboratory | Mean Concentration (µg/mL) | Standard Deviation | Relative Standard Deviation (%RSD) |
| Lab 1 | 10.15 | 0.12 | 1.18 |
| Lab 2 | 10.21 | 0.09 | 0.88 |
| Lab 3 | 10.11 | 0.15 | 1.48 |
| Lab 4 | 10.25 | 0.08 | 0.78 |
| Lab 5 | 10.18 | 0.11 | 1.08 |
Experimental Protocols
The following is a detailed methodology for the HPLC analysis of this compound, which was provided to all participating laboratories in the hypothetical study.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 258 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound reference standard (100 µg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase.
-
Sample Preparation: The sample containing Dolutegravir and the this compound impurity was accurately weighed and dissolved in methanol to achieve a target concentration of approximately 10 µg/mL of this compound. The solution was filtered through a 0.45 µm nylon filter before injection.
-
Quantification: The concentration of this compound was determined by comparing the peak area of the analyte in the sample to the peak area of the corresponding reference standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between Dolutegravir, its impurity, and analytical method validation.
A Comparative Guide to the Determination of the Relative Response Factor for Defluoro Dolutegravir
This guide provides a comprehensive overview of the methodologies for determining the Relative Response Factor (RRF) of "Defluoro dolutegravir," a potential impurity of the antiretroviral drug dolutegravir. The determination of the RRF is crucial for the accurate quantification of impurities in drug substances and products, ensuring their safety and efficacy.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Principles of Relative Response Factor
The Relative Response Factor (RRF) is a measure of the detector response of an impurity relative to the active pharmaceutical ingredient (API) at the same concentration.[1][2] It is a critical parameter in chromatographic purity analysis, especially when a certified reference standard for the impurity is not available.[1] According to the International Council for Harmonisation (ICH) guidelines, an RRF should be applied when the response of an impurity is significantly different from that of the API, typically outside the range of 0.8 to 1.2.[3][4]
The RRF is calculated using the following formula:
RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
This can be simplified to the ratio of the slopes of the calibration curves for the impurity and the API.[4]
Experimental Protocol for RRF Determination
The following protocol outlines a typical procedure for determining the RRF of this compound using High-Performance Liquid Chromatography (HPLC), based on established methods for dolutegravir and its impurities.[5][6][7]
1. Materials and Reagents:
-
Dolutegravir reference standard
-
This compound (or a sample enriched with this impurity)
-
Analytical grade buffers (e.g., phosphate buffer) and acids (e.g., orthophosphoric acid) for mobile phase preparation[6][7]
2. Instrumentation:
-
A validated HPLC system equipped with a UV or PDA detector.[5]
3. Chromatographic Conditions:
The selection of appropriate chromatographic conditions is critical for achieving good separation and accurate quantification. Based on published methods for dolutegravir, typical conditions are summarized in the table below.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenyl-Hexyl (250 x 4.6 mm), 5µm[6][7] | C18 (150 x 4.6 mm), 5µm[9] | Intersil C18, ODS-3 (250 x 4.6 mm), 5µm[10] |
| Mobile Phase | A: 45% Buffer (sodium dihydrogen phosphate dihydrate and EDTA), pH 2.5B: 49% Methanol, 6% Acetonitrile[6][7] | A: AcetonitrileB: Water (pH 7.5) (80:20 v/v)[9] | A: pH 3.6 Phosphate bufferB: Acetonitrile (40:60 v/v)[10] |
| Flow Rate | 1.2 mL/min[6][7] | 1.0 mL/min[9] | 1.0 mL/min[10] |
| Detection Wavelength | 258 nm[6][7][10] | 260 nm[9][11] | 240 nm[5] |
| Column Temperature | 35°C[6][7] | Ambient[11] | Not specified |
| Injection Volume | Not specified | 20 µL[9] | Not specified |
| Elution Mode | Isocratic[6][7] | Isocratic | Isocratic[10] |
4. Preparation of Solutions:
-
Standard Stock Solution of Dolutegravir: Accurately weigh and dissolve the dolutegravir reference standard in a suitable diluent (e.g., a mixture of the mobile phase components) to obtain a known concentration (e.g., 100 µg/mL).[10]
-
Standard Stock Solution of this compound: Prepare a stock solution of this compound in the same diluent at a similar concentration to the dolutegravir stock solution.
-
Calibration Solutions: Prepare a series of at least five calibration solutions for both dolutegravir and this compound by diluting the respective stock solutions to cover a range of concentrations (e.g., from the limit of quantification (LOQ) to 150% of the expected impurity concentration).[2]
5. Data Analysis and RRF Calculation:
-
Inject the calibration solutions for both dolutegravir and this compound into the HPLC system.
-
Record the peak areas for each concentration level.
-
Construct a calibration curve for each compound by plotting the peak area versus the concentration.
-
Determine the slope of the calibration curve for both dolutegravir and this compound.
-
Calculate the RRF using the ratio of the slopes:
RRF = Slope of this compound / Slope of Dolutegravir
Workflow for RRF Determination
The following diagram illustrates the general workflow for determining the Relative Response Factor of an impurity.
Alternative Analytical Techniques
While HPLC with UV detection is the most common technique for purity analysis and RRF determination, other methods can also be employed for the analysis of dolutegravir and its impurities.
| Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and a mobile phase.[11] | High sensitivity, precision, and versatility.[11] Widely established. | Requires reference standards for quantification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the detection and structural elucidation capabilities of MS.[11] | High sensitivity and specificity, allows for structural confirmation of impurities. | More complex instrumentation and data analysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. | Provides enhanced sensitivity and specificity for volatile impurities.[11] | Not suitable for non-volatile compounds like dolutegravir without derivatization. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Cost-effective and simple for qualitative analysis.[11] | Lower resolution and sensitivity compared to HPLC. Not ideal for quantification. |
Logical Relationship for Method Selection
The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting an appropriate technique.
Conclusion
The accurate determination of the Relative Response Factor for "this compound" is essential for the reliable quantification of this potential impurity in dolutegravir drug substance and product. This guide provides a comprehensive framework based on established analytical principles and published methods for dolutegravir. Researchers should validate the chosen chromatographic method according to ICH guidelines to ensure its suitability for its intended purpose.[5] While HPLC-UV is the standard for RRF determination, alternative techniques like LC-MS can provide valuable structural information for impurity identification.
References
- 1. veeprho.com [veeprho.com]
- 2. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. US20170199166A1 - Methods for determining relative response factors for impurity analysis using liquid chromatography with absorbance and evaporative light scattering detection - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. longdom.org [longdom.org]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. ijprajournal.com [ijprajournal.com]
A Comprehensive Guide to ICH-Guided Dolutegravir Impurity Validation
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug safety and efficacy. This guide provides a detailed comparison of analytical methodologies for the validation of dolutegravir impurities, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
ICH Guidelines for Impurity Validation: A Summary
The validation of analytical procedures for impurities in new drug substances like dolutegravir is primarily governed by two key ICH guidelines:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identifying, and qualifying impurities.[1] The thresholds are based on the maximum daily dose of the drug. For a drug like dolutegravir, with a typical daily dose of 50 mg, the following thresholds apply:
-
Reporting Threshold: ≥ 0.05%
-
Identification Threshold: ≥ 0.10%
-
Qualification Threshold: ≥ 0.15% or 1.0 mg per day total intake, whichever is lower.
-
-
ICH Q2(R2): Validation of Analytical Procedures: This guideline outlines the validation characteristics required for analytical procedures, ensuring they are suitable for their intended purpose.[2][3] For impurity testing, these include specificity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, linearity, and range.
Known Impurities of Dolutegravir
Several process-related and degradation impurities of dolutegravir have been identified and are crucial for monitoring during quality control. While a definitive list from a single pharmacopoeial monograph is not publicly available, a compilation from various sources provides a comprehensive overview.
| Impurity Name | Other Names | Type |
| Dolutegravir Impurity A | (4S,12aR)-Enantiomer | Process-Related |
| Dolutegravir Impurity B | Unknown | Degradation |
| Dolutegravir Impurity C | Unknown | Process-Related |
| Dolutegravir Impurity D | Unknown | Process-Related |
| Dolutegravir Impurity E | Dolutegravir Amide | Process-Related |
| Dolutegravir Impurity F | Unknown | Process-Related |
| Ethoxy Acetamide Impurity | Unknown | Process-Related |
| O-Methyl Dolutegravir | Unknown | Process-Related |
| Dolutegravir Hydroxy Impurity | Unknown | Degradation |
| Dolutegravir Diastereomers | (RR, SS, SR isomers) | Process-Related |
This table is a compilation from multiple sources and may not be exhaustive.
Comparative Analysis of Analytical Methods for Dolutegravir Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the determination of dolutegravir and its related substances. The following table summarizes and compares typical performance characteristics of a validated RP-HPLC method as described in the scientific literature.
| Parameter | Method 1: RP-HPLC | Method 2: RP-HPLC |
| Column | C8 (150 x 4.6 mm), 5µm[4] | Phenyl-Hexyl (250 × 4.6 mm), 5µ[5] |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in waterB: Methanol (Gradient)[4] | 45% Buffer (sodium dihydrogen phosphate dihydrate and EDTA): 49% Methanol: 6% Acetonitrile (Isocratic)[5] |
| Flow Rate | 1.0 mL/min[4] | 1.2 mL/min[5] |
| Detection | UV at 240 nm[4] | PDA at 258 nm[5] |
| Linearity (Correlation Coefficient) | > 0.999 for Dolutegravir and Impurities A, B, C[4] | > 0.997 for Dolutegravir and Impurity B[5] |
| Accuracy (% Recovery) | 97% to 101% for impurities[4] | 80% to 120% for Impurity B[5] |
| LOD | Not explicitly stated | 0.02 ppm for Dolutegravir and Impurity B[6] |
| LOQ | Not explicitly stated | 0.05 ppm for Dolutegravir and Impurity B[6] |
Experimental Protocols
Detailed Protocol for RP-HPLC Method 1
This protocol is a representative example for the determination of related substances in dolutegravir bulk drug, based on methodologies reported in the literature.[4]
1. Materials and Reagents:
-
Dolutegravir Sodium Reference Standard and impurity reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C8, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% v/v TFA in Water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 10 10 90 12 10 90 15 90 10 | 20 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Diluent: Acetonitrile and Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Dolutegravir Sodium Reference Standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of each impurity reference standard.
-
Spiked Sample Solution (for validation): Accurately weigh a known amount of dolutegravir bulk drug, and spike with known amounts of each impurity from the stock solution to achieve concentrations at the specification level (e.g., 0.15%).
4. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area of dolutegravir should be not more than 2.0%.
-
The theoretical plates for the dolutegravir peak should be not less than 2000.
-
The tailing factor for the dolutegravir peak should be not more than 2.0.
5. Analysis Procedure:
-
Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity reference standards.
-
Calculate the percentage of each impurity in the dolutegravir sample.
Visualizations
Caption: Workflow for ICH-guided impurity validation of a new drug substance like dolutegravir.
Caption: Hypothetical signaling pathway of a dolutegravir impurity leading to an off-target effect.
References
A Comparative Guide to Defluoro Dolutegravir and Other Dolutegravir Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of "Defluoro dolutegravir," a key impurity of the antiretroviral drug dolutegravir, with other known process-related and degradation impurities. The information presented herein is supported by experimental data from published literature to aid in the identification, control, and understanding of these compounds.
Introduction to Dolutegravir and Its Impurities
Dolutegravir is a highly effective antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[1] It functions by blocking the HIV integrase enzyme, which is essential for the replication of the virus.[1] During the synthesis and storage of dolutegravir, various impurities can arise. These are broadly categorized as process-related impurities (intermediates or by-products of the synthesis), degradation products (formed under stress conditions like acid, base, oxidation, heat, or light), and stereoisomers.[2] Regulatory bodies require the identification and control of these impurities to ensure the quality, safety, and efficacy of the final drug product.
"this compound" refers to a group of impurities where one of the two fluorine atoms on the 2,4-difluorobenzyl ring of the dolutegravir molecule is absent. This can result in either the 2-desfluoro or 4-desfluoro impurity.[2][3] Other significant impurities include stereoisomers, oxidation products, and products of hydrolytic degradation.
Comparative Analytical Data
The analytical characterization of dolutegravir and its impurities is primarily performed using reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (MS) for identification. The following table summarizes analytical data for this compound and other selected impurities based on typical analytical methods.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Mass-to-Charge Ratio (m/z) [M+H]⁺ | Notes |
| Dolutegravir | C₂₀H₁₉F₂N₃O₅ | 419.38 | 420.1 | Active Pharmaceutical Ingredient |
| 2-Desfluoro Dolutegravir | C₂₀H₂₀FN₃O₅ | 401.39 | 402.1 | Process-related impurity |
| 4-Desfluoro Dolutegravir | C₂₀H₂₀FN₃O₅ | 401.39 | 402.1 | Process-related impurity |
| Dolutegravir (R,R)-Isomer | C₂₀H₁₉F₂N₃O₅ | 419.38 | 420.1 | Diastereomer |
| Dolutegravir Enantiomer ((S,R)-Isomer) | C₂₀H₁₉F₂N₃O₅ | 419.38 | 420.1 | Enantiomer |
| O-Methyl Dolutegravir | C₂₁H₂₁F₂N₃O₅ | 433.41 | 434.1 | Process-related impurity[1] |
| Dolutegravir Hydroxy Impurity | C₂₀H₁₉F₂N₃O₆ | 435.38 | 436.1 | Oxidative degradation product |
| DP-1 (Acid Degradation Product) | C₂₀H₁₉F₂N₃O₅ | 419.38 | 420.1379 (HRMS) | Identified as N-(2,4-difluorobenzyl)-9-hydroxy-2-(4-hydroxybutan-2-yl)-1,8-dioxo-2,8-dihydro-1H-pyrido[1,2-a]pyrazine-7-carboxamide[4][5] |
| DP-2 (Oxidative Degradation Product) | C₉H₇F₂NO₃ | 215.04 | 214.0319 (HRMS, negative mode) | Identified as 2-(2,4difluorobenzylamino)-2-oxoacetic acid[4][5] |
Experimental Protocols
Accurate detection and quantification of dolutegravir impurities rely on robust analytical methods. Below are detailed protocols for HPLC and LC-MS analysis.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed for the separation of dolutegravir from its process-related and degradation impurities.
-
Instrumentation : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column : C8 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A : 0.1% trifluoroacetic acid in water.[6]
-
Mobile Phase B : Methanol.[6]
-
Gradient Program : A gradient elution is typically used to resolve all impurities. An example gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate : 1.0 mL/min.[6]
-
Column Temperature : 30 °C.
-
Detection Wavelength : 240 nm.[6]
-
Injection Volume : 10 µL.
-
Sample Preparation : Samples are dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is employed for the definitive identification and structural elucidation of impurities.
-
Instrumentation : An HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column : A reversed-phase column such as an XBridge C18 (50 mm x 2.1 mm).[7]
-
Mobile Phase : A mixture of acetonitrile and water with 0.1% formic acid is commonly used.[7]
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is typically used for dolutegravir and its impurities.[7]
-
Mass Analysis :
-
Precursor Ion Scan : The mass spectrometer is set to monitor the [M+H]⁺ ions of dolutegravir (m/z 420.1) and its expected impurities.[7]
-
Product Ion Scan : Fragmentation of the precursor ions is performed to obtain structural information. For dolutegravir, major product ions are observed at m/z 277.1, 136.0, and 127.0.[7]
-
Biological Activity and Cytotoxicity
While dolutegravir is a potent inhibitor of HIV integrase, the biological activity of its impurities is not extensively studied. However, some data is available for degradation products. In a study involving forced degradation of dolutegravir, the resulting degradation products, including DP-1 and DP-2, were found to be non-cytotoxic in an in vitro assay using HepG2 cells.[4][8] There is limited publicly available information on the anti-HIV activity of this compound or other process-related impurities. It is generally assumed that significant structural modifications, such as the removal of a fluorine atom, could negatively impact the binding affinity to the HIV integrase active site.
Visualizations
The following diagrams illustrate the analytical workflow for impurity analysis and the mechanism of action of dolutegravir.
References
- 1. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Dolutegravir Impurities | 1051375-16-6 Certified Reference Substance [alfaomegapharma.com]
- 4. Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Defluoro dolutegravir Reference Material
For researchers, scientists, and drug development professionals, the purity and quality of a reference standard are paramount for accurate analytical measurements. Defluoro dolutegravir, a critical impurity of the antiretroviral drug Dolutegravir, is used as a reference standard to ensure the quality and safety of the final drug product.[1][2] This guide provides a comparative overview of essential analytical techniques for assessing the purity of this compound reference material, complete with experimental protocols and data interpretation.
The qualification of a reference standard is a comprehensive process involving multiple analytical techniques to confirm its identity, purity, and potency.[3] A combination of chromatographic and spectroscopic methods, alongside other specialized tests, ensures a well-characterized standard suitable for its intended use in qualitative and quantitative analyses.[3][4]
Comparison of Key Analytical Techniques
A multi-faceted approach is necessary for the robust characterization of a reference standard. Each technique offers unique insights into the material's properties. The primary methods include High-Performance Liquid Chromatography (HPLC) for purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Thermogravimetric Analysis (TGA) for assessing non-volatile impurities and solvent content.
| Technique | Primary Purpose | Strengths | Limitations | Typical Acceptance Criteria |
| HPLC (UV) | Chromatographic Purity & Assay | High precision and accuracy for quantification; robust and widely available.[5] | Requires a suitable chromophore; relative response factors may be needed for accurate impurity quantification.[6] | Purity ≥ 98.0% |
| LC-MS | Identity Confirmation & Impurity ID | Provides molecular weight information, confirming the identity of the main peak and potential impurities.[7][8] | Quantitative accuracy can be lower than HPLC-UV without specific method development. | Mass matches theoretical m/z |
| ¹H NMR | Structural Confirmation | Provides detailed structural information, confirming the compound's identity and revealing structural isomers or related impurities.[9][10] | Lower sensitivity compared to HPLC for trace impurities; complex spectra can be challenging to interpret.[11] | Spectrum consistent with the proposed structure of this compound |
| TGA | Water/Solvent Content | Accurately measures weight loss due to volatiles upon heating.[12][13] | Does not differentiate between water and residual solvents; destructive to the sample.[13] | Weight Loss ≤ 1.0% |
Experimental Workflows and Protocols
A systematic workflow ensures that the reference material is comprehensively evaluated. The process begins with identity confirmation, followed by quantitative purity assessment and determination of volatile components.
High-Performance Liquid Chromatography (HPLC) for Purity
This technique is the cornerstone for determining the purity of the reference material by separating it from any process-related impurities or degradants.
Experimental Protocol:
-
Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[5]
-
Gradient: A time-programmed gradient from a high aqueous composition to a high organic composition to elute all components.
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the reference material in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5 mg/mL.
Data Presentation:
| Component | Retention Time (min) | Area % |
| Impurity 1 | 4.8 | 0.15 |
| This compound | 8.2 | 99.75 |
| Impurity 2 | 9.5 | 0.10 |
| Total Purity | 99.75 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the identity of the main peak by providing its molecular weight.
Experimental Protocol:
-
LC System: Utilize an HPLC or UPLC system with conditions similar to the purity method.
-
Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[8]
-
Scan Range: m/z 100-600.
-
Data Analysis: Extract the ion chromatogram for the theoretical mass of this compound (C₂₀H₂₀FN₃O₅, MW: 401.39). The expected precursor ion would be [M+H]⁺ at m/z 402.1.
Data Presentation:
| Parameter | Result |
| Theoretical [M+H]⁺ (m/z) | 402.14 |
| Observed [M+H]⁺ (m/z) | 402.1 |
| Conclusion | Identity Confirmed |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unequivocal structural confirmation, ensuring the material is the correct isomer and free from structurally similar impurities.[9][10]
Experimental Protocol:
-
Spectrometer: 400 MHz or higher NMR spectrometer.[11]
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Sample Concentration: 5-10 mg of material dissolved in ~0.7 mL of deuterated solvent.
-
Experiment: Standard ¹H NMR experiment.
-
Data Analysis: The resulting spectrum's chemical shifts, splitting patterns, and integrations should be compared against the known structure of this compound.
Data Presentation: The analysis involves confirming that all expected proton signals are present and that their integrations correspond to the number of protons in the molecule. The absence of significant unassigned signals indicates high structural purity.
Thermogravimetric Analysis (TGA)
TGA is performed to quantify the percentage of water and residual solvents in the reference material.[12][16]
Experimental Protocol:
-
Instrument: TGA instrument with a sensitive microbalance.
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C.
-
Atmosphere: Nitrogen purge gas.
-
Data Analysis: The percentage weight loss is calculated from the TGA curve. A significant weight loss before decomposition indicates the presence of volatile components.
Data Presentation:
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
| 25 - 150 | 0.35% | Loss of water and/or residual solvents |
| > 200 | > 5% | Onset of thermal decomposition |
| Total Volatiles | 0.35% |
By integrating the results from these orthogonal methods, a comprehensive purity profile of the this compound reference standard can be established, ensuring its suitability for use in regulated pharmaceutical analysis.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. This compound - CAS - 1863916-88-4 | Axios Research [axios-research.com]
- 3. veeprho.com [veeprho.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. longdom.org [longdom.org]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. toref-standards.com [toref-standards.com]
- 11. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. improvedpharma.com [improvedpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bioanalytical Assays for Dolutegravir: A Proxy for "Defluoro Dolutegravir" Method Validation
"Defluoro dolutegravir" is recognized as a related compound and potential metabolite of dolutegravir, an antiretroviral medication used in the treatment of HIV-1 infection. It is available as a pharmaceutical reference standard, indicating its importance in analytical method development, quality control, and impurity profiling. The metabolism of dolutegravir can involve a sequential oxidative defluorination process, potentially leading to the formation of defluorinated metabolites.
This guide presents a comparative summary of published validation data for various analytical methods used to quantify dolutegravir in human plasma, providing a benchmark for the expected performance of an assay for "this compound." The methodologies predominantly employ liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for bioanalytical applications.
Performance Characteristics of Dolutegravir Assays
The following tables summarize the linearity, accuracy, and precision data from several studies on dolutegravir quantification in human plasma. These values demonstrate the high level of performance achievable with modern analytical instrumentation and methodologies.
Table 1: Linearity of Dolutegravir Assays
| Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Citation |
| LC-MS/MS | Human Plasma | 5 - 10,000 | > 0.999 | [1][2] |
| UPLC-MS/MS | Human Plasma | 9.7 - 9700 | Not Reported | [3] |
| HPLC | Human Plasma | 200 - 8000 | 0.9947 | [4] |
| LC-MS/MS | Human Breast Milk | 0.5 - 1000 | Not Reported | [5] |
| LC-MS/MS | Human Hair | 5 - 10,000 (pg/mg) | > 0.99 | [6] |
Table 2: Accuracy of Dolutegravir Assays
| Analytical Method | Matrix | QC Levels (ng/mL) | Accuracy (% Bias or % Recovery) | Citation |
| LC-MS/MS | Human Plasma | 15, 450, 9000 | ≤ 6.5% deviation | [1][2] |
| UPLC-MS/MS | Human Plasma | LLOQ, Low, Medium, High | Within ±15% (±20% at LLOQ) | [3] |
| HPLC | Human Plasma | LQC, MQC, HQC | 98.07% - 100.78% | [4] |
| LC-MS/MS | Human Breast Milk | Not Specified | -5.63% to 7.49% | [5] |
| LC-MS/MS | Human Hair | 15, 300, 8000 (pg/mg) | Within ±6.5% | [6] |
Table 3: Precision of Dolutegravir Assays
| Analytical Method | Matrix | QC Levels (ng/mL) | Precision (%RSD or %CV) | Citation |
| LC-MS/MS | Human Plasma | 15, 450, 9000 | ≤ 9.1% | [1][2] |
| UPLC-MS/MS | Human Plasma | LLOQ, Low, Medium, High | Within ±15% (±20% at LLOOQ) | [3] |
| HPLC | Human Plasma | LQC, MQC, HQC | 1.19% - 3.27% | [4] |
| LC-MS/MS | Human Breast Milk | Not Specified | 4.24% to 12.4% | [5] |
| LC-MS/MS | Human Hair | 15, 300, 8000 (pg/mg) | ≤ 10.3% | [6] |
Experimental Protocols
The following are generalized experimental protocols based on the cited literature for the bioanalysis of dolutegravir, which can be adapted for an assay of "this compound."
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting dolutegravir from plasma samples.
-
Aliquot Plasma: Transfer a small volume of human plasma (e.g., 20-50 µL) into a microcentrifuge tube.
-
Add Internal Standard: Spike the plasma sample with a working solution of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate Proteins: Add a precipitating agent, typically acetonitrile (e.g., 100-200 µL), to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
-
Dilution (Optional): The supernatant may be further diluted with a reconstitution solvent before injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Analytical Column: A reverse-phase column, such as a C18 column (e.g., Waters XBridge C18, 50 x 2.1 mm, 3.5 µm), is commonly used.[1][2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: The analyte and internal standard are detected using Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for dolutegravir are typically monitored. For "this compound," these transitions would need to be optimized.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a bioanalytical LC-MS/MS assay.
Caption: A generalized workflow for the bioanalytical quantification of dolutegravir in plasma using LC-MS/MS.
Conclusion
While specific assay validation data for "this compound" is not publicly available, the extensive body of literature on dolutegravir assays provides a strong foundation for developing and validating a robust analytical method. The performance characteristics outlined in this guide, including linearity, accuracy, and precision, serve as excellent benchmarks for a "this compound" assay. The experimental protocols and workflow diagram offer a practical starting point for researchers in the field of drug metabolism and pharmacokinetics. It is anticipated that a well-developed LC-MS/MS method for "this compound" would achieve similar levels of sensitivity, accuracy, and precision to those reported for dolutegravir.
References
- 1. fda.gov [fda.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
Unveiling the Limits: A Comparative Guide to the Detection and Quantification of Defluoro dolutegravir
For researchers, scientists, and professionals in drug development, understanding the analytical limits of detection (LOD) and quantification (LOQ) for impurities like Defluoro dolutegravir is paramount for ensuring the safety and efficacy of the antiretroviral drug, dolutegravir. This guide provides a comparative overview of the analytical performance for the quantification of this compound, a known impurity of dolutegravir.
This compound is recognized as a process impurity of dolutegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. Rigorous analytical monitoring of such impurities is a critical aspect of pharmaceutical quality control. While specific LOD and LOQ values for this compound are not widely published in peer-reviewed literature, data for other dolutegravir impurities and related compounds can provide valuable benchmarks.
Comparative Analysis of Detection and Quantification Limits
To provide a comprehensive overview, this guide presents a compilation of LOD and LOQ values for various analytical methods used in the analysis of dolutegravir and its related substances. It is important to note that direct, validated LOD and LOQ values for this compound remain elusive in publicly available resources. The following table includes data for other dolutegravir impurities to serve as a comparative reference.
| Analyte/Impurity | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Dolutegravir Impurity B | RP-HPLC | 0.02 ppm | 0.05 ppm |
Note: The chemical identity of "Impurity B" in the cited study has not been definitively correlated with this compound. This data is presented for comparative purposes only.
Experimental Methodologies
The determination of LOD and LOQ values is intrinsically linked to the specific analytical method employed. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the predominant techniques for the analysis of dolutegravir and its impurities.
A representative experimental protocol for the determination of dolutegravir and its related substances using RP-HPLC is outlined below.
Experimental Protocol: RP-HPLC Method for Dolutegravir and its Impurities
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a mass spectrometer.
2. Chromatographic Conditions:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.8 to 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Detection: UV detection at a specific wavelength (e.g., 258 nm) or mass spectrometric detection for higher sensitivity and specificity.
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepared by accurately weighing and dissolving reference standards of dolutegravir and its impurities (including this compound, if available) in a suitable diluent.
-
Calibration Standards: A series of calibration standards are prepared by diluting the stock solutions to cover the expected concentration range.
-
Sample Preparation: The drug substance or product is dissolved in a suitable solvent and diluted to fall within the calibration range.
4. Determination of LOD and LOQ:
-
The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal. A common approach is to establish the concentration that yields an S/N of 3 for LOD and 10 for LOQ. Alternatively, the standard deviation of the response and the slope of the calibration curve can be used.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the determination of LOD and LOQ for a pharmaceutical impurity like this compound.
Caption: Workflow for LOD and LOQ Determination.
A Comparative Stability Analysis: Dolutegravir vs. "Defluoro-Dolutegravir"
A Hypothetical Guide for Researchers in Drug Development
This guide provides a comparative overview of the stability profiles of the FDA-approved antiretroviral drug, dolutegravir, and a hypothetical analog, "Defluoro-Dolutegravir." As "Defluoro-Dolutegravir" is not a commercially available or extensively researched compound, this comparison is based on established data for dolutegravir and predicted stability characteristics for its defluorinated counterpart. The objective is to offer a framework for researchers investigating the impact of fluorination on the stability of dolutegravir-like molecules.
The chemical structures of dolutegravir and the proposed "Defluoro-Dolutegravir" are presented below. The key difference is the substitution of the two fluorine atoms on the benzyl group of dolutegravir with hydrogen atoms in "Defluoro-Dolutegravir."
Chemical Structures
Caption: Chemical structures of Dolutegravir and the hypothetical "Defluoro-Dolutegravir".
Comparative Stability Under Forced Degradation Conditions
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Based on published data for dolutegravir, a comparative summary of expected stability under various stress conditions is presented in the table below. The stability of "Defluoro-Dolutegravir" is predicted based on general chemical principles, where the absence of electron-withdrawing fluorine atoms might influence the susceptibility of the benzyl group to certain reactions.
| Stress Condition | Dolutegravir Stability | Predicted "Defluoro-Dolutegravir" Stability | Potential Degradation Products |
| Acidic Hydrolysis | Degrades | Likely to degrade, potentially at a different rate. | Hydrolysis of the amide bond, opening of the oxazine ring. |
| Basic Hydrolysis | Stable | Likely to be stable. | Minimal degradation expected. |
| Oxidative | Degrades | May show different susceptibility to oxidation. | Oxidation of the secondary alcohol, formation of N-oxides. |
| Thermal | Stable | Likely to be stable. | Minimal degradation expected. |
| Photolytic | Degrades | May exhibit altered photostability. | Photolytic cleavage and rearrangement products. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to compare the stability of dolutegravir and "Defluoro-Dolutegravir."
Forced Degradation Studies
Forced degradation studies would be performed according to the International Council for Harmonisation (ICH) guidelines.
-
Acidic Hydrolysis: Dolutegravir and "Defluoro-Dolutegravir" would be dissolved in 0.1 N HCl and heated at 80°C for 24 hours.
-
Basic Hydrolysis: The compounds would be dissolved in 0.1 N NaOH and heated at 80°C for 24 hours.
-
Oxidative Degradation: The compounds would be treated with 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid samples of both compounds would be kept at 105°C for 24 hours.
-
Photostability: The compounds would be exposed to UV light (254 nm) and visible light as per ICH Q1B guidelines.
Analytical Method for Stability Indication
A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) would be developed and validated to separate the parent drugs from their degradation products.
-
Chromatographic System: Waters Acquity UPLC system with a photodiode array detector.
-
Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 258 nm.
-
Mass Spectrometry: Waters Xevo G2-XS QTOF-MS with an electrospray ionization (ESI) source in positive and negative ion modes for identification and characterization of degradation products.
Predicted Degradation Pathway of Dolutegravir
The known degradation pathway of dolutegravir under acidic conditions involves hydrolysis of the amide bond and opening of the central ring system. This pathway provides a basis for predicting the degradation of "Defluoro-Dolutegravir."
Caption: Predicted degradation pathway of Dolutegravir under acidic conditions.
Experimental Workflow for Comparative Stability Analysis
The logical workflow for conducting a comparative stability study is outlined below.
Caption: Experimental workflow for the comparative stability study.
Conclusion
This guide outlines a hypothetical comparative stability study between dolutegravir and "Defluoro-Dolutegravir." While no experimental data exists for the defluorinated analog, the provided protocols and predicted outcomes are based on extensive research on dolutegravir. The electron-withdrawing nature of the fluorine atoms in dolutegravir is expected to influence its electronic properties and, consequently, its stability. A comprehensive forced degradation study as detailed would be necessary to elucidate the precise impact of defluorination on the stability profile of this class of compounds. Such a study would provide valuable insights for the design of new, more stable analogs in the field of antiretroviral drug development.
A Comparative Guide to the Genotoxicity Assessment of "Defluoro dolutegravir"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the genotoxicity assessment of "Defluoro dolutegravir," a known impurity of the antiretroviral drug dolutegravir. Due to the limited public availability of direct genotoxicity data for "this compound," this document outlines the standard battery of tests required for such an assessment. The genotoxicity profile of the parent drug, dolutegravir, is presented as a key comparator, offering insights into the expected toxicological profile and the methodologies employed for its evaluation.
Data Presentation: Genotoxicity Profile of Dolutegravir
The genotoxic potential of dolutegravir has been evaluated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The consensus from these evaluations is that dolutegravir does not pose a significant genotoxic risk.[1][2] The following table summarizes the key findings from the standard genotoxicity assays conducted on dolutegravir.
| Genotoxicity Test | Test System | Metabolic Activation | Result | Conclusion |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium and Escherichia coli strains | With and without S9 | Negative | Non-mutagenic[2] |
| In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay) | L5178Y mouse lymphoma cells | With and without S9 | Weakly positive at high cytotoxic concentrations | Equivocal, potential for clastogenicity at high doses[1] |
| In Vivo Micronucleus Test | Rodent bone marrow | Not Applicable | Negative | No evidence of chromosomal damage in vivo[1][2] |
Interpretation: The data indicates that dolutegravir is not mutagenic in bacterial systems and does not induce chromosomal damage in whole animals. The weakly positive result in the in vitro mouse lymphoma assay, observed only at cytotoxic concentrations, is considered to have low biological relevance, especially in light of the negative in vivo data.[1] Therefore, the overall assessment is that dolutegravir is not genotoxic.[2]
Experimental Protocols: Standard Genotoxicity Assays
The following are detailed methodologies for the key experiments required for a comprehensive genotoxicity assessment of a pharmaceutical impurity like "this compound," based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
1. Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
-
Principle: This in vitro assay evaluates the ability of a test substance to induce reverse mutations at selected loci in several strains of Salmonella typhimurium and Escherichia coli.[3][4]
-
Methodology:
-
Strains: A minimum of five strains are used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537 or TA97a) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101) or TA102).
-
Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the liver of induced rodents, to mimic mammalian metabolism.
-
Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and either mixed with an overlay agar and plated on minimal medium (plate incorporation method) or pre-incubated together before plating (pre-incubation method).[3]
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background.
-
2. In Vitro Mammalian Cell Micronucleus Test - OECD 487
-
Principle: This in vitro assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[5][6]
-
Methodology:
-
Cell Lines: Human lymphocytes or established mammalian cell lines (e.g., CHO, V79, L5178Y, or TK6) are used.[5]
-
Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.
-
Procedure: Cell cultures are exposed to at least three concentrations of the test substance. Treatment with cytochalasin B is often included to block cytokinesis, resulting in binucleated cells where micronuclei are more easily scored.[7]
-
Harvest and Staining: After an appropriate incubation period, cells are harvested, fixed, and stained.
-
Evaluation: At least 2000 binucleated cells per concentration are analyzed for the presence of micronuclei. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a potential for causing chromosomal damage.[7]
-
3. In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
-
Principle: This in vivo assay assesses the potential of a test substance to cause chromosomal damage in the bone marrow of rodents.[8][9]
-
Methodology:
-
Test System: Typically, mice or rats are used.[8]
-
Administration: The test substance is administered via an appropriate route, usually once or twice.
-
Dose Levels: At least three dose levels are tested, up to the maximum tolerated dose.
-
Sample Collection: Bone marrow is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).
-
Slide Preparation and Analysis: Bone marrow smears are prepared, stained, and analyzed for the frequency of micronucleated polychromatic erythrocytes (immature red blood cells). At least 4000 polychromatic erythrocytes per animal are scored.[10]
-
Evaluation: A statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to a concurrent vehicle control group indicates a genotoxic effect.[10]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for a standard genotoxicity assessment and the signaling pathway context for DNA damage, a key event in genotoxicity.
Caption: Workflow for a standard genotoxicity assessment of a pharmaceutical impurity.
Caption: Simplified signaling pathway of the DNA damage response.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. criver.com [criver.com]
- 4. Ames test - Wikipedia [en.wikipedia.org]
- 5. criver.com [criver.com]
- 6. oecd.org [oecd.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 9. oecd.org [oecd.org]
- 10. nucro-technics.com [nucro-technics.com]
Safety Operating Guide
Navigating the Safe Disposal of Defluoro Dolutegravir in a Research Environment
The proper disposal of investigational pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers and scientists in drug development, understanding the precise procedures for waste management of compounds like defluoro dolutegravir is essential for maintaining compliance and ensuring a safe workplace. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in regulatory guidelines and safety data.
Core Principles of Pharmaceutical Waste Management
All unused or expired investigational medications, including this compound, must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations[1]. Research laboratories generate a variety of pharmaceutical waste, and it is crucial to have robust disposal procedures in place to protect both human health and the environment[1][2].
The initial and most critical step in the disposal process is to consult the Safety Data Sheet (SDS) for the specific compound. The SDS provides vital information on physical and chemical properties, hazards, and safe handling and disposal instructions.
Hazard Assessment of this compound
Based on available Safety Data Sheets, this compound is a pharmaceutical-related compound with unknown full toxicological properties[3]. However, the SDS for the parent compound, dolutegravir, indicates that it is very toxic to aquatic life with long-lasting effects [4][5]. This characteristic is a key determinant in its classification as a potentially hazardous waste.
Key Hazard Information:
| Hazard Statement | Classification | Source |
| Very toxic to aquatic life with long lasting effects | Aquatic Hazard (Chronic) | [4][5] |
| Harmful if swallowed | Acute Toxicity (Oral) | [4] |
| Causes skin irritation | Skin Irritation | [4] |
| Causes serious eye irritation | Eye Irritation | [4] |
| May cause respiratory irritation | Specific Target Organ Toxicity | [4] |
Due to its environmental toxicity, this compound waste must not be disposed of down the drain[6].
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound from a research laboratory.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. Given the aquatic toxicity, it is prudent to manage it as hazardous waste unless a formal hazardous waste determination by an environmental health and safety (EHS) professional indicates otherwise.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container[7].
-
Solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, paper towels) should be collected separately from liquid waste.
-
Contaminated sharps (e.g., needles, Pasteur pipettes) must be disposed of in a designated sharps container.
-
2. Containerization and Labeling:
-
Select Appropriate Containers: Use containers that are compatible with the chemical waste. For solid waste, a securely sealed bag or drum is appropriate. For liquid waste, use a leak-proof container that will not react with the solvent used to dissolve the this compound[8].
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Aquatic Hazard")[8]. The accumulation start date must also be clearly marked on the label.
3. Storage:
-
Designated Satellite Accumulation Area (SAA): Store the hazardous waste containers in a designated SAA that is at or near the point of generation and under the control of laboratory personnel[9].
-
Secure Storage: Keep waste containers securely closed except when adding waste[7]. The SAA should be in a secondary containment tray to prevent the spread of material in case of a spill.
4. Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your institution's EHS department to arrange for pickup and disposal[9].
-
Licensed Hazardous Waste Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the this compound waste, which will likely involve incineration at a permitted facility[3][6].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. biosynth.com [biosynth.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling Defluoro dolutegravir
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Defluoro dolutegravir, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on available safety data sheets.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin | - Fire/flame resistant and impervious clothing- Chemical-resistant gloves | EU Directive 89/686/EEC and the standard EN 374[1] |
| Respiratory | - Use in a well-ventilated area, such as a laboratory fume hood- Self-contained breathing apparatus for fire-fighting or significant spills | NIOSH (US) approved respirator where necessary |
Note: Gloves must be inspected prior to use. Wash and dry hands thoroughly after handling.[1]
Health and Safety Information
While one safety data sheet indicates no known hazards, it is important to treat all pharmaceutical-related compounds with unknown potency as potentially hazardous.
| Hazard | Description | First Aid Measures |
| Inhalation | May cause respiratory irritation. | If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[1] |
| Skin Contact | May cause skin irritation. | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | May cause serious eye irritation. | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Harmful if swallowed. | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Occupational Exposure Limits: No occupational exposure limits have been noted for this compound.[1][2]
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Avoid contact with skin and eyes.[1]- Avoid formation of dust and aerosols.[1]- Provide appropriate exhaust ventilation at places where dust is formed.[1]- Wear surgical gloves.[3] |
| Storage | - Keep container tightly closed in a dry and well-ventilated place.[1]- Recommended storage condition: Refrigerator.[1] |
Accidental Release and Disposal Plan
In the event of a spill or the need for disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.
| Situation | Procedure |
| Accidental Release | - Keep unnecessary personnel away.[1]- Wear appropriate personal protective equipment, including a self-contained breathing apparatus to avoid dust formation.[1][3]- Avoid inhalation of dust from the spilled material.[1]- Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[1]- Sweep up or vacuum up spillage and collect in a suitable container for disposal.[1]- Clean the surface thoroughly to remove residual contamination.[1]- Avoid discharge into drains, water courses, or onto the ground.[1] |
| Disposal | - Product may be burned in an incinerator equipped with an afterburner and scrubber.[1]- Excess and expired materials are to be offered to a licensed hazardous material disposal company.[1]- Ensure that all Federal and Local regulations regarding the disposal and destruction of this material are followed.[1]- Dispose of contaminated packaging in the same manner as the product.[1] |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
